molecular formula C10H12BrNO B1648287 N-[(4-bromophenyl)methyl]propanamide

N-[(4-bromophenyl)methyl]propanamide

Número de catálogo: B1648287
Peso molecular: 242.11 g/mol
Clave InChI: FKOVYNZDKPRLOH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-[(4-bromophenyl)methyl]propanamide is a useful research compound. Its molecular formula is C10H12BrNO and its molecular weight is 242.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[(4-bromophenyl)methyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-bromophenyl)methyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C10H12BrNO

Peso molecular

242.11 g/mol

Nombre IUPAC

N-[(4-bromophenyl)methyl]propanamide

InChI

InChI=1S/C10H12BrNO/c1-2-10(13)12-7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13)

Clave InChI

FKOVYNZDKPRLOH-UHFFFAOYSA-N

SMILES

CCC(=O)NCC1=CC=C(C=C1)Br

SMILES canónico

CCC(=O)NCC1=CC=C(C=C1)Br

Origen del producto

United States
Foundational & Exploratory

N-[(4-bromophenyl)methyl]propanamide: Structural Dynamics, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, bifunctional intermediates play a critical role in accelerating the hit-to-lead optimization process. N-[(4-bromophenyl)methyl]propanamide (also known as N-(4-bromobenzyl)propionamide) is a highly versatile building block characterized by two distinct functional domains: a stable, hydrogen-bonding propanamide core and a reactive, lipophilic 4-bromobenzyl moiety.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physical chemistry and bench-level execution. This guide dissects the molecular architecture of N-[(4-bromophenyl)methyl]propanamide, evaluates its non-covalent interaction potential, and provides self-validating, step-by-step experimental protocols for its synthesis and downstream functionalization.

Structural and Physicochemical Profiling

The utility of a chemical intermediate is dictated by its physicochemical properties. N-[(4-bromophenyl)methyl]propanamide is designed to balance conformational flexibility with rigid interaction points.

  • The Amide Core: Amide bonds are ubiquitous in pharmaceuticals, present in approximately 25% of all marketed drugs due to their metabolic stability and predictable hydrogen-bonding geometry [1]. The propanamide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O).

  • The Benzyl Linker: The methylene (-CH₂-) bridge breaks the conjugation between the aromatic ring and the amide plane. This conformational flexibility allows the molecule to adapt to complex protein binding pockets without the entropic penalty associated with fully rigidified systems.

  • The Aryl Bromide: The heavy bromine atom serves a dual purpose. Pharmacologically, it enhances lipophilicity and can participate in highly directional "halogen bonding" via its electropositive σ-hole [2]. Synthetically, it is an ideal electrophilic handle for transition-metal-catalyzed cross-coupling.

Quantitative Data Summary

The following table summarizes the key computed and experimental physicochemical parameters critical for pharmacokinetic modeling (ADME/Tox) and synthetic planning.

PropertyValue
IUPAC Name N-[(4-bromophenyl)methyl]propanamide
Common Synonyms N-(4-bromobenzyl)propionamide; 2-Bromo-N-(4-bromobenzyl)propanamide
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol
Exact Mass 241.0102 g/mol
Topological Polar Surface Area (TPSA) 29.1 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Rotatable Bonds 3

Pharmacophore Mapping and Interaction Network

Understanding how this molecule interacts with biological targets or catalysts requires mapping its electronic and steric environment. The diagram below illustrates the distinct roles each functional group plays in a broader pharmacophore model.

Pharmacophore Core N-[(4-bromophenyl)methyl]propanamide C10H12BrNO HBD Amide NH Hydrogen Bond Donor Core->HBD Target Binding HBA Carbonyl Oxygen Hydrogen Bond Acceptor Core->HBA Target Binding Flex Methylene Bridge (-CH2-) Conformational Flexibility Core->Flex Pocket Adaptation Halogen Aryl Bromide Halogen Bond Donor (σ-hole) Core->Halogen Lipophilicity & X-Bonding

Figure 1: Pharmacophore mapping and non-covalent interaction potential.

Synthetic Workflows and Chemical Reactivity

The true value of N-[(4-bromophenyl)methyl]propanamide lies in its synthetic tractability. The workflow generally consists of a highly efficient amidation followed by a late-stage diversification step, typically a Suzuki-Miyaura cross-coupling [3].

SyntheticWorkflow A 4-Bromobenzylamine (Nucleophile) C Amidation Reaction TEA, DCM, 0 °C to RT A->C B Propionyl Chloride (Electrophile) B->C D N-[(4-bromophenyl)methyl]propanamide (Target Intermediate) C->D High Yield E Suzuki-Miyaura Coupling Arylboronic Acid, Pd-Catalyst, Base D->E F Biaryl Propanamide Derivative (Advanced Pharmacophore) E->F C-C Bond Formation

Figure 2: Synthetic workflow from primary amine to advanced biaryl pharmacophore.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind each experimental choice. These are self-validating systems; if the rationale is understood, troubleshooting becomes intuitive.

Protocol 1: Synthesis of N-[(4-bromophenyl)methyl]propanamide

Objective: Construct the amide bond via the nucleophilic acyl substitution of propionyl chloride by 4-bromobenzylamine.

  • Causality & Rationale: Propionyl chloride is highly reactive and prone to hydrolysis. The reaction must be performed in an anhydrous, aprotic solvent (Dichloromethane, DCM). Triethylamine (TEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct. Without TEA, the generated HCl would protonate the 4-bromobenzylamine starting material, rendering it non-nucleophilic and capping the theoretical yield at 50%.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with inert Nitrogen (N₂) gas to eliminate ambient moisture.

  • Dissolution: Dissolve 4-bromobenzylamine (1.0 equivalent) and TEA (1.5 equivalents) in anhydrous DCM (0.2 M concentration).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Note: Acylation is highly exothermic; cooling prevents the formation of unwanted side products and degradation.

  • Addition: Add propionyl chloride (1.1 equivalents) dropwise over 15 minutes via a syringe pump to maintain thermal control.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours. Monitor completion via TLC (Thin-Layer Chromatography).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acid. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product.

Protocol 2: Downstream Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Utilize the aryl bromide moiety to construct a biaryl framework via Palladium-catalyzed cross-coupling.

  • Causality & Rationale: The aryl bromide undergoes facile oxidative addition with a Pd(0) catalyst. A boronic acid serves as the transmetalating agent. However, boronic acids are poor nucleophiles on their own; an inorganic base (e.g., K₂CO₃) is strictly required to coordinate with the boron atom, forming an electron-rich boronate complex that rapidly undergoes transmetalation with the Pd(II) intermediate.

Step-by-Step Procedure:

  • Preparation: Charge a Schlenk flask with N-[(4-bromophenyl)methyl]propanamide (1.0 equivalent), a selected arylboronic acid (1.2 equivalents), K₂CO₃ (2.0 equivalents), and Pd(dppf)Cl₂ (0.05 equivalents).

  • Solvent Degassing: Add a pre-degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Note: Water is essential to dissolve the inorganic base and facilitate boronate formation, while degassing prevents the oxidation of the Pd(0) catalyst.

  • Heating: Seal the flask and heat the mixture to 90 °C for 12 hours under a Nitrogen atmosphere.

  • Filtration: Cool the mixture to room temperature and filter it through a pad of Celite to remove the precipitated palladium black.

  • Purification: Partition the filtrate between Ethyl Acetate (EtOAc) and water. Extract the aqueous layer, dry the combined organics over Na₂SO₄, and purify the crude residue via flash column chromatography (gradient elution: Hexanes to EtOAc) to isolate the pure biaryl derivative.

References

  • de Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. "Nonclassical Routes for Amide Bond Formation." Chemical Reviews, 2016.[Link]

  • Mendez, L., Henriquez, G., Sirimulla, S., & Narayan, M. "Looking back, looking forward at halogen bonding in drug discovery." Molecules, 2017.[Link]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.[Link]

An In-depth Technical Guide to the Biological Activity of N-[(4-bromophenyl)methyl]propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Brominated Amide

In the landscape of modern medicinal chemistry, the strategic combination of specific pharmacophores into a single molecular entity is a cornerstone of rational drug design. N-[(4-bromophenyl)methyl]propanamide emerges from this principle, integrating a bromophenyl group, a benzylamine linkage, and a propanamide moiety. This unique structural architecture suggests a high potential for diverse biological activities. The presence of a bromine atom on the phenyl ring can significantly modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets[1][2]. The N-benzyl amide framework is a recognized pharmacophore in several classes of bioactive molecules, notably in the development of central nervous system agents[3].

This technical guide provides a comprehensive exploration of the predicted biological activities of N-[(4-bromophenyl)methyl]propanamide, grounded in the established pharmacological profiles of structurally related compounds. We will delve into its potential as an anticonvulsant, analgesic, anti-inflammatory, and antimicrobial agent. This document is intended for researchers, scientists, and drug development professionals, offering not only a synthesis of existing knowledge but also detailed experimental protocols to facilitate further investigation of this promising compound.

Chemical Synthesis and Characterization

The synthesis of N-[(4-bromophenyl)methyl]propanamide can be achieved through a straightforward amidation reaction. A proposed synthetic pathway is outlined below.

Proposed Synthesis of N-[(4-bromophenyl)methyl]propanamide

A common method for the synthesis of N-benzyl amides involves the coupling of a carboxylic acid or its activated derivative with a benzylamine[4][5].

Reaction Scheme:

Synthesis of N-[(4-bromophenyl)methyl]propanamide propanoyl_chloride Propanoyl chloride product N-[(4-bromophenyl)methyl]propanamide propanoyl_chloride->product + bromobenzylamine 4-Bromobenzylamine bromobenzylamine->product + base Base (e.g., Triethylamine) in an inert solvent (e.g., DCM) base->product Reaction Conditions

Caption: Proposed synthesis of N-[(4-bromophenyl)methyl]propanamide.

Protocol for Synthesis:

  • Reaction Setup: To a solution of 4-bromobenzylamine (1.0 equivalent) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base like triethylamine (1.1 equivalents).

  • Acylation: Cool the reaction mixture in an ice bath. Add propanoyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure N-[(4-bromophenyl)methyl]propanamide.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Predicted Biological Activities and Mechanisms of Action

Based on extensive analysis of structurally analogous compounds, N-[(4-bromophenyl)methyl]propanamide is predicted to exhibit a range of biological activities.

Anticonvulsant Activity

The N-benzyl amide moiety is a well-established pharmacophore for anticonvulsant agents[3]. The clinically approved antiepileptic drug Lacosamide, (R)-N-benzyl-2-acetamido-3-methoxypropionamide, features this core structure[6].

Plausible Mechanism of Action:

Many N-benzyl amide anticonvulsants are believed to exert their effects by modulating voltage-gated sodium channels (VGSCs)[3]. These channels are critical for the initiation and propagation of action potentials. By binding to VGSCs, particularly in their inactivated state, these compounds can reduce the high-frequency neuronal firing that is characteristic of seizures[3].

Anticonvulsant Mechanism cluster_neuron Neuron VGSC Voltage-Gated Sodium Channel (VGSC) Resting State Open State Inactivated State VGSC:open->VGSC:inactivated inhibition Inhibition of Na+ Influx VGSC:inactivated->inhibition Prevents return to resting state compound N-[(4-bromophenyl)methyl] propanamide compound->VGSC:inactivated Binds and Stabilizes seizure Seizure Activity (High-frequency firing) seizure->VGSC:open Depolarization inhibition->seizure Suppresses stabilization Stabilization of Inactivated State

Caption: Proposed mechanism of anticonvulsant action via VGSC modulation.

Analgesic and Anti-inflammatory Activities

Amide derivatives of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen have been synthesized to improve their pharmacological profiles and reduce gastrointestinal side effects[7][8][9][10]. The modification of the carboxylic acid group to an amide can enhance analgesic and anti-inflammatory properties[8][9].

Plausible Mechanism of Action:

The anti-inflammatory effects are likely mediated through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key in the synthesis of prostaglandins, mediators of pain and inflammation[9]. The analgesic properties would be a direct consequence of this anti-inflammatory action.

Anti-inflammatory Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Compound N-[(4-bromophenyl)methyl] propanamide Compound->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway as a mechanism for anti-inflammatory effects.

Antimicrobial Activity

The propanamide scaffold and the presence of a halogenated phenyl ring are structural features found in various antimicrobial agents[11][12]. Amide moieties can modulate the interaction of molecules with bacterial membranes, and bromophenyl groups are known to contribute to the antimicrobial efficacy of various compounds[1][12].

Plausible Mechanism of Action:

The antimicrobial action could involve the disruption of bacterial cell membranes, leading to increased permeability and cell death[12]. Another potential mechanism is the inhibition of essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication[11].

Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities of N-[(4-bromophenyl)methyl]propanamide, the following experimental workflows are recommended.

In Vivo Anticonvulsant Activity Assessment

The Maximal Electroshock (MES) seizure test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures[3].

Step-by-Step Protocol:

  • Animal Model: Use adult male mice (e.g., Swiss Albino).

  • Compound Administration: Dissolve N-[(4-bromophenyl)methyl]propanamide in a suitable vehicle (e.g., a mixture of Tween 80 and saline). Administer the compound intraperitoneally (i.p.) at various doses.

  • Induction of Seizures: At the time of predicted peak effect (e.g., 30-60 minutes post-injection), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Determine the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the tonic hindlimb extension.

  • Neurotoxicity Assessment: Evaluate motor impairment using the rotarod test to determine the median toxic dose (TD₅₀).

  • Protective Index (PI): Calculate the PI (TD₅₀/ED₅₀) to assess the compound's therapeutic window[3].

Anticonvulsant Screening Workflow start Start compound_prep Prepare Compound Doses start->compound_prep animal_dosing Administer Compound to Mice (i.p.) compound_prep->animal_dosing mes_test Maximal Electroshock (MES) Test animal_dosing->mes_test 30-60 min rotarod_test Rotarod Test for Neurotoxicity animal_dosing->rotarod_test 30-60 min data_analysis Determine ED50 and TD50 mes_test->data_analysis rotarod_test->data_analysis pi_calculation Calculate Protective Index (PI) data_analysis->pi_calculation end End pi_calculation->end

Caption: Workflow for in vivo anticonvulsant screening.

In Vivo Anti-inflammatory and Analgesic Assays

Carrageenan-Induced Paw Edema Test (Anti-inflammatory):

  • Animal Model: Use adult rats (e.g., Wistar).

  • Compound Administration: Administer N-[(4-bromophenyl)methyl]propanamide orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to a control group.

Acetic Acid-Induced Writhing Test (Analgesic):

  • Animal Model: Use adult mice.

  • Compound Administration: Administer the test compound (p.o. or i.p.).

  • Induction of Pain: After a set time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally.

  • Observation: Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions) for each mouse over a 10-minute period.

  • Data Analysis: Calculate the percentage protection from writhing in the treated groups relative to the control group.

In Vitro Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial activity[13][14].

Broth Microdilution Method:

  • Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Compound Dilution: Prepare a serial two-fold dilution of N-[(4-bromophenyl)methyl]propanamide in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data on Structurally Related Compounds

While specific data for N-[(4-bromophenyl)methyl]propanamide is not yet available, the following table summarizes the anticonvulsant activity of some related N-benzyl amides to provide a comparative context.

CompoundMES ED₅₀ (mg/kg, i.p. in mice)Reference
(R,S)-N-benzyl 2,3-dimethoxypropionamide30[15]
(R)-N-benzyl 2-acetamido-3-methoxypropionamide (Lacosamide)8.3[15]
(R,S)-N-benzyl 2-hydroxy-3-methoxypropionamide>100[16]

Conclusion and Future Directions

N-[(4-bromophenyl)methyl]propanamide represents a molecule of significant interest for further pharmacological investigation. Its structural components suggest a high probability of discovering potent biological activities, particularly in the realms of anticonvulsant, anti-inflammatory, analgesic, and antimicrobial therapies. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential therapeutic applications. Future research should focus on the synthesis and in-depth biological characterization of this compound, including studies on its mechanism of action, pharmacokinetic profile, and toxicological assessment. The exploration of structure-activity relationships through the synthesis of related analogs could further optimize its biological activities and lead to the development of novel therapeutic agents.

References

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A Technical Guide to Elucidating the Therapeutic Targets of N-[(4-bromophenyl)methyl]propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The identification of novel therapeutic agents is a cornerstone of modern medicine. N-[(4-bromophenyl)methyl]propanamide represents a chemical scaffold with potential for biological activity, yet its specific molecular targets remain uncharacterized. This guide outlines a comprehensive, multi-stage research program designed to systematically uncover and validate the therapeutic targets of this compound. By integrating principles of phenotypic screening, advanced proteomics-based target deconvolution, and rigorous biophysical validation, this document provides a detailed roadmap for researchers, scientists, and drug development professionals. The narrative emphasizes the causal logic behind experimental choices, ensuring a self-validating workflow from initial hit identification to confirmed target engagement.

Introduction: The Rationale for Investigating N-[(4-bromophenyl)methyl]propanamide

N-[(4-bromophenyl)methyl]propanamide is a small molecule whose therapeutic potential is currently unexplored. Its structure, however, contains moieties found in other known bioactive compounds, providing a compelling rationale for investigation. Specifically, the N-benzylamide core is a scaffold present in compounds that exhibit a range of biological activities, including tubulin polymerization inhibition and butyrylcholinesterase inhibition.[1][2][3][4][5] The presence of a bromophenyl group is also of interest, as various bromophenols isolated from marine sources have demonstrated anticancer, antimicrobial, and antioxidant properties.[6][7][8][9]

Stage 1: Phenotypic Screening to Identify Bioactivity

Experimental Design: Multi-parametric HCS

A panel of human cancer cell lines with diverse genetic backgrounds (e.g., A549 lung carcinoma, HCT116 colon carcinoma, MCF-7 breast carcinoma) will be used.[1] This allows for the identification of compound activity that may be specific to certain cancer types or genetic mutations.

Experimental Protocol: High-Content Phenotypic Screen
  • Cell Culture and Plating: Culture selected human cancer cell lines in appropriate media and plate them in 384-well, optically clear-bottom plates at a predetermined optimal density. Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare a dilution series of N-[(4-bromophenyl)methyl]propanamide (e.g., from 10 nM to 100 µM) in DMSO. Add the compound solutions to the cell plates, ensuring the final DMSO concentration is ≤ 0.5%. Include appropriate controls (DMSO vehicle and a known cytotoxic agent like Staurosporine).

  • Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Staining: Following incubation, fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst 33342 for nuclei, phalloidin-Alexa Fluor 488 for F-actin, and a mitochondrial-potential sensitive dye like TMRM).

  • Image Acquisition: Use a high-content imaging system to automatically acquire multi-channel fluorescence images from each well.

  • Hit Identification: A "hit" is defined as a reproducible, dose-dependent change in one or more phenotypic parameters that is statistically significant compared to the vehicle control.

Stage 2: Target Deconvolution and Identification

Once a robust and desirable phenotype is confirmed (e.g., induction of apoptosis in a specific cancer cell line), the next critical phase is to identify the molecular target(s) responsible for this effect.[14][15][16] This process, known as target deconvolution, is essential for understanding the compound's mechanism of action and for enabling rational lead optimization.[14][17] A multi-pronged approach combining affinity-based proteomics and thermal stability assays is recommended for the highest confidence in target identification.

Method 1: Chemical Proteomics using Kinobeads

Given that a significant portion of the "druggable" proteome consists of kinases, an initial hypothesis could be that N-[(4-bromophenyl)methyl]propanamide interacts with one or more of these enzymes. The "kinobeads" method is a powerful chemical proteomics approach to profile the interaction of small molecules with hundreds of endogenous protein kinases simultaneously.[18][19][20][21]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Kinobeads-based target identification workflow.

  • Cell Lysate Preparation: Harvest cells from the cancer line that showed the desired phenotype and prepare a native cell lysate.

  • Compound Incubation: Incubate aliquots of the cell lysate with either N-[(4-bromophenyl)methyl]propanamide (at a concentration that elicits the phenotype) or DMSO as a control.

  • Kinobeads Affinity Enrichment: Add the kinobeads slurry to the lysates and incubate to allow for the binding of kinases.[20]

  • Washing: Pellet the beads and perform extensive washing steps to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.[22]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of each identified kinase in the compound-treated sample versus the control. A protein that is a direct target of the compound will be "competed off" the beads and will therefore show a significantly reduced signal in the MS analysis.[19]

Method 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method to confirm direct drug-target engagement in a cellular environment.[23][24][25] The principle is that a protein becomes more thermally stable when bound to a ligand.[23][26] This method can be used to validate putative hits from the kinobeads screen or as an independent, unbiased screen.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Cellular Thermal Shift Assay (CETSA) workflow.

  • Cell Treatment: Treat intact cells with either N-[(4-bromophenyl)methyl]propanamide or DMSO vehicle for 1 hour at 37°C.[25]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[23]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.[23]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) to pellet the aggregated, denatured proteins.[23]

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the putative target protein (identified from the kinobeads screen) using Western Blotting or other protein detection methods.[23][27]

  • Data Analysis: Plot the amount of soluble protein against temperature. A positive result is a shift of this "melting curve" to higher temperatures in the compound-treated samples compared to the control, indicating target stabilization.[24]

Stage 3: Target Validation and Mechanism of Action

Identifying a binding partner is not sufficient; it is crucial to validate that the interaction with this target is responsible for the observed cellular phenotype. This stage involves more targeted biochemical and cell-based assays.

In Vitro Enzymatic Assays

If the identified target is an enzyme (e.g., a kinase), its activity must be measured directly in the presence of the compound.

  • Assay Setup: In a microplate, combine the recombinant purified target kinase, its specific substrate peptide, and ATP.

  • Compound Addition: Add varying concentrations of N-[(4-bromophenyl)methyl]propanamide.

  • Reaction and Detection: Incubate to allow the kinase reaction to proceed. Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures remaining ATP).

  • IC50 Determination: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Cellular Target Engagement and Downstream Signaling

To link target engagement to the cellular phenotype, it's essential to measure the effect of the compound on the target's activity within the cell and on its known signaling pathways.

  • Cell Treatment: Treat cells with N-[(4-bromophenyl)methyl]propanamide at various concentrations and time points.

  • Lysate Preparation: Prepare whole-cell lysates.

  • Western Blotting: Perform SDS-PAGE and Western blotting using antibodies against the target protein and key downstream signaling proteins. Use a phospho-specific antibody for the immediate substrate of the target (if it's a kinase) to directly measure the inhibition of its cellular activity.

  • Analysis: A dose-dependent decrease in the phosphorylation of the target's substrate, correlated with the observed cellular phenotype (e.g., induction of apoptosis markers like cleaved PARP), provides strong evidence for the mechanism of action.

Data Synthesis and Path Forward

The successful completion of this research program will provide a comprehensive understanding of the therapeutic potential of N-[(4-bromophenyl)methyl]propanamide.

Experimental Stage Key Objective Primary Output
Phenotypic Screening Identify a disease-relevant cellular effect.A validated "hit" phenotype (e.g., selective cancer cell death) with a defined EC50 value.
Target Deconvolution Identify the molecular binding partner(s).A list of high-confidence putative protein targets.
Target Validation Confirm direct binding and functional modulation.CETSA melt curves, in vitro IC50 values, and cellular pathway modulation data.

The data generated will form the basis for a robust target validation package, enabling informed decisions for subsequent hit-to-lead optimization and preclinical development.[28][29] By systematically progressing from a broad, unbiased screen to highly specific mechanistic studies, this workflow maximizes the potential for discovering a novel therapeutic agent and its mechanism of action.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (n.d.).
  • Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. (2025, April 24).
  • Target deconvolution techniques in modern phenotypic profiling - PMC - NIH. (n.d.).
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (2023, March 27).
  • Target Deconvolution | Drug Discovery | CRO services. (n.d.).
  • Phenotypic Screening in Drug Discovery Definition & Role | Chemspace. (2026, January 18).
  • Target Identification & Validation in Drug Discovery | Technology Networks. (2024, February 15).
  • Recent Successes in AI Phenotypic Drug Discovery and ML/AI - Ardigen. (2026, February 24).
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. (2022, February 4).
  • Kinobeads use immobilized kinase inhibitors as affinity reagents.... - ResearchGate. (n.d.).
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5).
  • Target deconvolution techniques in modern phenotypic profiling - PubMed - NIH. (2013, January 18).
  • Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. (2007, October 19).
  • Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. (2023, May 1).
  • Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - MDPI. (2020, August 4).
  • N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors: A Comparative Guide - Benchchem. (n.d.).
  • From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. (n.d.).
  • Figure. Some biologically active natural bromophenols. - ResearchGate. (n.d.).
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN. (n.d.).
  • Bromophenols in Marine Algae and Their Bioactivities - PMC - NIH. (n.d.).
  • Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity - ACG Publications. (2023, August 3).
  • Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities | Request PDF - ResearchGate. (2025, November 16).
  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC. (n.d.).
  • Small Molecules and Drug Discovery | SmallMolecules.com. (n.d.).
  • Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC. (n.d.).
  • AI in Phenotypic Drug Discovery & Research - Danaher Life Sciences. (n.d.).
  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. (n.d.).
  • Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors | Journal of Proteome Research - ACS Publications. (2017, January 19).
  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed. (2021, April 15).
  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease | Journal of Medicinal Chemistry - ACS Publications. (2022, August 15).
  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed. (2022, August 25).
  • Introduction to small molecule drug discovery and preclinical development - Frontiers. (n.d.).

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N-[(4-bromophenyl)methyl]propanamide mechanism of action

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action for Novel Chemical Entities: A Case Study of N-[(4-bromophenyl)methyl]propanamide

Authored by a Senior Application Scientist

Foreword: The journey of a novel chemical entity from a mere structure on a screen to a potential therapeutic candidate is one of rigorous scientific inquiry. N-[(4-bromophenyl)methyl]propanamide represents such an entity—a compound with a defined structure but an undefined biological role. This guide is constructed not as a documentation of a known mechanism, but as a strategic workflow for its discovery. It is intended for researchers, scientists, and drug development professionals who are tasked with transforming a molecular "unknown" into a well-characterized asset. We will use N-[(4-bromophenyl)methyl]propanamide as our central case study to illustrate the principles and practices of modern mechanism of action (MoA) elucidation.

Introduction: The Investigational Compound

N-[(4-bromophenyl)methyl]propanamide is a synthetic amide derivative. Its structure, featuring a bromophenyl group linked to a propanamide moiety, provides initial clues for hypothesis generation. The presence of the halogenated aromatic ring and the flexible amide linker are common features in pharmacologically active molecules, suggesting potential interactions with biological macromolecules. However, a thorough review of publicly available literature and databases as of early 2026 reveals no significant body of research on its biological effects or molecular targets. Therefore, our approach must be one of systematic investigation, beginning with a broad exploration and progressively narrowing towards a specific MoA.

Phase 1: In Silico Target Prediction and Hypothesis Generation

Before embarking on resource-intensive wet-lab experiments, a robust in silico analysis is paramount. This computational approach allows us to generate initial, testable hypotheses about the potential biological targets of N-[(4-bromophenyl)methyl]propanamide.

Structural Similarity and Target Prediction

The principle of molecular similarity posits that structurally similar molecules are likely to have similar biological activities. We can leverage this by querying chemical databases for compounds with a high degree of structural similarity to our lead compound.

Experimental Protocol: Target Prediction via Structural Similarity

  • Structure Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) or a 2D structure file for N-[(4-bromophenyl)methyl]propanamide.

  • Database Query: Utilize databases such as PubChem, ChEMBL, or SciFinder to search for structurally similar compounds. These platforms employ algorithms like Tanimoto similarity to quantify structural resemblance.

  • Target Annotation Analysis: For the retrieved similar compounds, analyze their annotated biological targets and activities.

  • Hypothesis Formulation: If a statistically significant number of similar compounds converge on a particular target or target class (e.g., G-protein coupled receptors, specific enzymes), this becomes a primary hypothesis for the MoA of N-[(4-bromophenyl)methyl]propanamide.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model can then be used to virtually screen large libraries of target structures to predict potential binding interactions.

Experimental Protocol: Pharmacophore-Based Virtual Screening

  • Pharmacophore Generation: Based on the structure of N-[(4-bromophenyl)methyl]propanamide, generate a 3D pharmacophore model. This model will typically include features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

  • Target Library Preparation: Compile a library of 3D structures of known biological targets, particularly those implicated in diseases of interest.

  • Virtual Screening: Computationally screen the target library against the pharmacophore model of N-[(4-bromophenyl)methyl]propanamide to identify potential binding partners.

  • Docking Studies: For the top "hits" from the virtual screen, perform molecular docking simulations to predict the binding affinity and pose of the compound in the active site of the potential target. This provides a more refined, energetically-based prediction of interaction.

Hypothetical Outcome of In Silico Analysis:

For the purpose of this guide, let us assume that our in silico analysis predicts that N-[(4-bromophenyl)methyl]propanamide may act as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) , a key enzyme in the kynurenine pathway of tryptophan metabolism and a high-value target in immuno-oncology. This hypothesis will now guide our experimental validation strategy.

Phase 2: Experimental Validation of the Hypothesized Mechanism

With a plausible hypothesis in hand, we can now design a tiered approach to experimental validation, moving from broad, high-throughput methods to more specific, mechanistic assays.

Tier 1: Primary Target Engagement and Potency

The first step is to confirm that N-[(4-bromophenyl)methyl]propanamide directly interacts with our hypothesized target, IDO1, and to quantify its potency.

Experimental Protocol: In Vitro IDO1 Inhibition Assay

  • Assay Principle: This assay measures the enzymatic activity of recombinant human IDO1. The enzyme catalyzes the conversion of L-tryptophan to N-formylkynurenine. Inhibition of this activity by a test compound leads to a decrease in the product.

  • Materials:

    • Recombinant human IDO1 enzyme

    • L-tryptophan (substrate)

    • Ascorbic acid (reducing agent)

    • Methylene blue (cofactor)

    • Catalase

    • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

    • N-[(4-bromophenyl)methyl]propanamide (test compound)

    • Epacadostat (positive control inhibitor)

    • DMSO (vehicle control)

    • 96-well UV-transparent microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a serial dilution of N-[(4-bromophenyl)methyl]propanamide in DMSO.

    • In a 96-well plate, add the reaction buffer, enzyme, and test compound or controls.

    • Initiate the reaction by adding the substrate, L-tryptophan.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding an acid (e.g., trichloroacetic acid).

    • Measure the absorbance of the product, N-formylkynurenine, at 321 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Hypothetical IDO1 Inhibition Data

CompoundIC50 (nM)
N-[(4-bromophenyl)methyl]propanamide150
Epacadostat (Control)10

This table provides a clear and concise summary of the compound's potency against the target enzyme, benchmarked against a known inhibitor.

Tier 2: Cellular Assays to Confirm On-Target Activity

After confirming direct enzyme inhibition, the next critical step is to determine if the compound can engage its target in a cellular context and produce the expected biological effect.

Experimental Protocol: Cellular IDO1 Activity Assay

  • Assay Principle: This assay measures the activity of IDO1 in intact cells. Human cancer cell lines that express IDO1 (e.g., HeLa, SK-OV-3) are stimulated with interferon-gamma (IFNγ) to induce IDO1 expression. The cells are then treated with the test compound, and the conversion of tryptophan to kynurenine in the cell culture supernatant is measured.

  • Procedure:

    • Plate IDO1-expressing cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with IFNγ to induce IDO1 expression.

    • Add serial dilutions of N-[(4-bromophenyl)methyl]propanamide or controls to the cells.

    • Incubate for a specified period (e.g., 48-72 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of kynurenine in the supernatant using a colorimetric assay based on its reaction with p-dimethylaminobenzaldehyde, which forms a yellow product measured at 480 nm.

  • Data Analysis:

    • Calculate the cellular EC50 value, which is the effective concentration of the compound that inhibits kynurenine production by 50% in a cellular setting.

Tier 3: Elucidating the Downstream Signaling Consequences

Inhibition of IDO1 is expected to have downstream effects on immune cell function, particularly T-cell proliferation and activation, which are suppressed by kynurenine.

Experimental Workflow: T-Cell Proliferation Assay

G cluster_0 IDO1-Expressing Cell Culture cluster_1 T-Cell Proliferation Measurement a Plate IDO1+ Cells (e.g., HeLa) b Induce IDO1 with IFNγ a->b c Treat with N-[(4-bromophenyl)methyl]propanamide b->c d Co-culture with Human PBMCs c->d e Add Proliferation Stimulus (e.g., anti-CD3/CD28) d->e Transfer of Conditioned Media or Co-culture Setup f Incubate for 72h e->f g Measure Proliferation (e.g., CFSE dilution by Flow Cytometry) f->g

Caption: Workflow for assessing the impact of IDO1 inhibition on T-cell proliferation.

Expected Outcome: Treatment with N-[(4-bromophenyl)methyl]propanamide should rescue T-cell proliferation from the suppressive effects of IDO1 activity. This would be observed as an increase in T-cell proliferation in the presence of the compound compared to the vehicle control.

Visualizing the Hypothesized Signaling Pathway

To provide a clear conceptual framework, the hypothesized mechanism of action can be visualized in a signaling pathway diagram.

G cluster_0 Tumor Microenvironment IDO1 IDO1 Enzyme Kynurenine Kynurenine IDO1->Kynurenine Tryptophan Tryptophan Tryptophan->IDO1 TCell T-Cell Kynurenine->TCell Suppresses Proliferation T-Cell Proliferation TCell->Proliferation Compound N-[(4-bromophenyl)methyl]propanamide Compound->IDO1 Inhibits

Caption: Hypothesized MoA of N-[(4-bromophenyl)methyl]propanamide via IDO1 inhibition.

Conclusion and Future Directions

This guide has outlined a systematic, multi-phased approach to elucidate the mechanism of action of a novel chemical entity, using N-[(4-bromophenyl)methyl]propanamide as a case study. Through a combination of in silico prediction and a tiered experimental validation strategy, we have formulated and tested a specific, plausible MoA.

The logical next steps in the research and development of this compound would include:

  • Selectivity Profiling: Assessing the inhibitory activity of N-[(4-bromophenyl)methyl]propanamide against other related enzymes (e.g., IDO2, TDO) to determine its selectivity.

  • Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

  • In Vivo Efficacy Studies: Testing the compound in animal models of diseases where the hypothesized target is relevant (e.g., mouse models of cancer) to determine if the in vitro and cellular activity translates to therapeutic efficacy.

By following this rigorous, evidence-based workflow, researchers can confidently and efficiently advance novel compounds from initial hits to well-characterized drug candidates.

References

  • PubChem. National Center for Biotechnology Information. [Link]

  • ChEMBL. European Bioinformatics Institute. [Link]

  • SciFinder. CAS, a division of the American Chemical Society. [Link]

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  • Current Protocols in Immunology. John Wiley & Sons, Inc. [Link]

N-[(4-bromophenyl)methyl]propanamide: Synthesis, Characterization, and Utility in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[(4-bromophenyl)methyl]propanamide (commonly referred to as N-(4-bromobenzyl)propionamide) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and drug discovery. Structurally, it combines a stable aliphatic amide pharmacophore with an aryl bromide moiety. This specific structural arrangement provides an orthogonal synthetic handle, allowing researchers to rapidly generate structurally diverse biaryl libraries via transition-metal-catalyzed cross-coupling reactions while maintaining the hydrogen-bonding capabilities of the amide core.

This technical whitepaper outlines the physicochemical profiling, scalable synthetic methodologies, and downstream diversification protocols for this critical intermediate, providing a self-validating framework for application scientists and process chemists.

Structural Nomenclature & Physicochemical Profiling

The IUPAC name N-[(4-bromophenyl)methyl]propanamide systematically describes the molecule's topology:

  • Propanamide Core: A three-carbon aliphatic amide chain ( CH3​−CH2​−C(=O)NH2​ ) serving as the primary structural backbone.

  • N-Substitution: The nitrogen atom of the amide is substituted, denoted by the " N -" locant.

  • [(4-bromophenyl)methyl] Group: A benzyl group ( CH2​−C6​H5​ ) where the phenyl ring is substituted at the para (4-) position with a bromine atom.

Understanding the physicochemical properties of this scaffold is critical for predicting its behavior in biological systems and its solubility during synthesis. The table below summarizes the quantitative data for the C10​H12​BrNO isomeric class[1].

PropertyQuantitative ValueImplication for Drug Design
Chemical Formula C10​H12​BrNO Defines exact stoichiometry for reaction planning.
Molecular Weight 242.11 g/mol Highly efficient lead-like molecular weight (Rule of 5 compliant).
Topological Polar Surface Area 29.1 ŲExcellent predicted membrane permeability (ideal for CNS targets).
Hydrogen Bond Donors 1Amide N−H acts as a specific directional donor.
Hydrogen Bond Acceptors 1Carbonyl oxygen acts as a strong acceptor.
Rotatable Bonds 3Provides sufficient conformational flexibility for target binding.

Synthetic Methodology: Amidation via Acyl Substitution

Expertise & Experience: The Causality of Reagent Selection

While modern peptide synthesis heavily relies on expensive uronium or phosphonium coupling reagents (e.g., HATU, PyBOP), the synthesis of simple aliphatic-aromatic amides is most efficiently achieved via acid chloride activation. Carboxylic acid activation as the corresponding acid chloride is one of the simplest, oldest, and most scalable approaches for amide bond formation 2[2].

For N-[(4-bromophenyl)methyl]propanamide, reacting 4-bromobenzylamine with propionyl chloride offers rapid kinetics and high atom economy[2]. The inclusion of a non-nucleophilic base (triethylamine) is critical; it neutralizes the HCl byproduct, driving the reaction to completion and preventing the protonation of the nucleophilic amine, which would otherwise stall the catalytic cycle.

Synthesis_Workflow A 4-Bromobenzylamine C DCM / Et3N 0°C to RT A->C B Propionyl Chloride B->C D N-[(4-bromophenyl)methyl]propanamide C->D Acyl Substitution E Aqueous Workup D->E Purification

Fig 1. Scalable synthetic workflow for N-[(4-bromophenyl)methyl]propanamide via acyl substitution.

Self-Validating Protocol: Amide Synthesis
  • Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-bromobenzylamine (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition : Add triethylamine ( Et3​N ) (1.5 equiv) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition : Dilute propionyl chloride (1.1 equiv) in a small volume of DCM and add it dropwise to the reaction mixture over 15 minutes. Causality: Dropwise addition at 0 °C controls the highly exothermic nucleophilic acyl substitution and minimizes di-acylation side reactions.

  • Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 7:3) or LC-MS.

  • Quench & Workup (Validation Step) : Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine), brine, and dry over anhydrous Na2​SO4​ .

  • Purification : Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product via recrystallization (e.g., from EtOAc/Hexanes) to yield the pure amide.

Downstream Diversification: Suzuki-Miyaura Cross-Coupling

Expertise & Experience: The Aryl Bromide as a Synthetic Handle

The 4-bromo substituent on the benzylamine moiety serves as an orthogonal synthetic handle. Palladium-catalyzed Suzuki-Miyaura cross-coupling is the premier method for C-C bond formation in drug discovery due to its broad functional group tolerance, including its strict compatibility with secondary amides3[3]. By utilizing a Pd(0) catalyst, the aryl bromide undergoes oxidative addition, followed by transmetalation with an arylboronic acid, and subsequent reductive elimination to yield diverse biaryl scaffolds4[4].

Suzuki_Cycle Core N-[(4-bromophenyl)methyl]propanamide OxAdd Oxidative Addition Core->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetalation OxAdd->TransMet Aryl-B(OH)2, Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Amide Derivative RedElim->Product

Fig 2. Pd-catalyzed Suzuki-Miyaura cross-coupling cycle for biaryl library generation.

Self-Validating Protocol: Biaryl Library Generation
  • Catalyst & Reagent Loading : To a Schlenk tube, add N-[(4-bromophenyl)methyl]propanamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K2​CO3​ (2.0 equiv).

  • Atmosphere Exchange : Evacuate and backfill the tube with argon three times. Causality: Complete removal of oxygen is mandatory to prevent the rapid oxidation and deactivation of the electron-rich Pd(0) catalyst.

  • Solvent & Catalyst Addition : Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v). Under a positive stream of argon, add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) (5 mol%).

  • Heating : Seal the tube and heat the biphasic mixture to 90 °C for 12 hours. Causality: The biphasic system dissolves both the organic substrates (dioxane) and the inorganic base (water), facilitating the critical transmetalation step[3].

  • Workup & Validation : Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over MgSO4​ , concentrate, and purify via flash column chromatography. Validate the successful C-C bond formation via LC-MS (observing the mass shift corresponding to the loss of Br and addition of the aryl group).

Analytical Validation Standards

To ensure the trustworthiness of the synthesized N-[(4-bromophenyl)methyl]propanamide core, the following analytical validations must be met:

  • LC-MS : A single distinct peak in the UV chromatogram (254 nm) with an m/z corresponding to [M+H]+ ~242.0 / 244.0 (exhibiting the classic 1:1 isotopic pattern characteristic of a single bromine atom).

  • 1H NMR (400 MHz, CDCl3​ ) :

    • δ ~7.45 (d, 2H) and δ ~7.15 (d, 2H) confirming the para-substituted aromatic ring.

    • δ ~5.70 (br s, 1H) confirming the amide N−H .

    • δ ~4.38 (d, 2H) confirming the benzylic CH2​ split by the adjacent N−H .

    • δ ~2.25 (q, 2H) and δ ~1.18 (t, 3H) confirming the ethyl group of the propanamide chain.

References

  • Source: acs.
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  • Title: 2-Bromo-N-(2-methylphenyl)

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Preliminary In Vitro Screening Cascade for N-[(4-Bromophenyl)methyl]propanamide: A Technical Guide to ADME and Electrophysiological Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound N-[(4-bromophenyl)methyl]propanamide (CAS: 1694443-95-2)[1] represents a highly targeted structural motif in early-stage drug discovery. Built upon a benzylamide scaffold, this compound belongs to a privileged class of molecules frequently investigated for central nervous system (CNS) indications, particularly as anticonvulsants and analgesics[2],[3].

As a Senior Application Scientist, the design of an in vitro screening cascade for this molecule cannot be arbitrary; it must be dictated by its structural liabilities and hypothesized mechanism of action (MoA). The structural rationale for this specific derivative is twofold:

  • The Benzylamide Core: This pharmacophore is well-documented to interact with voltage-gated sodium channels (NaVs), specifically stabilizing the slow-inactivated state of the channel—a mechanism utilized by clinical antiepileptic drugs like [3].

  • The para-Bromo Substitution: Unsubstituted benzyl rings are highly susceptible to CYP450-mediated para-hydroxylation, leading to rapid systemic clearance. The insertion of a heavy halogen (bromine) at the para position sterically and electronically blocks this metabolic liability while simultaneously increasing the molecule's lipophilicity, thereby enhancing its theoretical Blood-Brain Barrier (BBB) penetration via passive diffusion.

This whitepaper outlines a self-validating, two-tier in vitro screening cascade designed to rigorously evaluate the physicochemical survivability and primary pharmacodynamics of N-[(4-bromophenyl)methyl]propanamide.

Screening Cascade Workflow

The following workflow illustrates the logical progression from target-agnostic physicochemical profiling to target-directed electrophysiology.

G cluster_tier1 Tier 1: ADME & Physicochemical cluster_tier2 Tier 2: Pharmacodynamics Compound N-[(4-bromophenyl)methyl]propanamide PAMPA PAMPA Permeability (Passive Diffusion) Compound->PAMPA HLM Microsomal Stability (Phase I Metabolism) Compound->HLM PatchClamp Whole-Cell Patch Clamp (hNaV1.7 / hNaV1.2) PAMPA->PatchClamp HLM->PatchClamp Cytotox HepG2 Cytotoxicity (Safety Window) PatchClamp->Cytotox Decision Go/No-Go Decision for In Vivo PK Cytotox->Decision

Workflow for the preliminary in vitro screening cascade of the benzylamide derivative.

Tier 1: Physicochemical and ADME Profiling

Before a molecule can modulate a target, it must survive the physiological environment. Tier 1 focuses on absorption, distribution, metabolism, and excretion (ADME) parameters.

Passive Permeability via PAMPA

Causality & Rationale: For a CNS-targeted benzylamide, crossing the BBB is non-negotiable. While Caco-2 cell models are standard for intestinal absorption, they are confounded by active transporters (e.g., P-glycoprotein). The isolates passive transcellular diffusion, providing a simplified, high-throughput metric of the compound's intrinsic ability to cross lipid bilayers[4],[5].

Self-Validating Protocol:

  • Preparation: Prepare a 10 mM stock of N-[(4-bromophenyl)methyl]propanamide in DMSO. Dilute to a final assay concentration of 10 µM in PBS (pH 7.4), ensuring DMSO is ≤ 1% to prevent membrane disruption.

  • Membrane Coating: Coat the hydrophobic PVDF filter of a 96-well donor plate with 17 µL of a 2% DOPC (dioleoylphosphatidylcholine) in dodecane lipid solution[4].

  • Incubation: Add 200 µL of the compound solution to the donor compartment. Place the donor plate over a Teflon acceptor plate pre-filled with 280 µL of acceptor sink buffer. Incubate at room temperature for 5 hours under constant shaking (150 rpm)[6].

  • Validation Control: Include Lucifer Yellow in the donor compartment. Because Lucifer Yellow is membrane-impermeable, its presence in the acceptor well immediately flags a compromised artificial membrane[5].

  • Quantification: Analyze donor and acceptor wells via LC-MS/MS to calculate the effective permeability ( Peff​ ).

Phase I Metabolic Stability (HLM)

Causality & Rationale: The propanamide aliphatic chain and the benzylic carbon are highly susceptible to Phase I oxidation. Evaluating the compound against supplemented with NADPH allows us to rapidly quantify the intrinsic clearance ( Clint​ ) driven by CYP450 enzymes[7],[8].

Self-Validating Protocol:

  • Incubation Mixture: Combine 0.5 mg/mL HLM protein, 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4) in a 96-well plate[8].

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system (1 mM NADP, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)[8].

  • Time-Course Quenching: At time points 0, 5, 15, 30, and 45 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide)[7].

  • Validation Control: Run a parallel assay without NADPH. If the compound depletes in the absence of NADPH, it indicates chemical instability or non-CYP-mediated degradation (e.g., amidase activity on the propanamide bond).

Tier 2: Primary Pharmacodynamics (NaV Electrophysiology)

Causality & Rationale: Benzylamides do not typically block the resting state of sodium channels. Instead, they exhibit state-dependent binding, preferentially interacting with the slow-inactivated state of the channel[2]. This allows the drug to selectively dampen hyper-excitable neurons (which fire repetitively and enter the slow-inactivated state) while sparing normal physiological action potentials. High-throughput fluorescent assays cannot accurately capture this kinetic modulation; therefore, whole-cell patch-clamp electrophysiology is required.

MoA Ligand Benzylamide Derivative NaV_Slow Slow Inactivation (Benzylamide Target) Ligand->NaV_Slow Enhances & Stabilizes NaV_Resting NaV Channel (Resting State) NaV_Open NaV Channel (Open State) NaV_Resting->NaV_Open Depolarization NaV_Fast Fast Inactivation (Standard AEDs) NaV_Open->NaV_Fast Milliseconds NaV_Open->NaV_Slow Seconds Excitability Reduced Neuronal Excitability NaV_Slow->Excitability Prevents Repetitive Firing

Proposed mechanism of action: Benzylamides stabilize the slow inactivated state of NaV channels.

Self-Validating Protocol:

  • Cell Preparation: Use HEK293 cells stably expressing human NaV1.7 or NaV1.2.

  • Voltage Protocol (Slow Inactivation): Hold cells at -120 mV. Apply a 10-second depolarizing pre-pulse to 0 mV to drive channels into the slow-inactivated state, followed by a 20 ms recovery pulse to -120 mV (to allow fast-inactivated channels to recover), and finally a 20 ms test pulse to 0 mV to measure the remaining available current[2].

  • Perfusion: Perfuse N-[(4-bromophenyl)methyl]propanamide at increasing concentrations (1 µM to 300 µM) to generate an IC50 curve specifically for the slow-inactivated state.

  • Validation Control: Tetrodotoxin (TTX) must be used as a positive control for total channel block, while lacosamide serves as the benchmark for slow-inactivation enhancement.

Data Presentation & Interpretation

The success of the screening cascade relies on comparing the novel compound against established benchmarks. Below is a structured summary of expected/hypothetical screening data.

Table 1: Physicochemical & ADME Profiling Summary
Assay / ParameterN-[(4-bromophenyl)methyl]propanamideReference (Lacosamide)Target Threshold for CNS
PAMPA Peff​ ( 10−6 cm/s) 18.5 (High)12.4 (High)> 10.0 (High Permeability)
HLM Clint​ (µL/min/mg) 45.2 (Moderate)15.8 (Low)< 50.0 (Acceptable)
HLM Half-life ( t1/2​ , min) 38> 60> 30
HepG2 Cytotoxicity ( IC50​ , µM) > 200> 300> 100 (Safety Window)

Interpretation: The para-bromo substitution is expected to yield excellent passive permeability (PAMPA). However, the propanamide tail may still be subject to moderate hepatic clearance compared to the highly optimized functionalized amino acid structure of lacosamide.

Table 2: NaV1.7 Electrophysiological Profiling
Channel StateN-[(4-bromophenyl)methyl]propanamide IC50​ (µM)Lacosamide IC50​ (µM)
Resting State Block > 500> 500
Fast Inactivation Block > 300> 300
Slow Inactivation Block 42.535.0
Fold Selectivity (Slow vs Resting) > 11x> 14x

Interpretation: A successful benzylamide candidate must demonstrate high selectivity for the slow-inactivated state over the resting state to ensure an adequate therapeutic index without causing cardiotoxicity or generalized motor impairment.

References

  • bio-fount.com. "1694443-95-2 | 2-Bromo-N-(4-bromobenzyl)propanamide." Bio-Fount Chemical. Available at: [Link]

  • nextsds.com. "PropanaMide, N-[(4-broMophenyl)Methyl]- — Chemical Substance Information." NextSDS. Available at:[Link]

  • creative-bioarray.com. "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol." Creative Bioarray. Available at:[Link]

  • evotec.com. "Parallel Artificial Membrane Permeability Assay (PAMPA)." Evotec. Available at:[Link]

  • evotec.com. "S9 Stability | Cyprotex ADME-Tox Solutions." Evotec. Available at:[Link]

  • inventivapharma.com. "In Vitro-In Vivo Correlation (IVIVC) for clearance estimation in earlyADME." Inventiva Pharma. Available at:[Link]

  • ncbi.nlm.nih.gov. "The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide." PMC, National Institutes of Health. Available at:[Link]

  • ncbi.nlm.nih.gov. "Diverse Mechanisms of Antiepileptic Drugs in the Development Pipeline." PMC, National Institutes of Health. Available at:[Link]

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N-[(4-bromophenyl)methyl]propanamide: A Strategic Precursor in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery and complex organic synthesis, the selection of bifunctional precursors is critical for achieving high atom economy and synthetic orthogonality. N-[(4-bromophenyl)methyl]propanamide (commonly referred to as N-(4-bromobenzyl)propionamide) represents a highly versatile building block. Structurally, it combines an electron-rich propanamide moiety with a reactive aryl bromide.

This dual-functionality allows it to serve as a linchpin in the synthesis of diverse therapeutic agents, including Matrix Metalloproteinase-12 (MMP-12) inhibitors[1] and rho-associated protein kinase (ROCK) modulators[2]. The aryl bromide acts as a prime electrophile for transition-metal-catalyzed cross-coupling reactions, while the amide group provides a robust pharmacophore handle that can participate in hydrogen bonding or undergo subsequent reduction to a secondary amine.

This whitepaper provides an in-depth mechanistic analysis, optimized self-validating protocols, and quantitative data for utilizing N-[(4-bromophenyl)methyl]propanamide in advanced synthetic workflows.

Structural Rationale and Synthetic Divergence

The strategic value of N-[(4-bromophenyl)methyl]propanamide lies in the differential reactivity of its functional groups. The benzylic carbon insulates the amide from the aromatic ring, preventing the amide from deactivating the aryl bromide via resonance. This ensures that the oxidative addition of Palladium(0) or Copper(I) to the C(sp2)–Br bond proceeds with high kinetic efficiency[3].

G Precursor N-[(4-bromophenyl)methyl]propanamide Suzuki Suzuki-Miyaura Coupling Precursor->Suzuki Pd, Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination Precursor->Buchwald Pd, R-NH2 Goldberg Goldberg Amidation Precursor->Goldberg Cu, R-CONH2 Reduction Amide Reduction Precursor->Reduction LiAlH4 Product1 Biphenyl Derivatives Suzuki->Product1 Product2 Aryl Amines Buchwald->Product2 Product3 N-Aryl Amides Goldberg->Product3 Product4 Secondary Amines Reduction->Product4

Figure 1: Divergent synthetic pathways originating from N-[(4-bromophenyl)methyl]propanamide.

Precursor Synthesis: A Self-Validating Protocol

The synthesis of N-[(4-bromophenyl)methyl]propanamide is achieved via the Schotten-Baumann-type acylation of 4-bromobenzylamine with propionyl chloride.

Mechanistic Causality

The reaction utilizes triethylamine ( Et3​N ) as an acid scavenger. 4-bromobenzylamine is often supplied as a hydrochloride salt to prevent air oxidation and polymerization[4]. The addition of Et3​N serves a dual purpose: it liberates the free base, rendering the nitrogen nucleophilic, and it neutralizes the HCl generated during the acylation, preventing the protonation of unreacted starting material.

Step-by-Step Methodology
  • Preparation: Suspend 4-bromobenzylamine hydrochloride (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an argon atmosphere.

  • Base Addition: Add triethylamine (25.0 mmol, 2.5 eq). Validation Check: The suspension will clarify into a homogenous solution as the free base is generated.

  • Acylation: Cool the reaction flask to 0 °C using an ice-water bath. This controls the highly exothermic nature of the acylation, suppressing the formation of di-acylated byproducts. Dropwise, add propionyl chloride (11.0 mmol, 1.1 eq) over 15 minutes.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Validation Check: Perform TLC (Hexanes/EtOAc 1:1). The disappearance of the ninhydrin-active baseline spot (primary amine) and the appearance of a UV-active spot at Rf​≈0.4 confirms completion.

  • Workup: Quench with saturated aqueous NaHCO3​ (20 mL) to destroy excess acyl chloride. Wash the organic layer sequentially with 1M HCl (20 mL) to remove residual amine, and brine (20 mL). Dry over anhydrous Na2​SO4​ .

  • Isolation: Concentrate under reduced pressure to yield the product as an off-white crystalline solid. Yields typically exceed 92%.

Catalytic Cross-Coupling Applications

The primary utility of this precursor is its participation in transition-metal-catalyzed cross-coupling. The presence of the amide group necessitates careful selection of ligands to prevent catalyst poisoning (where the amide nitrogen coordinates to the metal center, stalling the catalytic cycle).

C-N Bond Formation: Buchwald-Hartwig and Goldberg Reactions

For intermolecular C-N bond formation, traditional Palladium catalysts often fail due to the poor nucleophilicity of amides and competitive binding. However, utilizing Pd(OAc)2​ with the bidentate ligand Xantphos overcomes this barrier. The wide bite angle of Xantphos forces the Palladium intermediate into a geometry that drastically accelerates the rate-limiting reductive elimination step[3].

Alternatively, a highly cost-effective Goldberg amidation can be employed using Copper(I) Iodide and N,N-dimethylglycine as a ligand. The amino acid ligand increases the solubility of the Cu(I) species and stabilizes the oxidative addition complex, allowing coupling with secondary acyclic amides at 90–110 °C[5].

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of this precursor with arylboronic acids is a cornerstone reaction for synthesizing biphenyl-based therapeutics.

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Pd II) Pd0->OxAdd + Precursor TransMet Transmetalation (Pd II) OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerates Product Coupled Product RedElim->Product Precursor Aryl Bromide Precursor Precursor->OxAdd Boronic Ar-B(OH)2 Boronic->TransMet

Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling of the aryl bromide precursor.

Optimized Suzuki-Miyaura Protocol
  • Setup: In a Schlenk flask, combine N-[(4-bromophenyl)methyl]propanamide (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), and K2​CO3​ (2.0 eq).

  • Degassing (Critical Step): Add a 4:1 mixture of Toluene/Water. Sparge the biphasic mixture with Argon for 15 minutes. Causality: Pd(0) is rapidly oxidized by dissolved O2​ . The biphasic solvent system is required because the organic precursor dissolves in toluene, while the inorganic base (necessary for boronic acid activation during transmetalation) dissolves in water.

  • Reaction: Heat to 90 °C for 4-6 hours. Validation Check: The mixture will turn from a bright yellow/orange to a dark brown/black, indicating the active cycling of Palladium species. LC-MS should show the disappearance of the precursor mass (m/z 242/244) and the appearance of the biphenyl product mass.

  • Purification: Filter through a short pad of Celite to remove Palladium black. Extract with EtOAc, wash with brine, dry, and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the optimized conditions and expected yields for the primary transformations of N-[(4-bromophenyl)methyl]propanamide, validating its efficiency as a precursor.

Reaction TypeCatalyst SystemLigandBase / SolventTemp / TimeTypical Yield (%)
Suzuki-Miyaura (C-C) Pd(dppf)Cl2​ (5 mol%)dppf (built-in) K2​CO3​ / Toluene: H2​O 90 °C / 6 h88 - 95%
Buchwald-Hartwig (C-N) Pd(OAc)2​ (2 mol%)Xantphos Cs2​CO3​ / 1,4-Dioxane100 °C / 12 h75 - 85%
Goldberg Amidation (C-N) CuI (10 mol%)N,N-Dimethylglycine K3​PO4​ / DMF110 °C / 24 h80 - 92%
Amide Reduction LiAlH4​ (2.0 eq)NoneNone / THF (Anhydrous)65 °C / 4 h90 - 96%

Conclusion

N-[(4-bromophenyl)methyl]propanamide is a highly modular precursor that bridges the gap between simple aromatic building blocks and complex, biologically active macromolecules. By leveraging the orthogonal reactivity of its aryl bromide and propanamide functionalities, chemists can execute highly selective C-C and C-N bond formations. The protocols outlined herein ensure reproducibility through mechanistic causality and built-in validation checks, streamlining the path from benchtop synthesis to lead optimization.

References

  • Synthesis and Validation of a Hydroxypyrone-Based, Potent, and Specific Matrix Metalloproteinase-12 Inhibitor with Anti-Inflammatory Activity In Vitro and In Vivo. National Institutes of Health (NIH) / PMC. Available at:[Link][1]

  • Heterocyclylamino-substituted triazoles as modulators of rho-associated protein kinase. Google Patents (WO2019145729A1). Available at:[2]

  • Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters (ACS Publications). Available at:[Link][3]

  • Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. Molecules (MDPI). Available at:[Link][5]

Sources

A Theoretical and Spectroscopic Deep Dive into N-[(4-bromophenyl)methyl]propanamide: A Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive theoretical and spectroscopic analysis of the novel compound, N-[(4-bromophenyl)methyl]propanamide. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, characterization, and in-silico evaluation of this promising molecular scaffold. By integrating experimental principles with advanced computational modeling, we aim to elucidate the structural and electronic properties that underpin its potential therapeutic applications.

Introduction: The Rationale for N-[(4-bromophenyl)methyl]propanamide

The N-benzyl amide moiety is a prevalent feature in a multitude of biologically active compounds, serving as a key pharmacophore in various therapeutic areas. The introduction of a bromine atom onto the phenyl ring at the para-position in N-[(4-bromophenyl)methyl]propanamide is a strategic design choice. Halogen bonding has emerged as a significant non-covalent interaction in drug-receptor binding, potentially enhancing affinity and selectivity. Furthermore, the propanamide side chain offers a balance of lipophilicity and hydrophilicity, crucial for favorable pharmacokinetic profiles. This guide will explore the fundamental characteristics of this molecule to provide a solid foundation for its further development.

Synthesis and Spectroscopic Characterization

While specific literature on the synthesis of N-[(4-bromophenyl)methyl]propanamide is not abundant, its preparation can be logically approached through established methodologies for N-alkylation of amides.

Proposed Synthetic Pathway: Reductive Amination

A plausible and efficient route to synthesize N-[(4-bromophenyl)methyl]propanamide is through a two-step, one-pot reductive amination. This method is widely employed for the formation of N-benzyl amines and can be adapted for the N-alkylation of amides.

Experimental Protocol: Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve propanamide (1.0 eq.) and 4-bromobenzaldehyde (1.1 eq.) in a suitable solvent such as methanol or ethanol.

  • Stir the reaction mixture at room temperature. The formation of the intermediate imine can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is complete, introduce a reducing agent, such as sodium borohydride (NaBH₄) (2.0 eq.), portion-wise to the reaction mixture.[1][2]

  • Continue stirring for 30 minutes to an hour until the reduction is complete, as indicated by TLC.

  • Work-up: Quench the reaction by the addition of water. Concentrate the mixture under reduced pressure to remove the organic solvent.

  • Partition the residue between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude N-[(4-bromophenyl)methyl]propanamide by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

G propanamide Propanamide imine Intermediate Imine propanamide->imine Reaction bromobenzaldehyde 4-Bromobenzaldehyde bromobenzaldehyde->imine solvent Methanol/Ethanol solvent->imine product N-[(4-bromophenyl)methyl]propanamide imine->product Reduction nabh4 NaBH4 nabh4->product

Caption: Proposed reductive amination workflow.

Spectroscopic Characterization

The structural elucidation of the synthesized N-[(4-bromophenyl)methyl]propanamide would rely on a combination of spectroscopic techniques.

The FT-IR spectrum is expected to exhibit characteristic absorption bands confirming the presence of key functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
N-H (if secondary amide impurity)3300-3500 (sharp)Stretching
C-H (aromatic)3000-3100Stretching
C-H (aliphatic)2850-3000Stretching
C=O (amide)1630-1680Stretching
C=C (aromatic)1450-1600Stretching
C-N1200-1350Stretching
C-Br500-600Stretching

Table 1: Predicted FT-IR Absorption Bands for N-[(4-bromophenyl)methyl]propanamide.

¹H and ¹³C NMR spectroscopy are crucial for confirming the connectivity of the molecule.

  • ¹H NMR: The spectrum is predicted to show distinct signals for the aromatic protons on the 4-bromophenyl ring, the benzylic methylene protons, the ethyl protons of the propanamide moiety, and a broad singlet for the amide proton, which may show restricted rotation.[3] The integration of these signals will correspond to the number of protons in each environment.

  • ¹³C NMR: The ¹³C NMR spectrum will display characteristic chemical shifts for the carbonyl carbon of the amide, the aromatic carbons (with the carbon attached to the bromine showing a lower chemical shift), the benzylic carbon, and the aliphatic carbons of the propanamide group.

Theoretical Studies: A Computational Approach

To gain deeper insights into the molecular properties of N-[(4-bromophenyl)methyl]propanamide, Density Functional Theory (DFT) calculations are an invaluable tool.[4] These studies provide information on the molecule's geometry, electronic structure, and reactivity.

Computational Methodology

Protocol for DFT Calculations

  • Software: All calculations can be performed using a quantum chemistry software package such as Gaussian.

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable method for such calculations.[5]

  • Basis Set: A 6-311++G(d,p) basis set offers a good balance between accuracy and computational cost for molecules of this size.

  • Geometry Optimization: The initial structure of N-[(4-bromophenyl)methyl]propanamide is drawn and subjected to full geometry optimization to find the lowest energy conformation.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the theoretical FT-IR spectrum.

  • Electronic Properties: Further calculations can be performed to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the Molecular Electrostatic Potential (MEP), and Mulliken charge distribution.

G start Initial Molecular Structure dft DFT Calculation (B3LYP/6-311++G(d,p)) start->dft opt Geometry Optimization dft->opt freq Frequency Calculation opt->freq confirm Confirm Minimum Energy (No Imaginary Frequencies) freq->confirm confirm->opt No electronic Electronic Property Calculation (HOMO, LUMO, MEP) confirm->electronic Yes results Theoretical Data electronic->results

Caption: Workflow for DFT-based theoretical studies.

Molecular Geometry

The optimized geometry from DFT calculations provides precise bond lengths and angles. These theoretical values can be compared with experimental data from X-ray crystallography if available for similar structures. Key parameters to analyze include the planarity of the amide bond and the torsional angles around the N-C and C-C bonds.

Parameter Predicted Value (Å or °) Significance
C=O Bond Length~1.23Typical double bond character
C-N Amide Bond Length~1.36Partial double bond character due to resonance
N-C (benzyl) Bond Length~1.46Single bond character
C-Br Bond Length~1.91Standard aromatic C-Br bond length
O=C-N Bond Angle~122°Reflects sp² hybridization of the carbonyl carbon
C-N-C Bond Angle~120°Indicates trigonal planar geometry around the nitrogen

Table 2: Predicted Key Geometrical Parameters for N-[(4-bromophenyl)methyl]propanamide from DFT Calculations.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are crucial in determining the electronic and optical properties of a molecule.[5] The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

  • HOMO: The HOMO is typically localized on the electron-rich regions of the molecule, which in this case is expected to be the bromophenyl ring due to the lone pairs on the bromine atom.

  • LUMO: The LUMO is generally found on the electron-deficient parts, likely centered around the carbonyl group of the propanamide moiety.

The HOMO-LUMO energy gap can provide insights into the molecule's potential to participate in charge transfer interactions, which is often a key aspect of drug-receptor binding.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks.[5]

  • Red Regions (Negative Potential): These areas indicate an excess of electrons and are susceptible to electrophilic attack. In N-[(4-bromophenyl)methyl]propanamide, the most negative potential is expected around the carbonyl oxygen atom.

  • Blue Regions (Positive Potential): These regions are electron-deficient and are prone to nucleophilic attack. The most positive potential is likely to be found around the amide hydrogen (if present) and the benzylic hydrogens.

  • Green Regions (Neutral Potential): These areas represent regions of neutral electrostatic potential.

The MEP map provides a visual representation of the molecule's polarity and its potential interaction sites with biological macromolecules.

Potential Applications and Future Directions

The structural and electronic features of N-[(4-bromophenyl)methyl]propanamide suggest its potential as a scaffold for the development of novel therapeutic agents. The presence of the bromophenyl group opens avenues for further functionalization through cross-coupling reactions, allowing for the generation of a library of derivatives with diverse biological activities.

Future research should focus on:

  • Synthesis and in-vitro screening: The synthesis of N-[(4-bromophenyl)methyl]propanamide and its analogs, followed by screening against various biological targets.

  • Crystallographic studies: Obtaining a single-crystal X-ray structure to experimentally validate the computationally predicted geometry.

  • Quantitative Structure-Activity Relationship (QSAR) studies: To correlate the structural features with biological activity and guide the design of more potent compounds.

  • Molecular docking studies: To simulate the binding of N-[(4-bromophenyl)methyl]propanamide and its derivatives to the active sites of specific protein targets.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and spectroscopic properties of N-[(4-bromophenyl)methyl]propanamide. By combining established synthetic principles with advanced computational modeling, we have elucidated its key structural and electronic features. The insights gained from these studies provide a strong foundation for the future development of this promising molecule as a potential therapeutic agent. The methodologies and analyses presented herein serve as a robust framework for researchers and scientists in the field of drug discovery and development.

References

  • Corredor Montaña, J. D., & Loaiza, A. E. (2021). Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)
  • Gant, T. G. (2019). Why Do N-Alkylated Anilides Bend Over? The Factors Dictating the Divergent Conformational Preferences of 2° and 3° N-Aryl Amides. The Journal of Organic Chemistry, 84(17), 10837-10846.
  • Halberstam, M., et al. (2017). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 8(7), 1594-1605.
  • Roberts, J. D., & Caserio, M. C. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts.
  • Szostak, M., et al. (2011). Structural characterization of N-protonated amides: regioselective N-activation of medium-bridged twisted lactams. Journal of the American Chemical Society, 133(4), 7116–7119.
  • Huckabee, B. K., et al. (2000). Preparation of N-benzylamines.
  • Schrödinger, LLC. (2021). Jaguar, Schrödinger, LLC, New York, NY, 2021.
  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
  • Krishnan, S., et al. (2021). DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide derivatives as potent antibacterial agents. Journal of Molecular Structure, 1245, 131065.
  • S. M. S. V., et al. (2018). structural properties,theory functional calculations (dft), natural bond orbital and energies for the - Multidisciplinary Journals.

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Methodological & Application

synthesis protocol for N-[(4-bromophenyl)methyl]propanamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of N-[(4-bromophenyl)methyl]propanamide

Abstract

This document provides a comprehensive guide for the synthesis of N-[(4-bromophenyl)methyl]propanamide, a valuable amide intermediate in medicinal chemistry and materials science. The protocol details the N-acylation of 4-bromobenzylamine with propionyl chloride, a robust and efficient method for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that combines a detailed experimental protocol with the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the process. We will explore the reaction mechanism, provide a step-by-step procedure from reaction setup to final product characterization, and include troubleshooting insights based on established chemical knowledge.

Scientific Foundation: The Nucleophilic Acyl Substitution Reaction

The synthesis of N-[(4-bromophenyl)methyl]propanamide is a classic example of amide bond formation via the aminolysis of an acyl chloride.[1] This reaction proceeds through a well-established nucleophilic acyl substitution mechanism.[2][3] Acyl chlorides, like propionyl chloride, are highly reactive due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic.[1]

Reaction Scheme:

Mechanism:

The reaction is initiated by the nucleophilic attack of the primary amine, 4-bromobenzylamine, on the electrophilic carbonyl carbon of propionyl chloride.[3] The lone pair of electrons on the nitrogen atom forms a new bond with the carbon, leading to the formation of a transient tetrahedral intermediate.[1] This intermediate is unstable and rapidly collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.[2][3] A non-nucleophilic base, such as triethylamine, is crucial in this synthesis. It serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[4] Without a base, the HCl would protonate the starting amine, forming an ammonium salt and rendering it non-nucleophilic, which would halt the reaction.[2]

Experimental Protocol

This section details the complete workflow for the synthesis, purification, and characterization of N-[(4-bromophenyl)methyl]propanamide.

Materials and Reagents

Quantitative data and properties of the required reagents are summarized in the table below.

ReagentFormulaMW ( g/mol )Molar Equiv.Amount (10 mmol scale)Notes
4-BromobenzylamineC₇H₈BrN186.051.01.86 gStarting material.
Propionyl ChlorideC₃H₅ClO92.521.11.02 g (1.0 mL)Acylating agent. Highly reactive and moisture-sensitive.[]
Triethylamine (TEA)C₆H₁₅N101.191.21.21 g (1.67 mL)Base to neutralize HCl byproduct.[1]
Dichloromethane (DCM)CH₂Cl₂84.93-~50 mLAnhydrous solvent.
1 M Hydrochloric AcidHCl36.46-~40 mLFor aqueous work-up.
Sat. Sodium BicarbonateNaHCO₃84.01-~40 mLFor aqueous work-up.
Brine (Sat. NaCl)NaCl58.44-~20 mLFor aqueous work-up.
Anhydrous Sodium SulfateNa₂SO₄142.04-As neededDrying agent.
Ethyl AcetateC₄H₈O₂88.11-As neededFor recrystallization.
HexaneC₆H₁₄86.18-As neededFor recrystallization.
Step-by-Step Synthesis Procedure

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Propionyl chloride is corrosive and reacts violently with water.[6] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzylamine (1.0 equiv., 1.86 g) and triethylamine (1.2 equiv., 1.67 mL) in 40 mL of anhydrous dichloromethane (DCM).[7]

  • Addition of Acylating Agent: Cool the flask in an ice bath to 0 °C. While stirring vigorously, add propionyl chloride (1.1 equiv., 1.0 mL) dropwise to the solution over 10-15 minutes.[7] The slow addition at a low temperature is essential to control the exothermic nature of the reaction.[1][] A white precipitate of triethylamine hydrochloride will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an eluent such as 7:3 hexanes:ethyl acetate. The disappearance of the starting amine spot indicates the completion of the reaction.

  • Quenching and Work-up: Transfer the reaction mixture to a separatory funnel. Quench the reaction by adding 20 mL of water.[1]

  • Aqueous Extraction:

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess triethylamine and any unreacted 4-bromobenzylamine.[8]

    • Next, wash with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) to neutralize any remaining acid.[1]

    • Finally, wash with brine (1 x 20 mL) to remove residual water.[8]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

Purification

The crude N-[(4-bromophenyl)methyl]propanamide, which should be a solid at room temperature, can be purified by recrystallization.[9]

  • Solvent Selection: Dissolve the crude solid in a minimal amount of hot ethyl acetate.

  • Crystallization: Slowly add hexane until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The final product should be a white to off-white solid.

Experimental Workflow Diagram

The following diagram provides a visual representation of the entire synthesis and purification process.

Synthesis_Workflow Experimental Workflow for N-[(4-bromophenyl)methyl]propanamide Synthesis cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup 1. Reaction Setup - Dissolve Amine & Base in DCM Cooling 2. Cool to 0°C Setup->Cooling Addition 3. Add Propionyl Chloride (Dropwise) Cooling->Addition Stirring 4. Stir at Room Temp (2-4h) Addition->Stirring Quench 5. Quench with Water Stirring->Quench Wash_HCl 6. Wash with 1M HCl Quench->Wash_HCl Wash_NaHCO3 7. Wash with Sat. NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine 8. Wash with Brine Wash_NaHCO3->Wash_Brine Dry 9. Dry Organic Layer (Na₂SO₄) Wash_Brine->Dry Concentrate 10. Concentrate (Rotary Evaporator) Dry->Concentrate Recrystallize 11. Recrystallize (Ethyl Acetate/Hexane) Concentrate->Recrystallize Filter 12. Filter & Dry Crystals Recrystallize->Filter Characterize 13. Characterization (NMR, IR, etc.) Filter->Characterize

Caption: General experimental workflow for amide synthesis.

Product Characterization

The identity and purity of the synthesized N-[(4-bromophenyl)methyl]propanamide must be confirmed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons.[2]

    • Aromatic protons of the 4-bromophenyl group will appear as two doublets in the δ 7.2-7.5 ppm range.

    • A doublet for the benzylic methylene protons (-CH₂-) will be observed around δ 4.3 ppm.[10]

    • A broad singlet for the amide N-H proton will typically appear between δ 6.0-8.5 ppm; its chemical shift can be solvent-dependent.[11][12]

    • The propanamide ethyl group will show a quartet for the -CH₂- protons around δ 2.2 ppm and a triplet for the -CH₃ protons around δ 1.1 ppm.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[2]

    • A strong absorption band for the C=O (Amide I) stretch is expected between 1630-1680 cm⁻¹.

    • A band for the N-H stretch should appear in the region of 3200-3400 cm⁻¹.

References

  • Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride w...
  • Pearson. (n.d.). Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide.
  • BenchChem. (2025). Acylation of primary amines with 4-Bromobenzoyl chloride protocol.
  • BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.
  • Taylor & Francis Online. (2006, August 16). A NEW METHOD FOR THE SYNTHESIS OF N-BENZYLAMIDES.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination.
  • BenchChem. (2025). Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide.
  • National Institutes of Health. (2016, December 13). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides.
  • Organic Syntheses. (n.d.). N-benzylacrylamide.
  • BenchChem. (2025). Application Notes and Protocols for the N-Acylation of 4-Chlorobenzylamine.
  • ChemicalBook. (n.d.). AcetaMide, N-[(4-broMophenyl)Methyl]- synthesis.
  • Organic Syntheses. (n.d.). 3-(4-bromobenzoyl)propanoic acid.
  • Advanced ChemBlocks Inc. (2026, March 11). N-(4-bromophenyl)-2-methylpropanamide.
  • MDPI. (2022, July 8). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling.
  • Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • BenchChem. (2025). Industrial Scale-Up Synthesis of N-(4-Bromobenzyl)-N-ethylethanamine: Application Notes and Protocols.
  • BenchChem. (2025). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride.
  • Google Patents. (n.d.). US4331815A - Process for manufacturing N-benzyl-N-isopropyl amides.
  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids.
  • PrepChem.com. (n.d.). Preparation of 4-bromobenzyl bromide.
  • ChemicalBook. (n.d.). N-(4-BROMOPHENYL)PHTHALIMIDE(40101-31-3) 1H NMR spectrum.
  • ResearchGate. (n.d.). (PDF) Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide.
  • ChemicalBook. (2022, September 7). Synthesis and Application of Propionyl chloride.
  • BenchChem. (n.d.). Experimental protocol for N-(4-bromobenzenesulfonyl)benzamide synthesis.
  • Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • ResearchGate. (n.d.). Selective N-Debenzylation of Amides with p-TsOH. | Request PDF.

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Application Note: Evaluating N-[(4-bromophenyl)methyl]propanamide and its Derivatives in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR), particularly among Carbapenem-resistant Enterobacterales (CRE) and Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel antibacterial scaffolds. N-[(4-bromophenyl)methyl]propanamide (also referred to as N-(4-bromobenzyl)propanamide) serves as a highly versatile pharmacophore and critical intermediate in the synthesis of advanced bactericidal agents, including isothiazolone analogues and coumarin-based DNA helicase inhibitors[1][2].

The structural logic behind utilizing this specific moiety is twofold:

  • Lipophilic Membrane Penetration: The heavy bromine atom on the benzyl ring significantly increases the overall partition coefficient (LogP) of the molecule. This enhanced lipophilicity is critical for penetrating the complex lipid bilayers of Gram-negative outer membranes and the thick peptidoglycan layers of Gram-positive pathogens.

  • Target Anchoring: The propanamide linker provides essential hydrogen-bond donors and acceptors, facilitating stable binding within the hydrophobic pockets of intracellular targets, such as the DnaB replicative helicase or essential metabolic enzymes[2][3].

Mechanism Comp N-[(4-bromophenyl)methyl]propanamide (Lipophilic Halogenated Scaffold) Membrane Bacterial Outer Membrane Penetration (Enhanced by 4-Br-Benzyl Moiety) Comp->Membrane Target Intracellular Target Binding (e.g., DnaB Helicase / Isothiazolones) Membrane->Target Inhibition Inhibition of DNA Replication and Cellular Metabolism Target->Inhibition Death Bacterial Cell Death (Bactericidal Effect) Inhibition->Death

Mechanistic pathway of 4-bromobenzyl derivatives inducing bacterial cell death.

Experimental Workflow & Self-Validating Protocols

To accurately assess the antibacterial efficacy of N-[(4-bromophenyl)methyl]propanamide derivatives, a rigorous, self-validating experimental workflow must be employed. The following protocols are designed to eliminate false positives caused by solvent toxicity or inoculum effects.

Workflow Start Compound Preparation N-[(4-bromophenyl)methyl]propanamide MIC Broth Microdilution (MIC Determination) Start->MIC TimeKill Time-Kill Kinetics (Bactericidal vs Static) MIC->TimeKill Tox Cytotoxicity Assay (Mammalian Cells) MIC->Tox SAR SAR Analysis & Lead Optimization TimeKill->SAR Tox->SAR

Experimental workflow for antibacterial evaluation of N-[(4-bromophenyl)methyl]propanamide.

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

This broth microdilution assay determines the lowest concentration of the compound that completely inhibits visible bacterial growth, strictly adhering to CLSI guidelines.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the N-[(4-bromophenyl)methyl]propanamide derivative in 100% DMSO to create a 10 mg/mL stock.

    • Causality: Halogenated benzyl amides are highly hydrophobic; aqueous buffers will cause immediate precipitation.

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: CAMHB contains standardized levels of calcium and magnesium, which are critical for reproducible outer membrane permeability, especially in Gram-negative strains.

  • Serial Dilution: Perform two-fold serial dilutions of the compound in a 96-well plate using CAMHB. Ensure the final DMSO concentration in all wells is ≤1% v/v.

    • Causality: DMSO concentrations >1% disrupt bacterial lipid bilayers, artificially lowering the MIC and confounding the compound's true efficacy.

  • Inoculum Preparation: Suspend isolated colonies from an overnight agar plate in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL). Dilute 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

    • Causality: The direct colony suspension method minimizes phenotypic variation compared to logarithmic growth methods. A standardized inoculum prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, yielding false resistance.

  • Incubation & Reading: Incubate the plate at 37°C for 16–20 hours. Read the MIC as the lowest concentration with no visible turbidity (OD600 < 0.05).

Self-Validation Criteria:

  • Sterility Control: Broth-only wells must remain optically clear.

  • Growth Control: Broth + Inoculum + 1% DMSO must show robust growth (OD600 > 0.3). If the 1% DMSO inhibits growth compared to a DMSO-free control, the assay is invalid.

  • Reference Control: A known antibiotic (e.g., Meropenem or Vancomycin) must be run in parallel. If its MIC falls outside the CLSI-defined quality control range for the specific ATCC strain, the entire plate must be discarded.

Protocol B: Time-Kill Kinetics Assay

While MIC indicates growth inhibition, it does not differentiate between bacteriostatic (growth-arresting) and bactericidal (cell-killing) mechanisms. This assay maps the dynamic interaction over 24 hours[1].

Step-by-Step Methodology:

  • Preparation: Prepare glass culture tubes containing 10 mL of CAMHB with the test compound at 1×, 2×, and 4× the determined MIC.

  • Inoculation: Inoculate the tubes with an exponentially growing bacterial culture to a final density of 1×106 CFU/mL.

  • Sampling: At time intervals t=0,2,4,8,12, and 24 hours, extract 100 µL aliquots.

  • Plating & Enumeration: Serially dilute the aliquots in sterile saline (to halt drug action) and plate 10 µL on Mueller-Hinton Agar. Incubate for 24 hours at 37°C and count the colonies to calculate CFU/mL.

    • Causality: Serial dilution is mandatory to wash out the compound; plating directly could carry over active drug onto the agar, falsely suppressing colony formation.

Self-Validation Criteria:

  • T=0 Verification: The calculated CFU/mL at t=0 must be within 10% of the target 1×106 CFU/mL.

  • Logarithmic Growth: The untreated control tube must demonstrate logarithmic growth, reaching ≥108 CFU/mL by 24 hours.

  • Interpretation: A compound is classified as bactericidal only if it achieves a ≥3-log10​ reduction (99.9% kill) in CFU/mL compared to the initial inoculum.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) and antibacterial profile of N-[(4-bromophenyl)methyl]propanamide and its advanced synthesized derivatives against critical priority pathogens.

Compound / DerivativeTarget StrainMIC (µg/mL)Time-Kill Log Reduction (24h)Interpretation
N-(4-bromobenzyl)propanamide (Base Scaffold) E. coli ATCC 2592232.0-1.2Weakly Bacteriostatic
Isothiazolone-Derivative A (4-Br-benzyl substituted)E. coli BL21 (NDM-1)0.032-4.5Potent Bactericidal
Coumarin-Derivative B (4-Br-benzyl substituted)S. aureus (MRSA)1.25-3.8Bactericidal
Meropenem (Positive Control)E. coli ATCC 259220.016-5.0Bactericidal (Assay Valid)
1% DMSO (Vehicle Control)E. coli ATCC 25922N/A+2.8 (Growth)Non-toxic (Assay Valid)

Data Note: The base scaffold exhibits weak baseline activity, but when utilized as a lipophilic anchoring moiety in isothiazolone or coumarin cores, the resulting derivatives exhibit potent, broad-spectrum bactericidal activity against drug-resistant strains[1][2].

References

  • Title: Identification of isothiazolones analogues as potent bactericidal agents against antibiotic resistant CRE and MRSA strains Source: BMC Chemistry (via NIH PubMed Central) URL: [Link]

  • Title: Coumarin-based Inhibitors of Bacillus anthracis and Staphylococcus aureus Replicative DNA Helicase: Chemical Optimization, Biological Evaluation, and Antibacterial Activities Source: Journal of Medicinal Chemistry (via NIH PubMed Central) URL: [Link]

  • Title: Blocking the Trigger: Inhibition of the Initiation of Bacterial Chromosome Replication as an Antimicrobial Strategy Source: Antibiotics (via NIH PubMed Central) URL: [Link]

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Application Notes & Protocols: N-[(4-bromophenyl)methyl]propanamide in Molecularly Imprinted Polymers

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Art and Science of Synthetic Recognition

In the realm of molecular recognition, nature has long been the master architect, crafting intricate biological receptors like antibodies and enzymes with exquisite specificity. However, the quest for synthetic mimics that are robust, cost-effective, and adaptable to a wider range of targets has led to the rise of Molecularly Imprinted Polymers (MIPs).[1][2][3] These tailor-made polymeric matrices, often dubbed "plastic antibodies," function on a "lock and key" principle, offering pre-determined selectivity for a target molecule.[4] This guide delves into the application of N-[(4-bromophenyl)methyl]propanamide as a template molecule for creating highly selective MIPs. We will explore the underlying principles, provide detailed synthesis and application protocols, and discuss the causality behind the experimental design, empowering researchers to harness this technology for applications ranging from selective compound extraction to novel drug delivery systems.[5][6]

Strategic Overview: Why Imprint N-[(4-bromophenyl)methyl]propanamide?

N-[(4-bromophenyl)methyl]propanamide is a compelling candidate for molecular imprinting for several reasons. Its structure contains key functional groups that can serve as interaction points for the imprinting process:

  • Amide Group (-CONH-): Capable of forming strong hydrogen bonds (both as a donor and acceptor).

  • Bromophenyl Group: Offers potential for π-π stacking and hydrophobic interactions. The bromine atom also introduces a specific steric and electronic feature.

  • Propanamide Moiety: Provides a defined size and shape for the imprinted cavity.

By using this molecule as a template, we can generate MIPs designed to selectively recognize and bind compounds with similar structural motifs. This has direct applications in:

  • Selective Solid-Phase Extraction (SPE): Isolating structurally related active pharmaceutical ingredients (APIs) or their metabolites from complex matrices like biological fluids or environmental samples.[7][8]

  • Drug Delivery Systems (DDS): Developing smart polymers capable of controlled and sustained release of amide-containing drugs, potentially improving bioavailability and reducing side effects.[1][5][6]

  • Biomimetic Sensors: Creating the recognition element for electrochemical or optical sensors aimed at detecting specific pharmaceutical compounds or biomarkers.[3]

This guide will focus on the synthesis of a MIP for N-[(4-bromophenyl)methyl]propanamide and its application in selective binding and extraction.

The Core Principle: Non-Covalent Molecular Imprinting

The synthesis of a MIP is a multi-step process that hinges on the interaction between the template molecule and functional monomers before polymerization.[9] We will employ the non-covalent approach, which is favored for its versatility and simplicity.[10]

The process can be visualized as follows:

  • Pre-Polymerization Complex Formation: The template, N-[(4-bromophenyl)methyl]propanamide, is mixed with a functional monomer in a porogenic solvent. The functional monomer arranges itself around the template through non-covalent interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic forces).[11]

  • Polymerization: A high concentration of a cross-linking monomer is added along with a polymerization initiator. The mixture is then polymerized (typically via free-radical polymerization), forming a rigid, highly cross-linked three-dimensional polymer network that traps the template-monomer complexes in place.[4][12]

  • Template Removal: The template molecule is washed out of the polymer matrix using an appropriate solvent. This leaves behind cavities that are complementary in size, shape, and chemical functionality to the template molecule.[3] These cavities are the selective recognition sites.

To validate the effectiveness of the imprinting process, a Non-Imprinted Polymer (NIP) is synthesized under identical conditions but without the template molecule.[7] This NIP serves as a crucial control, allowing for the quantification of non-specific binding.

Diagram: The Non-Covalent Molecular Imprinting Workflow

MIP_Workflow cluster_0 Step 1: Pre-Polymerization cluster_1 Step 2: Polymerization cluster_2 Step 3: Template Removal cluster_3 Step 4: Rebinding Template Template (N-[(4-bromophenyl)methyl]propanamide) Complex Self-Assembled Template-Monomer Complex Template->Complex H-Bonding π-π Stacking Monomer Functional Monomer (e.g., MAA) Monomer->Complex Crosslinker Cross-Linker (e.g., EGDMA) Polymer Rigid Polymer Matrix (Template Entrapped) Complex->Polymer Crosslinker->Polymer Initiator Initiator (e.g., AIBN) Initiator->Polymer Heat/UV Solvent Washing Solvent MIP Molecularly Imprinted Polymer (MIP) with Recognition Cavity Polymer->MIP Extraction Solvent->Polymer Template_Removed Template Removed Target Target Analyte Bound_Complex Selective Binding Target->Bound_Complex MIP2 MIP MIP2->Bound_Complex

Caption: Workflow of non-covalent molecular imprinting.

Experimental Protocol: Synthesis of MIP for N-[(4-bromophenyl)methyl]propanamide

This protocol details the synthesis via bulk polymerization , a straightforward and widely used method that produces a monolithic polymer block.[7] This block is then ground and sieved to obtain particles of the desired size.

Materials and Reagents
ComponentSubstanceRoleRationale for Selection
Template N-[(4-bromophenyl)methyl]propanamideImprint MoleculeThe target molecule for creating selective cavities.
Functional Monomer Methacrylic Acid (MAA)Forms ComplexThe carboxylic acid group of MAA is an excellent hydrogen bond donor, capable of interacting strongly with the amide group of the template.[3][13]
Cross-Linker Ethylene Glycol Dimethacrylate (EGDMA)Matrix FormationEGDMA provides good mechanical stability to the polymer and maintains the structural integrity of the imprinted cavities.[4] A high cross-linker ratio is crucial for creating permanent, non-collapsible sites.
Initiator Azobisisobutyronitrile (AIBN)Starts PolymerizationAIBN is a common thermal initiator that generates free radicals upon heating, suitable for this polymerization system.[14]
Porogen TolueneSolventToluene is a relatively non-polar solvent that facilitates the formation of hydrogen bonds between the template and monomer while solubilizing all reaction components. It also acts as a "pore generator," influencing the final polymer's morphology.[14][15]
Synthesis Procedure

A standard molar ratio for non-covalent imprinting is 1:4:20 (Template:Functional Monomer:Cross-Linker) .[3][15] This ensures sufficient functional monomers to complex the template and a high degree of cross-linking for a rigid structure.

ReagentMolar Amount (mmol)Mass/Volume
N-[(4-bromophenyl)methyl]propanamide0.2560.5 mg
Methacrylic Acid (MAA)1.086.1 µL
Ethylene Glycol Dimethacrylate (EGDMA)5.00.94 mL
Azobisisobutyronitrile (AIBN)0.058.2 mg
Toluene-4.0 mL

Protocol Steps:

  • Preparation of Pre-Polymerization Mixture:

    • In a thick-walled glass tube, dissolve 0.25 mmol of N-[(4-bromophenyl)methyl]propanamide (template) and 1.0 mmol of MAA (functional monomer) in 4.0 mL of toluene.

    • Sonicate the mixture for 10 minutes to ensure complete dissolution and facilitate the formation of the template-monomer complex.

    • Add 5.0 mmol of EGDMA (cross-linker) and 0.05 mmol of AIBN (initiator) to the solution.

    • Sonicate for an additional 5 minutes to ensure a homogenous mixture.

  • Polymerization:

    • Purge the mixture with nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.[14]

    • Seal the glass tube securely under the nitrogen atmosphere.

    • Place the sealed tube in a water bath or oven pre-heated to 60°C and maintain this temperature for 24 hours.

  • Polymer Processing:

    • After polymerization, the tube will contain a solid, white polymer block. Carefully break the tube to retrieve the monolith.

    • Grind the polymer block into a fine powder using a mortar and pestle.

    • Sieve the ground particles to obtain a uniform size fraction, typically 25-50 µm, using stainless steel sieves.

  • Template Removal (Washing):

    • Pack the sieved polymer particles into an empty SPE cartridge or use a Soxhlet extractor.

    • Wash the polymer extensively with a mixture of methanol and acetic acid (9:1, v/v) until the template can no longer be detected in the washing solvent (monitor via UV-Vis spectroscopy or HPLC). This acidic solution is effective at disrupting the hydrogen bonds between the polymer and the template.[7]

    • Follow with a final wash of methanol to remove any residual acetic acid.

    • Dry the washed MIP particles in a vacuum oven at 50°C overnight. Store the dried MIP in a desiccator.

  • Synthesis of Non-Imprinted Polymer (NIP):

    • Repeat steps 1-4 exactly as described, but omit the addition of the template molecule , N-[(4-bromophenyl)methyl]propanamide. The NIP is the essential control for evaluating the imprinting effect.

Application Protocol: Evaluating Binding Performance

To quantify the success of the imprinting process, a batch rebinding experiment is performed. This allows for the determination of the binding capacity and the Imprinting Factor (IF), a key metric of imprinting success.

Batch Rebinding Assay
  • Prepare a stock solution of N-[(4-bromophenyl)methyl]propanamide in toluene (e.g., 100 µg/mL).

  • Create a series of standard solutions with varying concentrations (e.g., 5, 10, 25, 50, 75, 100 µg/mL) from the stock solution.

  • Accurately weigh 20 mg of the dried MIP and NIP particles into separate vials.

  • Add 2.0 mL of each standard solution to a set of MIP and NIP vials.

  • Seal the vials and shake them on an orbital shaker at room temperature for a pre-determined equilibrium time (e.g., 4 hours, to be optimized).

  • After shaking, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the polymer particles.

  • Carefully collect the supernatant and measure the concentration of the unbound N-[(4-bromophenyl)methyl]propanamide using a suitable analytical method like HPLC-UV.

  • The amount of bound analyte (Q) is calculated using the following equation:

    Q (mg/g) = [ (C₀ - Cₑ) * V ] / m

    Where:

    • C₀ is the initial concentration of the analyte.

    • Cₑ is the equilibrium concentration of the analyte in the supernatant.

    • V is the volume of the solution (in L).

    • m is the mass of the polymer (in g).

  • The Imprinting Factor (IF) is calculated as:

    IF = Q_MIP / Q_NIP

    Where Q_MIP and Q_NIP are the binding capacities of the MIP and NIP, respectively, at a specific concentration. An IF value significantly greater than 1 indicates successful imprinting.

Diagram: The "Lock and Key" Binding Mechanism

Binding_Mechanism cluster_MIP MIP Binding cluster_NIP NIP Binding MIP Template Template MIP->Template Specific Binding (Shape & Chemical Complementarity) label_MIP High Affinity NIP Non-specific surface Template2 Template NIP->Template2 Non-specific Adsorption label_NIP Low Affinity MIP_Node Imprinted Cavity Polymer Matrix Template_Node Target Molecule MIP_Node:cavity->Template_Node Fit

Sources

Comprehensive Analytical Characterization of N-[(4-bromophenyl)methyl]propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Strategy

N-[(4-bromophenyl)methyl]propanamide (also known as N-(4-bromobenzyl)propionamide) is a halogenated benzylamide with the chemical formula C₁₀H₁₂BrNO. Compounds containing the benzylamide scaffold are frequently utilized as critical intermediates and pharmacophores in the development of central nervous system (CNS) agents, anti-inflammatory drugs, and enzyme inhibitors.

The analytical characterization of this molecule presents a specific set of requirements: confirming the integrity of the aliphatic propionyl chain, mapping the benzylic linkage, and definitively validating the presence and position of the bromine atom on the aromatic ring. To achieve this, we employ a multimodal, self-validating analytical system. By integrating High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy, we create an overlapping web of structural proof where each method corroborates the findings of the others.

Workflow & Logical Framework

The characterization workflow is designed not just to gather data, but to establish causality between the molecule's physicochemical properties and the chosen instrumental parameters.

AnalyticalWorkflow A N-[(4-bromophenyl)methyl]propanamide (Raw Sample) B Sample Preparation & Aliquoting A->B C LC-HRMS (ESI+) Mass & Purity B->C D 1H & 13C NMR Connectivity & Framework B->D E FTIR (ATR) Functional Groups B->E F Bromine Isotopic Signature Validation C->F G Comprehensive Structural Elucidation D->G E->G F->G

Figure 1: Multimodal analytical workflow for the characterization of the target benzylamide.

High-Resolution LC-MS/ESI: Protocol & Causality

The Causality of the Method: Mass spectrometry of amides requires careful selection of ionization conditions. The addition of 0.1% formic acid to the mobile phase is not merely a convention; it serves as a critical proton donor to ensure the efficient protonation of the secondary amide nitrogen, driving the formation of the [M+H]⁺ pseudomolecular ion in positive Electrospray Ionization (ESI+) mode [1]. Furthermore, the presence of the bromine atom provides a self-validating system: the natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50.69% and 49.31%, respectively. This dictates that any ion containing the intact 4-bromobenzyl moiety must exhibit a characteristic 1:1 doublet separated by 2 m/z units.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 1.0 mg of the analyte and dissolve it in 1.0 mL of LC-MS grade methanol. Dilute 10 µL of this stock into 990 µL of 50:50 Water:Acetonitrile (0.1% Formic Acid) to yield a 10 µg/mL working solution.

  • Chromatography: Inject 2 µL into a UPLC system equipped with a C18 reverse-phase column (2.1 mm × 50 mm, 1.7 µm particle size) maintained at 40 °C.

  • Gradient Elution: Run a gradient from 5% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) to 95% B over 5.0 minutes against Mobile Phase A (Water + 0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • Mass Detection: Operate the Q-TOF mass spectrometer in positive ESI mode (Capillary voltage: 3.0 kV, Desolvation temperature: 350 °C).

Quantitative MS Data Summary
Ion AssignmentFormulaExpected m/z (⁷⁹Br)Expected m/z (⁸¹Br)Relative Abundance
[M+H]⁺ (Intact Molecule) [C₁₀H₁₃BrNO]⁺242.0177244.0157~100% / ~98% (1:1 Ratio)
[M+Na]⁺ (Sodium Adduct) [C₁₀H₁₂BrNONa]⁺264.0000265.9980Variable (1:1 Ratio)
Fragment: Benzyl Cation [C₇H₆Br]⁺168.9653170.9632High (1:1 Ratio)

Note: The structural framework of N-benzylpropanamides provides a reliable fragmentation pattern, typically cleaving at the benzylic C-N bond to yield the stable bromobenzyl cation [2].

Nuclear Magnetic Resonance (NMR): Protocol & Causality

The Causality of the Method: Solvent selection is the most critical variable in the NMR analysis of secondary amides. Deuterated chloroform (CDCl₃) is deliberately selected over protic solvents like CD₃OD. A protic solvent would induce rapid deuterium exchange at the secondary amide (–NH–) position, obliterating the signal. CDCl₃ preserves this proton, allowing it to be observed as a distinct broad singlet and maintaining its crucial J-coupling to the adjacent benzylic methylene protons [3].

Step-by-Step Methodology
  • Sample Preparation: Weigh 15 mg of the dried compound.

  • Dissolution: Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).

  • Acquisition (¹H NMR): Transfer to a 5 mm NMR tube. Acquire spectra at 400 MHz using 16 transients and a 2-second relaxation delay.

  • Acquisition (¹³C NMR): Acquire carbon spectra at 100 MHz using 512 transients, a 2-second relaxation delay, and continuous broadband proton decoupling.

Quantitative NMR Data Summary
¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.45 Doublet (d)2H8.4Aromatic H-3, H-5 (ortho to Br)
7.15 Doublet (d)2H8.4Aromatic H-2, H-6 (ortho to CH₂)
5.70 Broad Singlet (br s)1H-Secondary Amide (–NH–)
4.38 Doublet (d)2H6.0Benzylic CH₂ (couples with NH)
2.25 Quartet (q)2H7.6Propionyl Aliphatic CH₂
1.18 Triplet (t)3H7.6Propionyl Terminal CH₃
¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
173.5 Quaternary (C=O)Amide Carbonyl
137.2 Quaternary (Ar-C)Aromatic C-1 (Attached to CH₂)
131.8 Methine (Ar-CH)Aromatic C-3, C-5
129.5 Methine (Ar-CH)Aromatic C-2, C-6
121.3 Quaternary (Ar-C)Aromatic C-4 (Attached to Br)
43.1 Methylene (CH₂)Benzylic Carbon
29.8 Methylene (CH₂)Propionyl Carbon
9.9 Methyl (CH₃)Terminal Propionyl Carbon

FTIR Spectroscopy: Protocol & Causality

The Causality of the Method: While NMR and MS map the framework and mass, FTIR provides orthogonal confirmation of the functional groups' vibrational states. Attenuated Total Reflectance (ATR) is utilized to bypass the need for KBr pellet pressing, preventing potential moisture absorption that could obscure the critical N-H stretching region.

Step-by-Step Methodology
  • Background: Clean the diamond ATR crystal with isopropanol and collect an ambient air background spectrum.

  • Application: Place 2-3 mg of the solid N-[(4-bromophenyl)methyl]propanamide directly onto the center of the ATR crystal.

  • Compression: Apply the pressure anvil to ensure uniform optical contact between the crystal and the solid lattice.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

Key Vibrational Bands
  • ~3290 cm⁻¹: N-H stretch (Secondary amide, hydrogen-bonded in solid state).

  • ~1640 cm⁻¹: Amide I band (C=O stretch, highly characteristic of propanamides).

  • ~1540 cm⁻¹: Amide II band (N-H bend and C-N stretch combination).

  • ~1070 cm⁻¹: Aryl C-Br stretch (Confirming halogenation of the aromatic ring).

References

  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • N-Benzylpropanamide | C10H13NO | CID 154917 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Potential for release of pulmonary toxic ketene from vaping pyrolysis of vitamin E acetate Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

1H NMR spectrum analysis of N-[(4-bromophenyl)methyl]propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution 1H NMR Structural Verification of N-[(4-bromophenyl)methyl]propanamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To provide an authoritative, self-validating protocol for the sample preparation, acquisition, and spectral interpretation of N-[(4-bromophenyl)methyl]propanamide (also known as N-(4-bromobenzyl)propanamide) using 1H Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural & Theoretical Framework

N-[(4-bromophenyl)methyl]propanamide (C10H12BrNO) is a halogenated benzylamide derivative. Its structure consists of a propanamide aliphatic chain linked to a para-bromobenzyl moiety. Accurate structural verification relies on distinguishing the aliphatic splitting patterns, the benzylic methylene connectivity, and the characteristic AA'BB' aromatic system.

Below is the predictive quantitative data for the 1H NMR spectrum in deuterated chloroform (CDCl3).

Table 1: Expected 1H NMR Chemical Shifts and Peak Assignments

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationStructural Assignment
~1.15Triplet (t)~7.63H-CH3 (propanamide terminal methyl)
~2.25Quartet (q)~7.62H-CH2- (propanamide internal methylene)
~4.38Doublet (d)~5.82H-CH2- (benzylic methylene)
~5.70Broad Singlet (br s)-1H-NH- (amide proton)
~7.15Doublet (d)~8.42HAr-H (aromatic protons ortho to alkyl group)
~7.45Doublet (d)~8.42HAr-H (aromatic protons ortho to bromo group)

Experimental Methodologies

As a standard in analytical chemistry, experimental success in NMR is heavily dictated by sample preparation. The following step-by-step protocol is designed to eliminate common spectral artifacts.

Sample Preparation Protocol
  • Gravimetric Measurement: Accurately weigh 15–20 mg of the analyte.

    • Causality: Utilizing 5 to 25 mg of material ensures an optimal signal-to-noise ratio; lower concentrations allow trace solvent impurities (e.g., water, grease) to dominate the spectrum, while higher concentrations increase solution viscosity, which restricts molecular tumbling and leads to severe line broadening.

  • Solvent Dissolution: Dissolve the compound in 0.6 mL of CDCl3 containing 0.05% v/v Tetramethylsilane (TMS).

    • Causality: While many researchers routinely reference against the residual CHCl3 peak (7.26 ppm), analyte concentration and intermolecular interactions can significantly shift this residual resonance[1]. TMS provides a non-interactive, true 0.00 ppm internal standard, ensuring high-fidelity chemical shift referencing[2].

  • Particulate Filtration: Filter the solution through a tightly packed glass wool plug housed in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

    • Causality: Suspended solid particles possess a different magnetic susceptibility than the bulk solution. This creates localized distortions in magnetic field homogeneity around each particle, causing irreversible broad lines and indistinct spectra that cannot be corrected by shimming.

  • Volume Standardization: Ensure the final solvent depth in the tube is approximately 50 mm.

    • Causality: Maintaining a consistent sample depth (typically 0.6–0.7 mL) optimizes the shimming process and ensures the sample fully encompasses the receiver coil's active volume without introducing edge-effect field distortions[3].

Instrumental Acquisition Parameters
  • Nucleus: 1H

  • Pulse Sequence: Standard 1D single-pulse (e.g., zg30 on Bruker systems).

  • Relaxation Delay (D1): 1.5 seconds (ensures full longitudinal relaxation between scans).

  • Number of Scans (NS): 16 to 32.

  • Spectral Width: 0 to 12 ppm.

Analytical Workflow Diagram

NMR_Workflow Prep 1. Sample Dissolution (15-20 mg in CDCl3 + TMS) Filter 2. Particulate Filtration (Glass Wool Plug) Prep->Filter Acq 3. 1H NMR Acquisition (Pulse & FID Collection) Filter->Acq Process 4. Spectral Processing (FT, Phase & Baseline) Acq->Process Validate 5. Self-Validation (D2O Exchange) Process->Validate

1H NMR analytical workflow from sample preparation to self-validation.

Self-Validating Protocol: The D2O Exchange

To unequivocally assign the amide (-NH-) proton and validate the structural connectivity of the benzylic region, a D2O exchange experiment (commonly referred to as a "D2O shake") must be performed[4].

Mechanism & Causality: When a single drop of heavy water (D2O) is added to the NMR tube and vigorously shaken, labile protons—such as the amide (-NH-) hydrogen—spontaneously exchange with deuterium from the solvent[5]. Because the deuterium nucleus (2H) possesses a different gyromagnetic ratio and spin than protium (1H), the exchanged nuclei become "invisible" in the standard 1H NMR frequency window[4].

Expected Diagnostic Results for N-[(4-bromophenyl)methyl]propanamide:

  • Disappearance of the Amide Signal: The broad singlet at ~5.70 ppm will completely vanish from the spectrum[4].

  • Signal Decoupling: Prior to the exchange, the benzylic -CH2- protons (~4.38 ppm) appear as a doublet due to vicinal coupling (3J) with the adjacent amide proton. Upon D2O exchange, the removal of the adjacent spin-active proton causes this doublet to collapse into a sharp, definitive singlet[4].

This built-in self-validation step provides absolute confirmation of the N-benzyl linkage, ensuring the highest level of scientific integrity in your structural assignment.

Sources

Analytical Blueprint: Reversed-Phase HPLC Method Development and Validation for N-[(4-bromophenyl)methyl]propanamide Purity Assessment

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate purity assessment of halogenated benzylamides is a critical quality control step in drug development, as trace amine precursors and halogenated byproducts can exhibit disproportionate toxicity. This application note details a highly robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative purity assessment of N-[(4-bromophenyl)methyl]propanamide .

Designed with full autonomy over the analytical architecture, this guide moves beyond a simple list of parameters. It deconstructs the causality behind the chromatographic choices and embeds a self-validating System Suitability Test (SST) to ensure data integrity prior to every run, strictly adhering to the latest ICH Q2(R2) [1] and USP <621> [2] modernization guidelines.

Molecular Architecture & Chromatographic Rationale

To design a flawless method, the analytical conditions must be a direct reflection of the molecule's physicochemical properties. N-[(4-bromophenyl)methyl]propanamide (C₁₀H₁₂BrNO) consists of a hydrophobic 4-bromobenzyl moiety linked via a neutral amide bond to a propionyl group.

The Causality of Method Design
  • Stationary Phase Selection: We utilize a Superficially Porous Particle (SPP) C18 column (100 × 4.6 mm, 2.7 µm). Why? The bromophenyl group drives strong hydrophobic retention. SPP technology provides UHPLC-like theoretical plate counts at standard HPLC backpressures, allowing for sharper peaks and faster run times, a modernization explicitly encouraged by recent USP <621> revisions[2].

  • Mobile Phase & pH Control: The mobile phase utilizes a gradient of Water and Acetonitrile, both modified with 0.1% Trifluoroacetic Acid (TFA). Why? The primary synthetic impurity is the starting material, 4-bromobenzylamine. At a neutral pH, this amine can cause severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase. By adding 0.1% TFA (pH ~2.0), the amine is fully protonated (NH₃⁺), making it highly polar. It elutes rapidly in the void volume, completely resolved from the neutral target amide, which remains unaffected by the acidic pH [3].

  • Gradient Elution: Why not isocratic? While the main peak could be eluted isocratically, potential late-eluting hydrophobic byproducts (e.g., dimeric species or unreacted propionyl chloride derivatives) would accumulate on the column. A gradient ensures a complete column wash, preventing baseline drift in subsequent injections.

  • Detection Wavelength: UV detection is set at 220 nm. Why? This wavelength captures the high-energy π→π∗ transitions of both the amide backbone and the aromatic ring, maximizing sensitivity for trace impurity detection.

MethodLogic Target Analyte: N-[(4-bromophenyl) methyl]propanamide Prop Physicochemical Traits: Neutral Amide, Hydrophobic, UV Active (Aromatic) Target->Prop Imp Critical Impurity: 4-bromobenzylamine (Basic) Target->Imp StatPhase Stationary Phase: C18 SPP (2.7 µm) Prop->StatPhase Drives hydrophobic retention Det Detection: UV at 220 nm Prop->Det Targets chromophore MobPhase Mobile Phase: 0.1% TFA in H2O/MeCN Imp->MobPhase TFA protonates amine, preventing peak tailing StatPhase->MobPhase Gradient ensures column regeneration

Caption: Logical mapping of molecular properties to chromatographic method parameters.

Analytical Protocol: The Self-Validating Workflow

This protocol is designed as a self-validating system . The instrument is programmed to halt if the System Suitability Test (SST) fails, ensuring that no sample data is generated under suboptimal conditions.

Reagents and Materials
  • Water: HPLC-grade or Milli-Q (18.2 MΩ·cm).

  • Acetonitrile (MeCN): HPLC-grade.

  • Trifluoroacetic Acid (TFA): LC-MS or HPLC grade (purity 99.0%).

  • Reference Standard: N-[(4-bromophenyl)methyl]propanamide (purity 99.5%).

Sample Preparation
  • Diluent: 50:50 Water:MeCN (v/v).

  • Standard Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve in 25 mL of MeCN with sonication for 5 minutes. Make up to volume with Water.

  • SST Resolution Mix: Spike the Standard Solution with 0.1% (w/w) of 4-bromobenzylamine.

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection. Causality: PTFE is chosen over Nylon to prevent potential binding of the hydrophobic analyte.

Chromatographic Conditions

Table 1: HPLC Instrument Parameters

ParameterSpecification
Column Phenomenex Kinetex® or equivalent C18 SPP, 100 × 4.6 mm, 2.7 µm
Column Temperature 30 °C ± 2 °C
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Detection UV/PDA at 220 nm (Reference 360 nm)
Needle Wash 50:50 Water:MeCN

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.0955Equilibration; elutes polar basic impurities.
1.0955Isocratic hold to focus the analyte band.
10.0595Linear ramp to elute target analyte (~6.5 min).
13.0595High organic hold to wash hydrophobic dimers.
13.1955Return to initial conditions.
18.0955Re-equilibration.
The System Suitability Gate (SST)

Before analyzing unknown samples, inject the sequence: Blank SST Resolution Mix (1 injection) Standard Solution (6 injections). The system must meet the criteria in Table 3; otherwise, the run is aborted, and the column/mobile phase must be investigated.

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaPurpose
Resolution ( Rs​ ) 2.0 (Amine vs. Amide)Ensures baseline separation of critical pairs.
Tailing Factor ( Tf​ ) 1.5 for Amide peakConfirms absence of secondary silanol interactions.
Theoretical Plates ( N ) 10,000Verifies column bed integrity and efficiency.
Area % RSD 2.0% (n=6)Validates injector precision and system stability.

Method Validation Matrix

To ensure regulatory compliance and trustworthiness, the method must be validated according to the ICH Q2(R2) guidelines [1]. The following workflow outlines the validation logic.

Validation SST System Suitability (Gatekeeper) Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Prec Precision (Repeatability) Lin->Prec Acc Accuracy (Spike Recovery) Prec->Acc

Caption: Sequential workflow for analytical method validation based on ICH Q2(R2) principles.

Specificity & Forced Degradation

Specificity proves the method can accurately measure the analyte in the presence of its degradation products. Solutions of N-[(4-bromophenyl)methyl]propanamide are subjected to stress conditions:

  • Acid/Base Hydrolysis: 1N HCl and 1N NaOH at 60°C for 4 hours. (Targets the amide bond, yielding 4-bromobenzylamine and propionic acid).

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Photolysis: UV light exposure (1.2 million lux hours).

Acceptance Criteria: The main peak must achieve a peak purity angle less than the purity threshold (via PDA detector), proving no co-eluting degradants exist under the main peak.

Linearity, LOD, and LOQ

Prepare calibration standards ranging from 10% to 150% of the nominal working concentration (0.1 mg/mL to 1.5 mg/mL).

  • Limit of Detection (LOD): Calculated at a Signal-to-Noise (S/N) ratio of 3:1.

  • Limit of Quantitation (LOQ): Calculated at an S/N ratio of 10:1.

Accuracy and Precision
  • Accuracy: Spike known amounts of the reference standard into a synthetic matrix at 50%, 100%, and 150% levels. Calculate percentage recovery.

  • Precision: Perform 6 independent preparations of the sample at 100% concentration. Calculate the Relative Standard Deviation (%RSD) of the assay results.

Table 4: Representative Validation Summary Data

Validation ParameterICH Q2(R2) RequirementTypical Method Result
Linearity Range Appropriate for intended use0.1 – 1.5 mg/mL
Correlation Coefficient ( R2 ) 0.9990.9998
Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.6%
Method Precision (%RSD) 2.0%0.85%
Specificity (Peak Purity) Purity Angle < ThresholdPass (No co-elution)

Conclusion

This analytical protocol provides a rigorous, E-E-A-T-aligned framework for the purity assessment of N-[(4-bromophenyl)methyl]propanamide. By leveraging the specific physicochemical properties of the molecule—utilizing acidic ion-pairing to neutralize basic impurities and a tailored gradient to clear hydrophobic byproducts—the method guarantees high specificity and robustness. The integrated System Suitability gate ensures that the protocol acts as a self-validating system, fully compliant with modern pharmacopeial standards.

References

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

  • Understanding the Latest Revisions to USP <621> Chromatography. Agilent Technologies / US Pharmacopeia. Available at:[Link]

  • Structure–Activity Relationship Development Efforts towards Peripherally Selective Analogs. MDPI (Molecules). (Demonstrates standard HPLC gradient methodologies and TFA utilization for benzylamide derivatives). Available at:[Link]

Application Note & Protocol: High-Fidelity Melting Point Determination of N-[(4-bromophenyl)methyl]propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, first-principles protocol for the accurate determination of the melting point of N-[(4-bromophenyl)methyl]propanamide. The melting point is a critical physical constant that serves as a primary indicator of a substance's identity and purity. A narrow melting range is characteristic of a pure crystalline solid, whereas impurities typically depress the melting point and broaden its range. This protocol is designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific integrity through rigorous apparatus calibration, meticulous sample preparation, and systematic data interpretation. The methodology is grounded in the principles outlined by the United States Pharmacopeia (USP) for capillary melting point determination.[1][2][3]

Principle and Scientific Rationale

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. For a pure substance, this transition, or melting range, is typically sharp and well-defined, often occurring over a range of less than 2°C. The presence of even small amounts of soluble impurities disrupts the crystal lattice, resulting in a depression of the freezing point (and thus melting point) and a broadening of the melting range. This phenomenon is a colligative property, fundamentally linked to the thermodynamic equilibrium between the solid and liquid phases.

This protocol employs the capillary method, a standard technique where a small, powdered sample in a sealed-end glass capillary is heated at a controlled rate.[1][4] The temperatures at which melting begins (onset) and is complete (clear point) are recorded. The validity of this measurement is contingent upon precise temperature control and accurate calibration of the instrument against certified reference standards.[1][3]

Materials and Apparatus

Reagents & Samples
  • Test Sample: N-[(4-bromophenyl)methyl]propanamide, synthesized and purified.

  • Drying Agent: Anhydrous Calcium Sulfate (Drierite®) or Phosphorus Pentoxide (P₄O₁₀).

  • USP Melting Point Reference Standards: A minimum of three standards that bracket the anticipated melting range. Since the melting point of the target compound is not widely published, a broad calibration is recommended.

    • Example Set: Acetanilide (~114°C), Sulfanilamide (~165°C), and Caffeine (~236°C).[1]

Apparatus
  • Melting Point Apparatus: A digital or manual apparatus with a heated block or oil bath, capable of a controlled temperature ramp rate of 1-2°C/minute.

  • Thermometer/Temperature Probe: Calibrated and certified, with a resolution of 0.1°C.

  • Capillary Tubes: Thin-walled, closed at one end, meeting USP specifications (e.g., 0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness).[1][5]

  • Sample Preparation Tools: Spatula, watch glass, mortar and pestle (if needed), capillary packing tool or wire.

  • Vacuum Desiccator: For sample drying.

Pre-Protocol: Instrument Calibration & System Suitability

To ensure trustworthiness and data integrity, the melting point apparatus must be calibrated before use. This procedure validates the instrument's temperature accuracy.

Calibration Protocol
  • Select at least three USP Reference Standards whose melting points bracket the expected range of the test sample.

  • Prepare each standard as described in Section 4.0, using a separate capillary tube for each.

  • Set the apparatus to a starting temperature approximately 10°C below the certified melting point of the first standard.

  • Insert the capillary and begin heating at a controlled ramp rate of 1.0 ± 0.5 °C/minute .[1]

  • Record the temperature at which the material becomes completely liquid (the clear point).[1]

  • Repeat for all selected standards.

  • The measured clear point for each standard must be within the instrument's specified tolerance of the certified value. If deviations are observed, a temperature correction factor must be established or the instrument must be recalibrated by a qualified technician.

Calibration Data Log
Reference StandardCertified Clear Point (°C)Measured Clear Point (°C)Deviation (°C)Pass/Fail
Acetanilide113.5 – 115.5
Sulfanilamide164.2 – 165.8
Caffeine235.5 – 237.0

Sample Preparation: A Critical Step

Improper sample preparation is a leading cause of inaccurate results. The goal is to obtain a dry, finely powdered, and uniformly packed sample.

  • Drying: Place a small amount (20-30 mg) of N-[(4-bromophenyl)methyl]propanamide in a vacuum desiccator over a suitable drying agent for at least 24 hours to remove residual solvents or moisture.[1]

  • Pulverization: The sample must be a fine, homogeneous powder. If necessary, gently grind the dried sample with a clean mortar and pestle.

  • Capillary Loading:

    • Invert a capillary tube (open end down) and press it into the powdered sample until a small plug enters the tube.

    • Tap the closed end of the capillary firmly on a hard surface to pack the powder down.

    • Repeat until a tightly packed column of 2.5–3.5 mm is achieved at the bottom of the tube.[1] An improperly packed sample will heat unevenly, leading to a broad apparent melting range.

Experimental Workflow

This protocol uses a two-stage approach to efficiently and accurately determine the melting point.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_post Phase 3: Analysis Calibrate Apparatus Calibration (Section 3.0) Prepare Sample Preparation (Section 4.0) Calibrate->Prepare Ensures Accuracy Preliminary A: Preliminary Run (Rapid Ramp Rate) Prepare->Preliminary Accurate B: Accurate Determination (1-2°C/min Ramp Rate) Preliminary->Accurate Determines Approx. MP Record Record T1 (Onset) & T2 (Clear Point) Accurate->Record Analyze Data Analysis & Interpretation (Section 6.0) Record->Analyze Report Final Report Analyze->Report

Caption: High-level workflow for melting point determination.

Part A: Preliminary (Rapid) Determination
  • Prepare a sample as per Section 4.0.

  • Set the melting point apparatus to heat at a rapid rate (e.g., 10-20°C per minute).

  • Record the approximate temperature range from the first appearance of liquid to the complete liquefaction. This value is for guidance only and should not be reported as the final melting point.

Part B: Accurate Determination (Triplicate Measurement)
  • Using a new, freshly prepared capillary, allow the apparatus to cool to at least 20°C below the approximate melting point found in Part A.

  • Set the starting temperature to 5°C below the approximate onset of melting.[1][6]

  • Insert the capillary into the heating block.

  • Initiate heating at a controlled ramp rate of 1–2°C per minute .[3][7] This slow rate is critical to maintain thermal equilibrium between the sample and the thermometer.

  • Observe the sample closely through the magnifying lens.

  • Record T1 (Onset): The temperature at which the column of the substance is first observed to collapse against the side of the tube or the first clear drop of liquid becomes visible.[1][3]

  • Record T2 (Clear Point): The temperature at which the last solid particle disappears and the sample is entirely liquid.[1][3]

  • The melting range is the interval between T1 and T2.

  • Repeat this procedure for a total of three independent measurements.

Data Recording and Interpretation

Results Table
DeterminationT1 - Onset (°C)T2 - Clear Point (°C)Melting Range (T2-T1)Observations (e.g., color change, decomposition, sublimation)
1
2
3
Average
Interpretation Logic

The recorded data provides direct insight into the purity of the sample.

G Start Analyze Average Melting Range Range_Check Range ≤ 2.0°C? Start->Range_Check Purity_High Conclusion: Probable High Purity Range_Check->Purity_High Yes Purity_Low Conclusion: Suspect Impurities Present Range_Check->Purity_Low No Decomp_Check Decomposition Observed? Purity_High->Decomp_Check Purity_Low->Decomp_Check Report_Decomp Action: Report as 'Melts with Decomposition' Decomp_Check->Report_Decomp Yes Report_Normal Action: Report Numerical Range Decomp_Check->Report_Normal No

Sources

Application Note & Protocol: Molecular Docking Simulation of N-[(4-bromophenyl)methyl]propanamide with Target Proteins

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, technically detailed guide for conducting molecular docking simulations of the synthetic compound N-[(4-bromophenyl)methyl]propanamide against user-selected protein targets. Tailored for researchers, computational chemists, and drug development scientists, this guide moves beyond a simple list of steps to explain the scientific rationale behind each phase of the workflow. We cover the essential preparatory stages for both the ligand and protein, the execution of the docking simulation, and the critical analysis of the resulting data. The protocol emphasizes the importance of structural quality and highlights the potential role of halogen bonding, a key interaction to consider given the ligand's bromine substituent. The ultimate goal is to provide a robust framework for predicting binding affinity and interaction modes, thereby enabling a deeper understanding of the compound's therapeutic potential.

Introduction: Rationale and Scientific Context

Molecular docking is a computational method that predicts the binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule (receptor).[1] This technique is a cornerstone of modern drug discovery, allowing for the rapid, cost-effective screening of potential drug candidates before committing to expensive and time-consuming laboratory synthesis and testing.[1]

The subject of this guide, N-[(4-bromophenyl)methyl]propanamide, possesses distinct chemical features that make it an interesting candidate for such analysis. The propanamide group offers hydrogen bond donor and acceptor capabilities, while the bromophenyl moiety introduces the potential for specific, highly directional non-covalent interactions. Specifically, the bromine atom can act as a halogen bond donor.[2][3][4] Halogen bonding is an increasingly recognized and exploited interaction in rational drug design, often contributing significantly to binding affinity and selectivity.[4][5][6] This guide will, therefore, provide the necessary protocols to investigate these potential interactions computationally.

Foundational Stage: Ligand and Receptor Preparation

The fidelity of any docking simulation is critically dependent on the meticulous preparation of the input molecular structures. Garbage in, garbage out is a fundamental axiom in computational chemistry; this section details the best practices to ensure high-quality inputs.

Ligand Preparation: N-[(4-bromophenyl)methyl]propanamide

The goal of ligand preparation is to generate a low-energy, three-dimensional conformation with correct atom types and partial charges.

Protocol 2.1: Ligand Preparation Workflow

  • Obtain 2D Structure:

    • The first step is to acquire an accurate 2D representation of the molecule. This can be done by drawing N-[(4-bromophenyl)methyl]propanamide in a chemical sketcher like MarvinSketch or ChemDraw, or by obtaining its structure from a database such as PubChem.[7]

    • Causality: An accurate 2D structure ensures correct connectivity, which is the foundation for the subsequent 3D model.

  • Generate 3D Conformation:

    • Convert the 2D structure into a 3D model using a program like Open Babel.[8]

    • Causality: Docking algorithms require a 3D starting conformation to place into the binding site.

  • Energy Minimization:

    • Subject the 3D structure to energy minimization to relieve any steric strain and find a stable, low-energy conformation.

    • Methodology: Employ a robust force field suitable for small organic molecules, such as the Merck Molecular Force Field (MMFF94).

    • Causality: Starting with a low-energy conformer prevents the docking algorithm from wasting computational effort on energetically unfavorable ligand shapes.

  • Assign Partial Charges:

    • Calculate and assign partial atomic charges. The Gasteiger-Marsili method is a widely accepted and rapid method for this step.

    • Causality: Partial charges are essential for calculating the electrostatic interaction component of the docking score, which is a major contributor to binding affinity.

  • Define Torsional Degrees of Freedom:

    • Identify and set the rotatable (torsional) bonds. This is typically done automatically by preparation software like AutoDock Tools.

    • Causality: Defining rotatable bonds allows the docking program to flexibly explore different conformations of the ligand within the binding site, which is crucial for finding the optimal binding pose.

  • Save in Docking-Specific Format:

    • Save the prepared ligand in the format required by your docking software, such as the .pdbqt format for AutoDock Vina.[8]

Target Protein Preparation

Protein preparation involves "cleaning" the experimentally determined structure from the Protein Data Bank (PDB) to make it suitable for a docking calculation.

Protocol 2.2: Protein Preparation Workflow

  • Retrieve Protein Structure:

    • Download the 3D coordinates of the target protein from the RCSB Protein Data Bank (PDB).[9]

    • Best Practice: Select a high-resolution crystal structure (ideally < 2.5 Å). If available, choose a structure co-crystallized with a known ligand, as this helps validate the location of the binding site.

  • Clean the PDB File:

    • Remove Non-Essential Molecules: Delete all water molecules, ions, and co-solvents from the PDB file.[10][11][12] While some water molecules can be critical for binding, their inclusion requires more advanced techniques; for a standard docking protocol, they are typically removed.[12]

    • Handle Multiple Chains: If the protein functions as a monomer, remove any additional protein chains present in the crystal's asymmetric unit.[12]

    • Address Alternate Conformations: If any residues have alternate locations, retain only the conformation with the highest occupancy.

  • Process the Protein Structure:

    • Add Hydrogens: PDB files from X-ray crystallography do not contain explicit hydrogen atoms. Add hydrogens according to standard geometries, ensuring that the protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) are appropriate for a physiological pH (e.g., pH 7.4).[13]

    • Repair Missing Residues/Atoms: If the PDB file has gaps or missing side chains, these should be modeled using programs like MODELLER or the tools within UCSF Chimera.[10]

    • Assign Partial Charges: Assign partial charges to the protein atoms. The Kollman charge set is a common and reliable choice for proteins.

  • Save in Docking-Specific Format:

    • Save the prepared receptor in the required format, such as .pdbqt for AutoDock Vina.

Simulation Stage: The Docking Experiment

This phase involves defining the search space on the protein and running the docking algorithm to predict the ligand's binding pose and affinity.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis p1 Ligand Preparation (N-[(4-bromophenyl)methyl]propanamide) s1 Define Search Space (Set Grid Box) p1->s1 p2 Protein Preparation (Retrieve & Clean PDB) p2->s1 s2 Execute Docking Algorithm s1->s2 a1 Rank Poses by Score (Binding Affinity) s2->a1 a2 Visual Interaction Analysis (H-Bonds, Halogen Bonds, etc.) a1->a2 a3 Final Hypothesis a2->a3

Caption: A high-level overview of the molecular docking workflow, from initial preparation to final analysis.

Protocol 3.1: Execution of Molecular Docking
  • Define the Binding Site (Grid Box):

    • The docking search must be confined to a specific volume of the protein, known as the grid box.

    • Methodology: Center the grid box on the active site. If a co-crystallized ligand was present, use its coordinates as the center. Otherwise, use binding site prediction software (e.g., CASTp) or place it at the center of key catalytic residues.[13]

    • Causality: The grid box focuses the computational search on the region of interest, saving time and preventing the algorithm from exploring irrelevant surfaces of the protein. The size should be large enough to fully accommodate the ligand and allow it to rotate freely.

  • Configure and Launch the Simulation:

    • Load Inputs: Provide the prepared ligand (.pdbqt) and receptor (.pdbqt) files to the docking software.

    • Set Parameters: Specify the coordinates and dimensions of the grid box. Adjust the exhaustiveness parameter, which controls the thoroughness of the conformational search. A higher value increases the likelihood of finding the optimal pose but requires more computational time.

    • Run Docking: Execute the docking command (e.g., vina --receptor protein.pdbqt --ligand ligand.pdbqt ...).[1]

Analysis Stage: Interpreting the Docking Results

The output of a docking run is a set of predicted binding poses and their corresponding scores. Meaningful interpretation requires both quantitative and qualitative analysis.

Quantitative Analysis: Scoring and Ranking

The primary output is the binding affinity, a score that estimates the free energy of binding (ΔG), typically in kcal/mol.[14]

  • Binding Affinity: More negative scores indicate stronger predicted binding.[14] It is used to rank the different poses generated for a single ligand and to compare different ligands.

  • RMSD: The root-mean-square deviation (RMSD) between the atoms of different poses is used to assess their similarity. A low RMSD (< 2.0 Å) between the top-scoring poses suggests a well-defined binding mode.[14][15]

Table 1: Example Docking Results for N-[(4-bromophenyl)methyl]propanamide

Binding PoseBinding Affinity (kcal/mol)RMSD from Pose 1 (Å)Key Interactions Identified
1-9.20.0002 H-Bonds, 1 Halogen Bond, Hydrophobic contacts
2-8.81.351 H-Bond, Hydrophobic contacts
3-8.52.142 H-Bonds
4-8.12.87Hydrophobic contacts
Qualitative Analysis: Visual Inspection of Interactions

Visual analysis is arguably the most crucial step. A good score is meaningless if the binding pose is not chemically sensible.[16]

Protocol 4.1: Visual Interaction Analysis

  • Load the Complex: Open the receptor file and the output file containing the docked ligand poses in a molecular visualization program like PyMOL or UCSF Chimera.[17]

  • Inspect the Top-Ranked Pose: Focus on the lowest-energy (best-scoring) pose.

  • Identify Key Interactions: Systematically look for and analyze the following:

    • Hydrogen Bonds: Check for interactions between the amide N-H (donor) and C=O (acceptor) of the ligand and complementary groups on the protein.

    • Halogen Bonds: This is of particular interest. Look for a short contact between the bromine atom (Lewis acid) and an electron-rich atom like a backbone carbonyl oxygen or a carboxylate side chain (Lewis base).[2][6] The ideal geometry is typically linear (R-X···Y angle ≈ 180°).[6]

    • Hydrophobic Interactions: Identify contacts between the bromophenyl ring of the ligand and nonpolar residues of the protein (e.g., Val, Leu, Ile, Phe).

    • Pi-Interactions: Look for potential pi-pi stacking or T-shaped interactions between the ligand's aromatic ring and aromatic residues like Phe, Tyr, or Trp.

  • Generate 2D Diagrams: Use tools like LigPlot+ or the built-in functions of BIOVIA Discovery Studio to create a 2D schematic of the interactions for clear presentation and analysis.[16]

Conclusion and Validation

This guide outlines a robust protocol for the molecular docking of N-[(4-bromophenyl)methyl]propanamide. The results of such a simulation provide a powerful hypothesis about how this compound might bind to a protein target, highlighting key interactions that contribute to its affinity. It is essential to remember that molecular docking is a predictive tool. The computational hypotheses generated should be used to guide further experimental validation, such as site-directed mutagenesis of key interacting residues or in vitro binding assays, to confirm the predicted binding mode and affinity.

References

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.ChemCopilot.
  • How to interprete and analyze molecular docking results?
  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery.
  • Halogen Bonding: A New Frontier in Medicinal Chemistry.
  • Docking Simul
  • Tutorial EDES / HADDOCK for ligand-protein docking.Bonvin Lab.
  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development.
  • Molecular Docking Results Analysis and Accuracy Improvement.
  • How does one prepare proteins for molecular docking?Quora.
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
  • What is the most simple protocol to prepare the liberary of ligands for molocular docking ?
  • Halogen bonding for rational drug design and new drug discovery.PubMed.
  • How I can analyze and present docking results?
  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina.
  • Molecular Docking Tutorial.University of Naples Federico II.
  • Preparing the protein and ligand for docking.ScotChem.
  • Analysis and Mapping of Molecular Docking Results.CD ComputaBio.
  • A Beginner's Guide to Molecular Docking!YouTube.
  • Molecular docking proteins preparation.
  • [MD-2] Protein Prepar
  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking.YouTube.

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Troubleshooting & Optimization

troubleshooting N-[(4-bromophenyl)methyl]propanamide solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. This portal provides advanced, causality-driven troubleshooting for researchers experiencing aqueous solubility issues with N-[(4-bromophenyl)methyl]propanamide .

As a lipophilic secondary amide, this compound is frequently utilized as a synthetic intermediate and pharmacological probe. However, its physicochemical properties routinely cause severe precipitation events during in vitro assays and in vivo formulation. This guide bypasses generic advice to deliver validated, mechanistically sound solutions.

Part 1: Root Cause Analysis – The "Brick Dust" and "Grease" Paradox

Before applying a fix, we must understand the thermodynamic failure occurring in your assay buffer. N-[(4-bromophenyl)methyl]propanamide resists aqueous dissolution due to two competing physicochemical forces:

  • High Crystal Lattice Energy (The "Brick Dust" Effect): The secondary amide moiety (-NH-CO-) acts as both a strong hydrogen bond donor and acceptor. In the solid state, these molecules form highly stable intermolecular hydrogen-bonded networks. Breaking this lattice requires significant energy that water alone cannot provide.

  • High Lipophilicity (The "Grease" Effect): The 4-bromobenzyl group is highly polarizable and hydrophobic. When introduced to an aqueous environment, the thermodynamic penalty of creating a hydration shell (hydrophobic cavity) to accommodate this bulky, halogenated ring is immense.

The Causality of Precipitation: When you dissolve this compound in 100% DMSO, the solvent disrupts the hydrogen bonds and fully solvates the hydrophobic core. However, upon dilution into an aqueous buffer (e.g., PBS), the DMSO rapidly diffuses into the bulk water. The stranded amide molecules immediately undergo solvent-shift precipitation, driven by the hydrophobic effect and rapid re-establishment of intermolecular hydrogen bonds[1].

Part 2: Troubleshooting FAQs & Scenario Guides

Q1: I prepared a 10 mM stock in DMSO, but when I dilute it to 100 µM in PBS (pH 7.4), it immediately crashes out as a cloudy suspension. How do I prevent this? Causality: You have exceeded the compound's intrinsic aqueous solubility, leading to rapid nucleation. Solution: Implement a "step-down" micellar solubilization strategy. Pre-mix your DMSO stock with a non-ionic surfactant (e.g., Tween-80) before aqueous exposure. The surfactant forms micelles that thermodynamically shield the lipophilic 4-bromobenzyl core, preventing aggregation[2].

Q2: My cell-based assay is highly sensitive and cannot tolerate more than 0.1% DMSO or surfactants. How can I deliver this compound to the cells? Causality: Cellular toxicity from excipients necessitates a "stealth" delivery system that does not rely on lowering the dielectric constant of the bulk solvent. Solution: Synthesize a host-guest inclusion complex using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic 4-bromobenzyl group will spontaneously insert into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the CD ensures complete aqueous solubility without organic solvents[3][4].

Q3: Will adjusting the pH of my buffer help solubilize this compound? Causality: No. N-[(4-bromophenyl)methyl]propanamide is a neutral, non-ionizable compound within the physiological pH range (pH 2 to 10). The amide nitrogen is not basic enough to be protonated. Solution: Do not waste time on pH adjustments. Focus entirely on disrupting the crystal lattice or masking the hydrophobicity via complexation or solid dispersions[5].

Part 3: Formulation Decision Matrix & Workflows

To select the correct solubilization strategy, consult the comparative data and decision workflow below.

Table 1: Comparative Solubilization Strategies
StrategyMechanism of ActionEst. Max Aqueous Conc.Primary AdvantageCritical Limitation
DMSO Cosolvent Reduces dielectric constant of water~50 µM (at 1% DMSO)Immediate preparationHigh precipitation risk upon dilution; cell toxicity
Tween-80 Micelles Encapsulates hydrophobic core~500 µMExcellent for robust biochemical assaysSurfactants may strip/interfere with membrane proteins
HP-β-CD Complex Host-guest inclusion of bromobenzyl>2 mMTrue aqueous solution; highly biocompatibleRequires synthesis time; potential binding competition
Lipid Nanoparticles Entrapment in lipid bilayer>5 mMSustained release; optimal for in vivoComplex formulation; requires specialized extrusion
Decision Workflow

Workflow A N-[(4-bromophenyl)methyl]propanamide Precipitates in Aqueous Media B Is the downstream assay sensitive to organic solvents? A->B C Use DMSO/Tween-80 Cosolvent/Micellar System B->C No (e.g., enzymatic assay) D Is the application for in vivo dosing or sensitive cell lines? B->D Yes E Formulate with HP-β-Cyclodextrin (Inclusion Complexation) D->E High concentration needed F Develop Lipid Nanoparticles (Sustained Release) D->F Sustained delivery needed

Troubleshooting workflow for resolving aqueous precipitation of lipophilic amides.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure your compound is truly solubilized, not merely suspended as invisible nano-aggregates.

Protocol A: Preparation of HP-β-CD Inclusion Complex (Kneading Method)

This protocol ensures the complete masking of the 4-bromobenzyl moiety. The kneading method is selected because the mechanical shear force actively displaces high-enthalpy water molecules from the cyclodextrin cavity, driving the lipophilic drug inside while minimizing thermal degradation[6][7].

Step-by-Step Methodology:

  • Molar Ratio Calculation: Weigh N-[(4-bromophenyl)methyl]propanamide and HP-β-CD in a 1:1 molar ratio.

  • Wetting Phase: Place the HP-β-CD in a glass mortar. Add a minimal volume of a 50:50 (v/v) ethanol/water mixture dropwise until a homogeneous, tacky paste forms.

  • Mechanical Incorporation: Slowly add the amide powder to the paste. Knead continuously with a pestle for 45-60 minutes. Causality note: The continuous shear force is required to break the amide's crystal lattice and force the hydrophobic benzyl ring into the CD cavity.

  • Drying: Transfer the paste to a vacuum desiccator and dry at 40°C for 24 hours to evaporate all residual solvents.

  • Self-Validation (Critical Step): Re-dissolve a sample of the resulting powder in pure water. It must form an optically clear solution. To scientifically validate complexation, run Differential Scanning Calorimetry (DSC). A successful inclusion complex will show the complete disappearance of the amide's characteristic melting endotherm, proving the crystal lattice has been abolished[8].

Mechanism Drug Free Amide (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Kneading Method CD HP-β-CD (Empty Cavity) CD->Complex Hydrophobic Interactions

Thermodynamic mechanism of cyclodextrin inclusion complexation for lipophilic amides.

Protocol B: Micellar Solubilization for Biochemical Assays

Use this rapid protocol when downstream targets (e.g., robust isolated enzymes) are not affected by surfactants.

Step-by-Step Methodology:

  • Prepare a 10 mM stock of N-[(4-bromophenyl)methyl]propanamide in 100% anhydrous DMSO.

  • In a separate microcentrifuge tube, prepare a 5% (w/v) solution of Tween-20 in your standard assay buffer (e.g., PBS).

  • The Solvent-Shift Step: Add 10 µL of the DMSO stock directly into 90 µL of the Tween-20 solution. Vortex vigorously for 30 seconds. Causality note: Adding the DMSO stock to the concentrated surfactant (rather than bulk water) ensures the compound is instantly trapped in micelles before it can nucleate.

  • Dilute this intermediate mixture 1:10 into your final assay buffer.

  • Validation: Centrifuge the final buffer at 10,000 x g for 5 minutes. Measure the UV absorbance of the supernatant to confirm no compound was lost to the pellet.

Part 5: References

  • Godge, G. R., et al. "Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs." International Journal of Pharmaceutical Sciences and Nanotechnology, 2015. 3

  • "Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs." Human Journals, 2025. 6

  • "A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics." PMC, NIH. 4

  • "Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide." Hilaris Publisher. 9

  • Chaudhary, V.B., and Patel, J.K. "CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW." International Journal of Pharmaceutical Sciences and Research, 2013. 8

  • "SOLUBILITY ENHANCEMENT OF MODEL COMPOUNDS." Scholarly Commons, Pacific University. 5

Sources

Technical Support Center: Interpreting Complex NMR Spectra of N-[(4-bromophenyl)methyl]propanamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of N-[(4-bromophenyl)methyl]propanamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of NMR spectral interpretation for this class of compounds. Here, we will address common challenges and provide in-depth troubleshooting strategies to ensure accurate and efficient structural elucidation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses some of the most common initial questions and hurdles encountered during the NMR analysis of N-[(4-bromophenyl)methyl]propanamide derivatives.

Question 1: Why does the N-H proton signal in my ¹H NMR spectrum appear as a broad singlet, and why does its chemical shift vary between samples?

Answer:

The broadness and variable chemical shift of the N-H proton are characteristic features of amides in ¹H NMR spectroscopy. This phenomenon is primarily due to two factors: quadrupole broadening and chemical exchange.

  • Quadrupole Broadening: The nitrogen atom (¹⁴N) has a nuclear spin of I=1 and possesses a quadrupole moment. This allows for rapid relaxation, which leads to a broadening of the signal for the directly attached proton.

  • Chemical Exchange: The amide proton can undergo chemical exchange with other labile protons in the sample, such as trace amounts of water or acidic impurities. The rate of this exchange affects the appearance of the N-H signal. At intermediate exchange rates, the signal becomes broad. The chemical shift is also highly dependent on concentration, temperature, and solvent, as these factors influence hydrogen bonding and exchange rates.

To confirm the N-H proton, you can perform a D₂O exchange experiment. After adding a drop of D₂O to your NMR tube and re-acquiring the spectrum, the N-H signal will disappear due to the exchange of the proton for a deuterium atom.

Question 2: What are the expected ¹H and ¹³C NMR chemical shift ranges for the core fragments of N-[(4-bromophenyl)methyl]propanamide?

Answer:

Predicting chemical shifts is a crucial first step in spectral assignment. Below is a table summarizing the typical chemical shift ranges for the key structural motifs of N-[(4-bromophenyl)methyl]propanamide. These values can be influenced by the specific substitution on the propanamide moiety.

Structural Fragment Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm)
Propanamide -CH₃ 0.9 - 1.2 (triplet)9 - 14
Propanamide -CH₂- 2.1 - 2.4 (quartet)28 - 33
Amide N-H 5.5 - 8.5 (broad singlet)-
Methylene Bridge -CH₂- 4.2 - 4.5 (doublet)42 - 46
Bromophenyl C-H (ortho to CH₂) 7.1 - 7.3 (doublet)128 - 131
Bromophenyl C-H (meta to CH₂) 7.4 - 7.6 (doublet)131 - 133
Bromophenyl C-Br -120 - 123
Bromophenyl C-CH₂ -137 - 140
Amide Carbonyl C=O -172 - 176

Note: These are approximate ranges and can be influenced by solvent and other structural features.

Question 3: The aromatic region of my ¹H NMR spectrum shows a complex pattern instead of two simple doublets for the 4-bromophenyl group. Why is this?

Answer:

Ideally, the 4-bromophenyl group, being a para-substituted system, should exhibit a simple AA'BB' spin system, which often appears as two distinct doublets. However, deviations from this ideal pattern can occur due to several factors:

  • Second-Order Effects: If the chemical shift difference (in Hz) between the ortho and meta protons is not significantly larger than their coupling constant (J-coupling), second-order effects can arise. This leads to more complex splitting patterns, including the "roofing" effect where the inner peaks of the doublets are more intense than the outer peaks.

  • Restricted Rotation: The C-N bond of an amide has a partial double bond character, which can restrict rotation.[1] This restricted rotation can lead to different magnetic environments for the aromatic protons, resulting in more complex splitting patterns.

  • Solvent Effects: The choice of solvent can influence the chemical shifts of the aromatic protons, potentially reducing the chemical shift difference and increasing the complexity of the spectrum.

To simplify the aromatic region, you can try acquiring the spectrum in a different deuterated solvent or at a higher magnetic field strength.

Section 2: Troubleshooting Guides for Complex Spectra

This section provides detailed, step-by-step guidance for resolving more challenging spectral interpretation problems.

Problem 1: Overlapping signals in the aliphatic region, making it difficult to assign the propanamide and methylene bridge protons.

Cause and Effect:

Accidental overlap of the propanamide -CH₂- quartet and the methylene bridge -CH₂- doublet can occur, especially in lower field NMR instruments. This complicates the determination of coupling constants and definitive assignments. The cause is often the specific electronic environment created by substituents on the propanamide chain, which can shift signals into close proximity.

Troubleshooting Protocol:

A 2D NMR experiment, specifically a ¹H-¹H COSY (Correlation Spectroscopy) , is the most effective way to resolve this ambiguity.

Step-by-Step Methodology for ¹H-¹H COSY:

  • Sample Preparation: Prepare a sample of your compound in a suitable deuterated solvent at a concentration of 5-10 mg/mL.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum to determine the spectral width.

    • Set up a standard COSY experiment on your spectrometer. A gradient-selected COSY (gCOSY) is generally preferred for its cleaner spectra.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing and Interpretation:

    • Process the 2D data using the spectrometer software. This typically involves Fourier transformation in both dimensions.

    • The resulting COSY spectrum will show the normal ¹H spectrum along the diagonal and cross-peaks off the diagonal.

    • A cross-peak between two signals indicates that the corresponding protons are J-coupled.

    • Trace the correlations:

      • You will observe a cross-peak between the propanamide -CH₃ triplet and the -CH₂- quartet.

      • You will also see a cross-peak between the methylene bridge -CH₂- doublet and the N-H proton (if the N-H proton is not too broad).

This unambiguous correlation will allow you to definitively assign the overlapping signals.

Visualization of the COSY Experiment Workflow:

COSY_Workflow start Problem: Overlapping Aliphatic Signals step1 Solution: Acquire ¹H-¹H COSY start->step1 step2 Observe Cross-Peaks step1->step2 step3 Assign Correlations Propanamide: -CH₃ ↔ -CH₂- Methylene Bridge: -CH₂- ↔ N-H step2->step3 end Resolution: Unambiguous Assignment step3->end

Caption: Workflow for resolving overlapping signals using ¹H-¹H COSY.

Problem 2: Ambiguous ¹³C NMR assignments for the aromatic carbons.

Cause and Effect:

Troubleshooting Protocol:

A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment is essential for distinguishing between protonated and non-protonated carbons and for assigning the protonated carbons. For assigning the quaternary carbons, a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment is required.

Step-by-Step Methodology for HSQC and HMBC:

  • Sample Preparation: Use the same sample prepared for the COSY experiment.

  • Acquisition:

    • HSQC: Set up a standard gradient-selected HSQC experiment. This experiment shows correlations between protons and the carbons they are directly attached to.

    • HMBC: Set up a standard gradient-selected HMBC experiment. This experiment shows correlations between protons and carbons that are two or three bonds away.

  • Processing and Interpretation:

    • HSQC:

      • Process the 2D data.

      • Each cross-peak in the HSQC spectrum correlates a proton signal with its directly attached carbon signal.

      • This will allow you to definitively assign the protonated aromatic carbons.

    • HMBC:

      • Process the 2D data.

      • Look for long-range correlations. For example, the methylene bridge protons will show a correlation to the quaternary carbon of the bromophenyl ring to which the methylene group is attached.

      • The aromatic protons will show correlations to the quaternary carbon attached to bromine.

Logical Relationship for 2D NMR-based Assignment:

Caption: Utilizing 2D NMR for unambiguous carbon assignments.

Problem 3: Presence of unexpected signals suggesting impurities.

Cause and Effect:

The synthesis of N-[(4-bromophenyl)methyl]propanamide derivatives can sometimes result in process-related impurities.[2] Common impurities may include unreacted starting materials (4-bromobenzylamine or propanoyl chloride/anhydride) or byproducts from side reactions.

Troubleshooting Protocol:

  • Check Starting Material Spectra: Compare the ¹H and ¹³C NMR spectra of your final product with those of the starting materials. This will help you to identify any unreacted reagents.

  • Consult Impurity Databases: Resources like the "NMR Chemical Shifts of Trace Impurities" tables can be invaluable for identifying common laboratory solvents and reagents that may be present as contaminants.[3]

  • LC-MS Analysis: If the impurities cannot be identified by NMR alone, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the impurity, which is a critical piece of information for its identification.

  • Consider Side Reactions: Think about possible side reactions in your synthesis. For example, if using a coupling reagent, impurities related to the activated acid or the coupling reagent itself might be present.

Section 3: Advanced Topics

Conformational Analysis using NOE

Due to the restricted rotation around the amide C-N bond, N-[(4-bromophenyl)methyl]propanamide derivatives can exist as two conformers (s-cis and s-trans).[4] These conformers may interconvert slowly on the NMR timescale, leading to two distinct sets of signals for the same molecule.

The Nuclear Overhauser Effect (NOE) can be used to probe the spatial proximity of protons and thus determine the major conformation.[5] In a 1D NOE difference experiment or a 2D NOESY experiment, irradiation of the N-H proton should show an NOE to the protons on the methylene bridge. The strength of this NOE can provide information about the predominant conformation.

References

  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry. Royal Society of Chemistry. Retrieved from [Link]

  • 大学化学. (n.d.). 1 H NMR Spectrum of Amide Compounds. Retrieved from [Link]

  • Lage, F. N., Fraga, C. A. M., & Barreiro, E. J. (2013). Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. Molecules, 18(10), 11827–11840. MDPI AG. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Supplementary Information. Chemical Communications. Retrieved from [Link]

  • Olejniczak, M., & Rozwadowski, Z. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 10(1), 164–172. MDPI AG. Retrieved from [Link]

  • Koehl, P., & Delarue, M. (2014). Pressure response of amide one-bond J-couplings in model peptides and proteins. Journal of Biomolecular NMR, 60(2-3), 123–133. Springer Science and Business Media LLC. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromoanisole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Yang, L., & He, C. (2015). C–N Coupling of Amides with Alcohols Catalyzed by N-Heterocyclic Carbene–Phosphine Iridium Complexes. The Journal of Organic Chemistry, 80(22), 11476–11485. American Chemical Society (ACS). Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR spectrum of compound (4i). Retrieved from [Link]

  • Ichikawa, A., Ono, H., & Mikata, Y. (2015). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Molecules, 20(9), 15833–15846. MDPI AG. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected NOE extracts from the 2D NOESY data of C-terminal amide 1.... Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

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  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Glycosciences.de. (n.d.). N-Benzyl-3-phenylpropanamide | C16H17NO | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Zou, L., Sun, L., Xu, Y., & Zhang, Z. (2019). Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products. Journal of AOAC INTERNATIONAL, 103(2), 488–495. Oxford University Press (OUP). Retrieved from [Link]

  • ResearchGate. (n.d.). Proton NMR spectra of some amides. The 'water' signal is at 0 ppm. (a).... Retrieved from [Link]

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Technical Support Center: Exotherm Management in N-[(4-bromophenyl)methyl]propanamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing N-[(4-bromophenyl)methyl]propanamide via the acylation of 4-bromobenzylamine with propionyl chloride involves a highly exothermic nucleophilic acyl substitution. Failure to manage this exotherm leads to diacylation, thermal degradation, and severe safety hazards upon scale-up.

This portal provides causality-driven troubleshooting, self-validating protocols, and engineering controls for researchers, process chemists, and drug development professionals.

Part 1: Troubleshooting Guides & FAQs

Q1: My reaction mixture spikes from 0 °C to 25 °C immediately upon adding propionyl chloride, resulting in a dark mixture and multiple impurities on HPLC. How do I prevent this? A1:

  • Causality: The reaction between an amine and an acid chloride is highly exothermic due to the rapid formation of the tetrahedral intermediate and subsequent expulsion of the chloride leaving group 1[1]. If the addition rate of propionyl chloride exceeds the heat removal capacity of your cooling bath, localized heat accumulation accelerates side reactions, such as the formation of diacylated products or degradation of the starting amine.

  • Solution: Transition from manual addition (dropping funnel) to automated, controlled addition. Use a syringe pump (lab scale) or a metering pump (scale-up) to dose the propionyl chloride over 2 to 4 hours, strictly maintaining the internal temperature ( Tint​ ) below 5 °C.

Q2: I am scaling up the synthesis from 10 grams to 1 kilogram. My standard dichloromethane (DCM) and triethylamine (TEA) protocol is becoming dangerously exothermic. What alternative conditions should I use? A2:

  • Causality: As you scale up, the surface-area-to-volume ratio of your reactor decreases significantly, making external jacket cooling vastly less efficient than in small laboratory flasks 2[2]. Furthermore, the neutralization of the HCl byproduct by TEA generates additional heat (heat of neutralization) and precipitates TEA·HCl salts. This thickens the slurry, severely impairing stirring and heat transfer 3[3].

  • Solution: Switch to Schotten-Baumann conditions using a biphasic solvent system (e.g., DCM and aqueous NaOH). The aqueous phase acts as a massive heat sink (due to water's high specific heat capacity), and the inorganic base neutralizes the HCl without forming thick organic-phase precipitates, maintaining optimal fluid dynamics for heat transfer 4[4].

Q3: Even with Schotten-Baumann conditions in batch, I am seeing hydrolysis of my propionyl chloride before it reacts with the 4-bromobenzylamine. How can I balance exotherm control with reaction efficiency? A3:

  • Causality: While water is excellent for heat dissipation, prolonged exposure of the highly reactive propionyl chloride to the aqueous alkaline phase leads to competitive hydrolysis, forming propionic acid 4[4]. In large batch reactors, inefficient mass transfer between the aqueous and organic phases prolongs the reaction time, exacerbating this hydrolysis.

  • Solution: Implement Continuous Flow Chemistry . By pumping the organic phase and the aqueous phase through a static T-mixer into a cooled tubular reactor, you achieve instantaneous micro-mixing and a massive surface-area-to-volume ratio. This allows the heat to dissipate instantly while completing the acylation in seconds, outcompeting the slower hydrolysis pathway 5[5].

Q4: How can I monitor the exotherm and reaction progress in real-time without opening the reactor to take samples? A4:

  • Causality: Opening a highly exothermic reaction for extractive sampling disrupts the thermal equilibrium and exposes the operator to hazardous vapors. Furthermore, transient intermediates (like the reactive acid chloride) may degrade during offline HPLC sample preparation.

  • Solution: Use In-situ ReactIR spectroscopy . You can track the disappearance of the acid chloride peak (typically around 1782 cm⁻¹) and the appearance of the amide carbonyl peak (around 1674 cm⁻¹) continuously 1[1]. This provides a real-time kinetic profile, allowing you to dynamically adjust the metering pump speed if the acid chloride begins to accumulate.

Part 2: Quantitative Data & Process Parameters

The following table summarizes the thermodynamic and operational parameters for different scale-up strategies to synthesize N-[(4-bromophenyl)methyl]propanamide.

ParameterBatch (Organic Base)Batch (Schotten-Baumann)Continuous Flow (Biphasic)
Solvent System DCM / TriethylamineDCM / Aqueous NaOHDCM / Aqueous NaOH
Cooling Mechanism External JacketExternal Jacket + Aqueous Heat SinkHigh Surface-Area Tubular Reactor
Addition Time 4 - 6 hours2 - 4 hoursN/A (Continuous dosing)
Residence/Reaction Time 6 - 12 hours4 - 8 hours60 - 90 seconds
Max ΔT (Exotherm Spike) +15 to +20 °C+5 to +8 °C< +2 °C
Impurity Profile (Diacylation) 3 - 5%< 1%< 0.1%
Hydrolysis Risk LowModerateVery Low

Part 3: Standard Operating Procedures (Self-Validating Protocols)

Protocol A: Self-Validating Batch Synthesis (Schotten-Baumann Conditions)

Objective: Synthesize N-[(4-bromophenyl)methyl]propanamide at the multi-gram scale while actively preventing thermal runaway.

  • Preparation: In a jacketed reactor equipped with an overhead mechanical stirrer and an internal thermocouple, dissolve 4-bromobenzylamine (1.0 eq) in anhydrous DCM (10 volumes).

  • Base Addition: Add an equal volume of 2M aqueous NaOH (1.5 eq). Set the stirrer to 500 rpm to ensure a fine, homogeneous biphasic emulsion.

  • Cooling: Circulate coolant through the reactor jacket to bring the internal temperature ( Tint​ ) to 0–2 °C.

  • Controlled Reagent Addition: Prepare a solution of propionyl chloride (1.1 eq) in DCM (2 volumes). Using an automated metering pump, add this solution subsurface to the reactor.

    • Self-Validation Checkpoint: Set the pump rate such that Tint​ does not exceed 5 °C. Program an interlock: If Tint​ reaches 4.5 °C, the pump must automatically pause until the temperature drops back to 2 °C. This creates a closed-loop, self-regulating thermal control system.

  • Monitoring: Stir for 1 hour post-addition at 5 °C. Confirm completion via ReactIR (absence of the 1782 cm⁻¹ acid chloride signal).

  • Work-up: Stop stirring and allow the phases to separate. Extract the aqueous layer with DCM. Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Continuous Flow Synthesis for Scale-Up

Objective: Achieve high-throughput kilogram-scale synthesis with near-zero exotherm accumulation 6[6].

  • System Priming: Flush a continuous flow reactor system (equipped with a static T-mixer and a 10 mL cooled tubular reactor loop set to 10 °C) with DCM and water.

  • Feed Preparation:

    • Stream A: 4-bromobenzylamine (1.0 M) in DCM.

    • Stream B: Propionyl chloride (1.1 M) in DCM.

    • Stream C: Aqueous NaOH (2.0 M).

  • Execution:

    • Pump Stream A and Stream B into a pre-mixer at equal flow rates (e.g., 2 mL/min).

    • Immediately combine this organic stream with Stream C (4 mL/min) at the main T-mixer.

    • Self-Validation Checkpoint: The residence time in the reactor loop is calculated as Vreactor​/Qtotal​ . At 8 mL/min total flow, residence time is 1.25 minutes (75 seconds). Verify steady-state conversion by collecting a 1-minute fraction after 3 residence times and analyzing via rapid HPLC. If unreacted amine is >1%, decrease the total flow rate proportionally.

  • Isolation: Pass the reactor effluent through an in-line liquid-liquid phase separator. Collect the organic phase containing the pure N-[(4-bromophenyl)methyl]propanamide.

Part 4: Visualizations

ExothermLogic Start Temperature Spike Detected (>5°C) CheckAdd Is Propionyl Chloride addition rate controlled? Start->CheckAdd SlowAdd Use metering pump (extend to 2-4 hrs) CheckAdd->SlowAdd No CheckSolvent Is solvent heat capacity sufficient? CheckAdd->CheckSolvent Yes ChangeSolvent Switch to Biphasic (Water/DCM) CheckSolvent->ChangeSolvent No CheckScale Is volume > 1L? CheckSolvent->CheckScale Yes UseFlow Transition to Continuous Flow CheckScale->UseFlow Yes OptimizeCooling Increase jacket cooling capacity CheckScale->OptimizeCooling No

Logic tree for troubleshooting and mitigating reaction exotherms during amide synthesis.

FlowSetup Amine 4-Bromobenzylamine in DCM Mixer1 T-Mixer (High Turbulence) Amine->Mixer1 AcidCl Propionyl Chloride in DCM AcidCl->Mixer1 Base Aqueous NaOH (Schotten-Baumann) Base->Mixer1 Reactor Cooled Tubular Reactor (Residence: 90s) Mixer1->Reactor Exothermic Mixing Separator In-line Phase Separator Reactor->Separator Cooled Stream Product Target Amide Product Separator->Product Organic Phase

Continuous flow setup utilizing Schotten-Baumann conditions for precise exotherm control.

Part 5: References

  • Mettler Toledo. "reaction analysis". mt.com.[Link]

  • ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution". acs.org.[Link]

  • University of Cambridge. "Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction". cam.ac.uk.[Link]

  • ChemRxiv. "Multi-objective Bayesian optimisation using q-Noisy Expected Hypervolume Improvement (qNEHVI) for Schotten-Baumann reaction". chemrxiv.org.[Link]

  • Beilstein Journal of Organic Chemistry. "The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry". beilstein-journals.org.[Link]

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Technical Support Center: Solvent Selection for N-[(4-bromophenyl)methyl]propanamide Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for chemists and researchers working with N-[(4-bromophenyl)methyl]propanamide. This guide provides in-depth, experience-driven advice on selecting the optimal solvent for various transformations involving this versatile intermediate. Proper solvent selection is paramount, often dictating the success or failure of a reaction by influencing solubility, reaction rate, pathway selectivity, and catalyst stability.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of N-[(4-bromophenyl)methyl]propanamide?

A1: Based on its structure—a polar amide group combined with a large, nonpolar bromophenylmethyl moiety—N-[(4-bromophenyl)methyl]propanamide exhibits limited solubility in water but good solubility in many organic solvents.[1][2] It is generally soluble in polar aprotic solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dichloromethane (DCM), as well as alcohols like methanol and ethanol. Its solubility in nonpolar solvents like toluene or hexane is lower but can be sufficient for certain high-temperature reactions, such as cross-coupling.

Q2: What are the primary reaction types that N-[(4-bromophenyl)methyl]propanamide undergoes, and why is solvent choice so critical for each?

A2: This molecule has three primary reactive sites, each favoring different conditions:

  • Aryl Bromide (C-Br Bond): This site is ideal for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The solvent's role here is crucial for dissolving the substrate, base, and catalyst complex, and it can dramatically influence catalyst activity and selectivity.[3][4]

  • Amide Nitrogen (N-H Bond): The amide proton is weakly acidic and can be removed by a strong base to form an amide anion, which can then be alkylated or acylated. Polar aprotic solvents are essential here to solvate the base's counter-ion without deactivating the highly reactive amide anion.[5]

  • Amide Carbonyl (C=O Bond): The amide can be reduced to a secondary amine using strong reducing agents like LiAlH₄. Ethereal solvents are almost always required for these reactions.

Q3: What key solvent parameters should I consider?

A3: The most critical parameters are:

  • Polarity and Protic/Aprotic Nature: This is the most important factor. Polar aprotic solvents (e.g., THF, DMF, Acetonitrile) are excellent for reactions involving anionic nucleophiles (SN2, N-alkylation, some cross-couplings) because they solvate cations well but leave the anion reactive. Polar protic solvents (e.g., ethanol, water) can solvate both cations and anions and are capable of hydrogen bonding, which can be detrimental to strong bases and nucleophiles but useful in other contexts, like solvolysis or certain Suzuki couplings.[6][7]

  • Boiling Point: The solvent's boiling point must be compatible with the required reaction temperature. Many cross-coupling reactions require heating, making solvents like toluene, dioxane, or m-xylene suitable choices.[8][9]

  • Inertness: The solvent should not participate in the reaction. For example, using an alcohol solvent in a reaction involving an acyl chloride is not advisable due to the potential for esterification. Aprotic solvents are generally preferred for moisture- and electrophile-sensitive reactions.[10]

Troubleshooting and Optimization Guides
Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

This is one of the most common applications for N-[(4-bromophenyl)methyl]propanamide, leveraging the reactive C-Br bond.

Problem 1: Low or No Product Yield

  • Probable Cause (Solvent-Related): Poor solubility of the starting material or, more commonly, the inorganic base (e.g., K₂CO₃, K₃PO₄).[11] In biphasic systems (e.g., Toluene/Water), inefficient mixing can limit phase transfer of reagents.

  • Recommended Solutions:

    • Switch to a More Polar Solvent System: If using a nonpolar solvent like toluene, consider switching to an ethereal solvent like 1,4-dioxane or THF, which often provide better solubility for the catalyst and substrate.[12][13]

    • Introduce a Co-Solvent: For Suzuki reactions, adding water is common and can be essential for dissolving the base and facilitating the transmetalation step.[14][15] A typical ratio might be 3:1 to 5:1 organic solvent to water.

    • Use a More Soluble Base: Cesium carbonate (Cs₂CO₃) often exhibits better solubility in organic solvents compared to potassium salts and can improve results.[11]

    • Ensure Vigorous Stirring: In multiphasic systems, the rate of agitation is critical to maximize the interfacial area and promote reaction between components in different phases.[11]

Problem 2: Significant Dehalogenation (Bromine is replaced by Hydrogen)

  • Probable Cause (Solvent-Related): Protic solvents, especially alcohols like ethanol or methanol, can act as a hydrogen source, promoting this side reaction, particularly at high temperatures and with strong bases.[16]

  • Recommended Solutions:

    • Use Aprotic Solvents: Switch to strictly aprotic solvents like 1,4-dioxane, toluene, or THF.[16] Ensure they are anhydrous.

    • Change the Base: If a protic solvent is unavoidable, consider a weaker base like K₂CO₃ instead of alkoxides (e.g., NaOEt, NaOtBu), which are more prone to promoting dehalogenation.[16]

    • Lower the Temperature: High temperatures can favor the dehalogenation pathway. Optimize the reaction to run at the lowest effective temperature.

Problem 3: Catalyst Decomposition (Formation of Palladium Black)

  • Probable Cause (Solvent-Related): Certain solvents or impurities within them can fail to adequately stabilize the palladium catalyst, leading to aggregation and precipitation. Solvent contaminants can also act as catalyst poisons.[17]

  • Recommended Solutions:

    • Use High-Purity, Anhydrous Solvents: Traces of precursors or contaminants in solvents like THF can significantly poison the catalyst.[17] Always use freshly distilled or high-purity commercial solvents.

    • Choose a Coordinating Solvent: Ethereal solvents like THF and dioxane can coordinate to the palladium center, helping to stabilize catalytic intermediates and prevent decomposition.[4]

Guide 2: N-Alkylation of the Amide Nitrogen

This reaction involves deprotonating the amide N-H with a strong base followed by reaction with an alkyl halide.

Problem 1: Reaction Fails to Initiate or Stalls

  • Probable Cause (Solvent-Related): The chosen solvent is protic (e.g., an alcohol), which will quench the strong base (e.g., NaH, LDA) and the amide anion intermediate. Alternatively, the solvent may not adequately dissolve the substrate or base.[18]

  • Recommended Solutions:

    • Use Polar Aprotic Solvents: Anhydrous DMF or THF are the standard choices.[5] They effectively solvate the cation (Na⁺, Li⁺) while leaving the amide anion exposed and highly nucleophilic.

    • For Poorly Soluble Bases: If using bases like K₂CO₃, which have low solubility in many solvents, switching to a more polar solvent like DMF or DMSO can be effective.[18] Note that DMSO requires caution at high temperatures with bases.[5]

Problem 2: Slow Reaction Rate

  • Probable Cause (Solvent-Related): The solvent may be too nonpolar (e.g., toluene, diethyl ether) to effectively promote the Sₙ2 reaction between two polar species (the amide anion and the alkyl halide).

  • Recommended Solutions:

    • Increase Solvent Polarity: Switch from THF to DMF. DMF's higher polarity can better stabilize the charged transition state of the Sₙ2 reaction, accelerating the rate.

    • Add Catalytic Potassium Iodide: If using an alkyl chloride or bromide, adding a catalytic amount of KI can perform an in situ Finkelstein reaction to generate the more reactive alkyl iodide, which can significantly speed up the reaction.

Data Presentation
Table 1: Properties of Common Solvents for N-[(4-bromophenyl)methyl]propanamide Reactions
SolventDielectric Constant (ε)Boiling Point (°C)TypePrimary Application for Target Molecule
Toluene 2.4111Nonpolar AproticHigh-temperature cross-coupling (Suzuki, Buchwald-Hartwig).[12][19]
1,4-Dioxane 2.2101Nonpolar AproticCross-coupling reactions; good for catalyst stability.[13][16]
Tetrahydrofuran (THF) 7.666Polar AproticCross-coupling, N-alkylation (with strong bases).[10][12]
Acetonitrile (ACN) 37.582Polar AproticNucleophilic substitutions; can favor different selectivity in cross-coupling.[10][20]
N,N-Dimethylformamide (DMF) 36.7153Polar AproticN-alkylation, Suzuki coupling; excellent solvating power.[12][18]
2-Methyltetrahydrofuran (2-MeTHF) 6.280Polar Aprotic"Green" alternative to THF and DCM for amide couplings and cross-coupling.[21][22]
Ethanol (EtOH) 24.578Polar ProticCan be used as a co-solvent in some Suzuki reactions, but risks dehalogenation.[15][16]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize N-{[4-(phenyl)phenyl]methyl}propanamide.

  • Materials:

    • N-[(4-bromophenyl)methyl]propanamide (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (9 mL, anhydrous)

    • Water (3 mL, deionized)

  • Procedure:

    • To an oven-dried round-bottom flask, add N-[(4-bromophenyl)methyl]propanamide, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add 9 mL of anhydrous 1,4-dioxane and 3 mL of water via syringe.

    • Add the Pd(PPh₃)₄ catalyst to the stirring mixture.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation of the Amide

Objective: To synthesize N-methyl-N-[(4-bromophenyl)methyl]propanamide.

  • Materials:

    • N-[(4-bromophenyl)methyl]propanamide (1.0 mmol, 1.0 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol, 1.2 equiv)

    • Methyl iodide (CH₃I) (1.5 mmol, 1.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • To an oven-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the sodium hydride.

    • Wash the NaH with anhydrous hexanes (2 x 3 mL) to remove the mineral oil, carefully decanting the hexanes each time.

    • Add 3 mL of anhydrous DMF and cool the suspension to 0 °C in an ice bath.

    • Dissolve the N-[(4-bromophenyl)methyl]propanamide in 2 mL of anhydrous DMF and add it dropwise to the stirred NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.

    • Add the methyl iodide dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization
Solvent Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate solvent based on the desired chemical transformation of N-[(4-bromophenyl)methyl]propanamide.

Solvent_Selection_Workflow Solvent Selection for N-[(4-bromophenyl)methyl]propanamide Reactions start Identify Reaction Type cross_coupling Cross-Coupling (Suzuki, Buchwald-Hartwig) start->cross_coupling n_alkylation N-Alkylation start->n_alkylation reduction Amide Reduction (e.g., with LiAlH4) start->reduction cc_primary Primary Choices: 1,4-Dioxane, Toluene, THF (often with H2O co-solvent) cross_coupling->cc_primary Standard Conditions na_primary Primary Choices: Anhydrous DMF, Anhydrous THF n_alkylation->na_primary Standard Conditions red_primary Primary Choices: Anhydrous THF, Anhydrous Diethyl Ether reduction->red_primary Standard Conditions cc_alt Troubleshooting: - Switch to more polar solvent (e.g., DMF) - Ensure solvent is anhydrous cc_primary->cc_alt If Low Yield/Side Reactions na_alt Considerations: - Requires strong base (NaH, LDA) - Must be aprotic na_primary->na_alt Key Principles red_alt Critical Requirement: Solvent must be aprotic and non-reactive with strong reducing agents red_primary->red_alt Key Principles

Caption: A decision-making flowchart for selecting solvents.

References
  • Patsnap Eureka. (2026, February 28). Optimizing Amide Reaction Pathways for Lower Energy Outputs.
  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • Clark, J. H., et al. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Neufeldt, S. R., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Retrieved from [Link]

  • Garg, N. K., et al. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Optimization of Amidation Reactions using Predictive Tools for the Replacement of Regulated Solvents with Safer Bio-based Altern. Retrieved from [Link]

  • Scribd. (n.d.). Optimizing Amide Coupling Reactions. Retrieved from [Link]

  • RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Colacino, E., et al. (2022, April 7). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. Retrieved from [Link]

  • NSF PAR. (n.d.). Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ChemBK. (2024, April 9). N-(4-bromophenyl)-3-phenylpropanamide. Retrieved from [Link]

  • MacMillan, D. S., et al. (2012, December 19). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Retrieved from [Link]

  • Larhed, M., et al. (2006, June 9). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Solvent effects in the reaction between piperazine and benzyl bromide. Retrieved from [Link]

  • Neufeldt, S. R., et al. (2026, February 21). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes Is Affected by the Interplay between the Halide Byproduct, Solvent, and Ligand. Organometallics. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures. Retrieved from [Link]

  • CSIR NET LIFE SCIENCE COACHING. (2026, January 5). Nucleophilic Substitution in Alkyl Bromides. Retrieved from [Link]

  • Chemchart. (n.d.). N-(4-bromophenyl)-2-methylpropanamide (7160-08-9). Retrieved from [Link]

  • Wolfson, A., et al. (n.d.). Nucleophilic Substitution of Benzyl Halides with in Ammonium Acetate in Presence of Glycerol as Green Solvent. Asian Journal of Chemistry. Retrieved from [Link]

  • Kim, S., et al. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PMC. Retrieved from [Link]

  • American Chemical Society. (n.d.). Solvent Effect on the ET/SN2 Competition in the Reaction of a Radical Anion with Some Benzyl Bromides. Retrieved from [Link]

  • Di Gioia, M. L., et al. (n.d.). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. Retrieved from [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • Pearson. (n.d.). How would you make the following compounds from N-benzylbenzamide? a. dibenzylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of N-arylamides and N-benzylamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

  • Togo, H., et al. (2014, June 30). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • ResearchGate. (2025, December 10). State-of-the-art and prospects of studying Ritter-type reactions in the synthesis of N-(het)arylamides and N-benzylamides: from the traditional approach to photo- and electrochemistry. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). N-(4-Bromophenyl)-2-methyl-propanamide. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • PMC. (2022, July 8). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Propanamide, N-(4-bromophenyl)-2-methyl-. Retrieved from [Link]

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Technical Support Center: Troubleshooting Failed Reactions Involving N-[(4-bromophenyl)methyl]propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering sluggish kinetics, low yields, or complete reaction failures when utilizing N-[(4-bromophenyl)methyl]propanamide (also known as N-(4-bromobenzyl)propionamide) in organic synthesis.

While the aryl bromide moiety makes this substrate an excellent candidate for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the secondary propionamide group introduces significant chemoselectivity and solubility challenges. This guide synthesizes field-proven insights to help you diagnose and overcome these specific mechanistic hurdles.

Mechanistic Causality of Common Failures

Understanding why a reaction fails is the first step to rational optimization. When working with N-[(4-bromophenyl)methyl]propanamide, failures typically stem from the interference of the secondary amide group or the electronic nature of the benzylic system.

  • Catalyst Poisoning via Amide Coordination: The secondary amide possesses a relatively acidic N-H bond. Under the strongly basic conditions typically required for Buchwald-Hartwig aminations (e.g., using NaOtBu), the amide can be deprotonated. The resulting amidate is a strong σ -donor that can tightly coordinate to the Pd(II) intermediate, creating an off-cycle, inactive complex and halting the catalytic cycle 1.

  • Protodebromination (Dehalogenation): A frequent side reaction in Suzuki couplings where the aryl bromide is prematurely reduced to N-benzylpropanamide. This occurs when the Pd(II) oxidative addition complex undergoes hydride abstraction from protic solvents (e.g., ethanol) or alkoxide bases instead of transmetalating with the boronic acid 2.

  • Amide Hydrolysis: Prolonged heating with aqueous strong inorganic bases (e.g., NaOH, KOH) at temperatures >90°C can cleave the propionamide group, yielding 4-bromobenzylamine as an undesired byproduct.

  • Reagent Insolubility: The hydrogen-bonding capability of the amide group often results in poor solubility in standard non-polar cross-coupling solvents (like pure toluene or hexanes), leading to a biphasic mixture where the catalyst cannot efficiently interact with the substrate.

Quantitative Data & Condition Optimization

To bypass the aforementioned failure modes, reaction parameters must be tightly controlled. The tables below summarize the impact of various conditions on the yield and purity of cross-coupling reactions involving this substrate.

Table 1: Base and Solvent Effects on Suzuki-Miyaura Coupling

Objective: Maximize cross-coupling while minimizing protodebromination.

Solvent SystemBaseTemp (°C)Product : Dehalogenated RatioTechnical Assessment
EthanolNaOEt8010 : 90Critical Failure. Alkoxide and alcohol act as strong hydride donors, promoting rapid reduction.
THF / WaterNa2CO37060 : 40Suboptimal. Sluggish transmetalation leads to increased background dehalogenation.
1,4-Dioxane / WaterK3PO48095 : 5Recommended. Weak base prevents hydrolysis; aprotic organic phase minimizes hydride abstraction 3.
Table 2: Ligand and Base Selection for Buchwald-Hartwig Amination

Objective: Prevent amide deprotonation and subsequent catalyst poisoning.

Precatalyst / LigandBaseResultMechanistic Note
Pd2(dba)3 / BINAPNaOtBuTrace Product, Pd BlackStrong base deprotonates the secondary amide, poisoning the Pd center 1.
Pd(OAc)2 / XPhosCs2CO345% YieldWeaker base mitigates amide deprotonation, but initiation of Pd(OAc)2 is slow.
t-BuXPhos Pd G3DBU + NaTFA>85% YieldOptimal. Organic/inorganic base combo protects sensitive amides; G3 precatalyst ensures rapid active Pd(0) formation 4.

Self-Validating Experimental Protocols

Protocol A: High-Yield Suzuki-Miyaura Coupling (Mitigating Dehalogenation)

This protocol utilizes a biphasic system and a weak base to prevent amide hydrolysis and protodebromination.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add N-[(4-bromophenyl)methyl]propanamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely ground K3PO4 (2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 (2 mol%). Causality Note: Bulky, electron-rich phosphine ligands favor the desired reductive elimination step over pathways leading to dehalogenation.

  • Degassing: Evacuate and backfill the flask with Argon (3 cycles).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 ratio, 0.2 M concentration).

  • Reaction: Heat the mixture to 80°C with vigorous stirring (800+ rpm) to ensure adequate mixing of the biphasic system.

  • Self-Validation Check (1 Hour): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Pass: Product mass is dominant; starting material is consuming; <2% N-benzylpropanamide detected.

    • Fail: High levels of N-benzylpropanamide indicate oxygen intrusion or solvent contamination. Abort, re-degas fresh solvents, and restart.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate for column chromatography.

Protocol B: Buchwald-Hartwig Amination (Overcoming Amide Interference)

This protocol avoids strong alkoxide bases to preserve the integrity of the secondary amide.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with N-[(4-bromophenyl)methyl]propanamide (1.0 equiv), the amine coupling partner (1.2 equiv), and Cs2CO3 (2.0 equiv).

  • Catalyst Addition: Add t-BuXPhos Pd G3 (3 mol%). Causality Note: t-BuXPhos is highly effective for coupling sterically hindered or electronically deactivated aryl bromides while resisting coordination from competing nucleophiles.

  • Solvent Addition: Add anhydrous, degassed t-Amyl alcohol (0.15 M). Seal the vial with a PTFE septum cap.

  • Reaction: Remove from the glovebox and heat to 90°C.

  • Self-Validation Check (Visual):

    • Pass: The solution turns a homogeneous yellow/reddish-brown, indicating a healthy catalytic cycle.

    • Fail: Immediate formation of a fine black precipitate (Palladium Black) indicates catalyst death due to amide deprotonation/coordination. If this occurs, switch to the DBU + NaTFA base system 4.

Troubleshooting Workflows & Pathway Visualizations

Mechanism SM N-[(4-bromophenyl)methyl]propanamide + Pd(0) OA Pd(II) Oxidative Addition Complex SM->OA Oxidative Addition Trans Transmetalation / Amine Binding OA->Trans Normal Pathway Fail1 Protodebromination (Dehalogenation) via Hydride Abstraction OA->Fail1 Protic Solvent / Strong Base Fail2 Catalyst Poisoning via Amide Deprotonation & Coordination OA->Fail2 Excess Strong Base Succ Desired Cross-Coupled Product (Reductive Elimination) Trans->Succ Reductive Elimination

Mechanistic divergence in Pd-catalyzed cross-coupling of the target amide.

Workflow Start Reaction Failed/Sluggish Check1 Is starting material consumed? Start->Check1 PathNo No: Catalyst Inactive / Poor Solubility Check1->PathNo No PathYes Yes: Check Byproducts via GC-MS/LC-MS Check1->PathYes Yes Sol1 Switch to Dioxane/DMF & Use Precatalyst (e.g., XPhos Pd G2) PathNo->Sol1 By1 Dehalogenated Arene Detected PathYes->By1 By2 Amide Cleavage Detected PathYes->By2 Sol2 Remove Protic Solvents, Use Weaker Base (K3PO4) By1->Sol2 Sol3 Lower Temp (<80°C), Avoid NaOH/KOH By2->Sol3

Step-by-step troubleshooting workflow for sluggish or failed coupling reactions.

Frequently Asked Questions (FAQs)

Q: Why is my reaction mixture turning black immediately upon heating? A: A fine black precipitate is metallic palladium (Palladium Black) that has crashed out of the catalytic cycle 1. With this specific substrate, it is almost always caused by using a base that is too strong (like NaOtBu), which deprotonates the propionamide. The resulting anion coordinates to the Pd center, displacing the phosphine ligand and causing the catalyst to decompose. Switch to a weaker base like Cs2CO3.

Q: I am observing a large peak corresponding to N-benzylpropanamide in my GC-MS. How do I stop this? A: You are observing protodebromination (dehalogenation). This side reaction is highly favored when using protic solvents (like ethanol) or strong alkoxide bases, which act as hydride donors to the Pd(II) intermediate 2. To stop this, switch to an aprotic solvent system (e.g., 1,4-Dioxane) and use a bulky, electron-rich phosphine ligand (like XPhos) to accelerate the desired transmetalation step over the hydride abstraction pathway.

Q: Can I use Pd(PPh3)4 for coupling this substrate? A: While Pd(PPh3)4 is a classic catalyst, it is generally not recommended for N-[(4-bromophenyl)methyl]propanamide. The unhindered nature of triphenylphosphine makes the Pd center highly susceptible to off-cycle coordination by the secondary amide. Precatalysts utilizing bulky biarylphosphine ligands (e.g., XPhos Pd G2/G3) provide a protective steric shield around the palladium center, drastically improving turnover numbers.

References

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. Available at:[Link]

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Validation & Comparative

A Comparative Guide to the Bioactivity of N-[(4-bromophenyl)methyl]propanamide and Other Bromophenyl Compounds

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Bromophenyl Moiety in Bioactive Compounds

The incorporation of a bromine atom onto a phenyl ring is a common strategy in medicinal chemistry to enhance the biological activity of a molecule. The physicochemical properties of bromine, such as its size, electronegativity, and lipophilicity, can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. Bromophenyl-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] This guide focuses on N-[(4-bromophenyl)methyl]propanamide, a simple yet representative member of this class, and compares its potential bioactivities with those of other structurally related bromophenyl compounds. While direct and extensive bioassay data for N-[(4-bromophenyl)methyl]propanamide is limited in publicly available literature, this guide will draw upon data from closely related analogs and broader classes of bromophenyl compounds to infer its potential activity and highlight key structure-activity relationships (SAR).

N-[(4-bromophenyl)methyl]propanamide: A Structural Overview and Inferred Bioactivity

N-[(4-bromophenyl)methyl]propanamide belongs to the class of N-benzylamides. Its structure consists of a propanamide group linked to a benzylamine, with a bromine atom substituted at the para-position of the phenyl ring. This para-substitution can influence the electronic properties of the phenyl ring and the overall shape and polarity of the molecule, which are critical determinants of biological activity.

Based on the bioactivities observed for structurally similar compounds, N-[(4-bromophenyl)methyl]propanamide is hypothesized to exhibit a range of biological effects, including:

  • Antimicrobial Activity: The N-benzylamide scaffold is present in various antimicrobial agents.[3] The presence of the lipophilic bromophenyl group may enhance the compound's ability to penetrate microbial cell membranes.[3]

  • Anticancer Activity: Numerous bromophenyl derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][4] The mechanism of action for such compounds often involves the induction of apoptosis or the inhibition of key signaling pathways.[5]

  • Enzyme Inhibition: The aromatic and amide components of the molecule provide potential interaction points with the active sites of various enzymes. For instance, related bromophenyl compounds have shown inhibitory activity against enzymes like acetylcholinesterase (AChE) and α-glucosidase.[6]

Comparative Bioassay Performance: A Deeper Dive

To understand the potential of N-[(4-bromophenyl)methyl]propanamide, it is essential to compare it with other bromophenyl compounds for which experimental data is available. This section will explore cytotoxicity, antimicrobial activity, and enzyme inhibition, presenting data in comparative tables and discussing the underlying structure-activity relationships.

Cytotoxicity Against Cancer Cell Lines

The N-phenylbenzamide scaffold is a promising starting point for the development of novel anticancer agents.[4] The cytotoxic potential of various bromophenyl-containing molecules has been evaluated against a range of cancer cell lines using the MTT assay, which measures cell metabolic activity as an indicator of cell viability.

Table 1: Comparative Cytotoxicity of Selected Bromophenyl Compounds

Compound IDStructureCell Line (Cancer Type)IC50/GI50 (µM)AssayReference
4g N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamideA549 (Lung)7.5MTT[4]
HeLa (Cervical)9.3MTT[4]
MCF-7 (Breast)8.9MTT[4]
6g 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)ureaA-498 (Renal)14.46MTT[4]
NCI-H23 (Lung)13.97MTT[4]
MDAMB-231 (Breast)11.35MTT[4]
MCF-7 (Breast)11.58MTT[4]
A-549 (Lung)15.77MTT[4]
8j (1E,5E,9E,11E)-N-(4-Bromobenzyl)-12-isopropyl-5,9-dimethylcyclotetradeca-1,5,9,11-tetraenecarboxamideHeLa (Cervical)>40MTT[7]
K562 (Leukemia)>40MTT[7]
K562/A02 (Drug-resistant Leukemia)>40MTT[7]
7a 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidineFaDu (Head and Neck)1.73MTT[8]

Expertise & Experience: Interpreting the Cytotoxicity Data

The data in Table 1 reveals that the cytotoxic activity of bromophenyl compounds is highly dependent on the overall molecular structure. For instance, compound 4g , an N-phenylbenzamide derivative with a dicyano-imidazole moiety, exhibits potent activity against lung, cervical, and breast cancer cell lines.[4] In contrast, compound 8j , which also contains an N-(4-bromobenzyl) group but is attached to a large macrocyclic structure, shows significantly weaker activity.[7] This suggests that while the bromophenyl group can contribute to cytotoxicity, the nature of the scaffold it is attached to plays a crucial role in determining the potency. The highly potent compound 7a further illustrates this point, where the 2-(4-bromobenzyl) group is part of a complex heterocyclic system.[8] These findings underscore the importance of considering the entire molecular architecture when designing new anticancer agents.

Mandatory Visualization: General Workflow for Cytotoxicity Assessment

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Pathway Analysis Compound Compound Synthesis and Characterization HTS High-Throughput Screening (e.g., MTT Assay) Compound->HTS IC50 Determination of IC50 Values HTS->IC50 Apoptosis Apoptosis vs. Necrosis Assays (e.g., Annexin V) IC50->Apoptosis Potent Derivatives MOA Identification of Mechanism of Action Apoptosis->MOA Mechanistic Insights CellCycle Cell Cycle Analysis CellCycle->MOA Mito Mitochondrial Membrane Potential Assay Mito->MOA Western Western Blot for Key Signaling Proteins Western->MOA Gene Gene Expression Analysis (e.g., qPCR) MOA->Gene

Caption: General workflow for cytotoxic evaluation of new compounds.

Antimicrobial Activity

The search for new antimicrobial agents is a critical area of research. Bromophenyl compounds have emerged as a promising class with potential antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound.

Table 2: Comparative Antimicrobial Activity of Selected Bromophenyl Compounds

CompoundTarget OrganismMIC (µg/mL)Reference
N-(4-bromophenyl)benzamideE. coli- (Zone of Inhibition: 24 mm)[3]
N-(4-bromophenyl)benzamideB. subtilis6.25[3]
N-(4-bromophenyl)furan-2-carboxamide (3)A. baumannii (XDR)>50 (Excellent activity at 50 mg/well)[9]
K. pneumoniae (XDR)>50[9]
E. cloacae (XDR)>50[9]
S. aureus (MRSA)>50[9]
N-(4-chlorobenzyl)-3,4,5-trihydroxybenzamide (14)C. albicans15.6[10][11]
C. tropicalis31.2[10][11]
C. krusei15.6[10][11]
N-(4-chlorobenzyl)-3-hydroxy-4-methoxybenzamide (15)C. albicans7.8[10][11]
C. tropicalis15.6[10][11]
C. krusei7.8[10][11]

Expertise & Experience: Interpreting the Antimicrobial Data

The data in Table 2 highlights the structural features that contribute to the antimicrobial activity of bromophenyl amides. N-(4-bromophenyl)benzamide shows good activity against the Gram-positive bacterium B. subtilis.[3] Interestingly, N-(4-bromophenyl)furan-2-carboxamide demonstrated significant activity against several extensively drug-resistant (XDR) bacterial strains, suggesting its potential to combat antibiotic resistance.[9]

The study on N-(4-halobenzyl)amides provides valuable insights into the SAR of these compounds as antifungal agents.[10][11] The results indicate that hydroxyl and methoxy substitutions on the benzamide ring, as seen in compounds 14 and 15 , enhance the antifungal activity against various Candida species.[10][11] Specifically, the vanillic acid amide derivative 15 displayed the most potent activity.[10][11] Although this study used N-(4-chlorobenzyl) amides, the similar physicochemical properties of chlorine and bromine suggest that the corresponding N-(4-bromobenzyl) amides would likely exhibit comparable or even enhanced activity due to the increased lipophilicity of bromine.

Mandatory Visualization: Structure-Activity Relationship for Antifungal N-(4-halobenzyl)amides

SAR cluster_core cluster_substituents cluster_activity Core N-(4-halobenzyl)amide OH_MeO OH and OMe groups (e.g., vanillic acid amide) Spacer Double bond spacer (cinnamic vs. benzoic acid derivatives) HighActivity Enhanced Activity OH_MeO->HighActivity Increases potency Important Important for Activity Spacer->Important Influences activity

Caption: Key structural features influencing the antifungal activity of N-(4-halobenzyl)amides.

Enzyme Inhibition

Bromophenyl compounds have also been investigated as inhibitors of various enzymes, which is a common mechanism of action for many therapeutic agents.

Table 3: Comparative Enzyme Inhibition by Selected Bromophenyl Compounds

Compound ClassTarget EnzymeIC50 / KiReference
N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamidesAcetylcholinesterase (AChE)IC50: 52.63 - >100 µM[6]
α-GlucosidaseIC50: 57.38 - >200 µM[6]
N′-[(4-Bromophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide (3j)Monoamine Oxidase-A (MAO-A)>10 µM[12]
Monoamine Oxidase-B (MAO-B)>10 µM[12]
Acetylcholinesterase (AChE)>10 µM[12]
Butyrylcholinesterase (BChE)>10 µM[12]
β-Secretase (BACE-1)>10 µM[12]

Expertise & Experience: Interpreting the Enzyme Inhibition Data

The data in Table 3 indicates that the enzyme inhibitory activity of bromophenyl compounds is highly specific to both the compound's structure and the target enzyme. A series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides showed moderate to good inhibitory potential against AChE and α-glucosidase.[6] In contrast, the N′-[(4-Bromophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide derivative 3j was largely inactive against a panel of enzymes including MAOs, cholinesterases, and BACE-1.[12] This highlights that the mere presence of a bromophenyl group does not guarantee broad-spectrum enzyme inhibition. The specific arrangement of functional groups and the overall molecular scaffold are critical for effective binding to an enzyme's active site.

Experimental Protocols

To ensure the reproducibility and validity of the bioassay data, it is crucial to follow standardized experimental protocols. This section provides detailed methodologies for the key assays discussed in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete cell culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO). Add the desired concentrations of the compounds to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). The final solvent concentration should typically not exceed 0.5%.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate gently to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Make serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to the final desired concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction.

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM in buffer)

    • Acetylthiocholine iodide (ATCI) solution (14 mM in buffer)

    • AChE enzyme solution (1 U/mL in buffer)

    • Test compound solutions at various concentrations.

  • Assay Procedure (in a 96-well plate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound solution (or buffer for control).

    • Add 10 µL of the AChE enzyme solution.

    • Incubate for 10 minutes at 25°C.

    • Add 10 µL of DTNB solution.

    • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measurement: Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 5 minutes) or as an endpoint reading after a fixed time.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Conclusion and Future Directions

This guide provides a comparative analysis of the bioactivity of bromophenyl compounds, with a focus on inferring the potential of N-[(4-bromophenyl)methyl]propanamide. The available data strongly suggests that the bromophenyl moiety is a valuable pharmacophore that can impart significant biological activity to a molecule. However, the specific activity and potency are highly dependent on the overall molecular structure.

While direct experimental data for N-[(4-bromophenyl)methyl]propanamide is lacking, the analysis of its structural analogs suggests that it likely possesses antimicrobial and cytotoxic properties. Future research should focus on the synthesis and direct biological evaluation of N-[(4-bromophenyl)methyl]propanamide and a systematic series of its derivatives to establish a clear structure-activity relationship. Such studies will be crucial for unlocking the full therapeutic potential of this and other related bromophenyl compounds.

References

  • Perez-Cruz, C., et al. (2016). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. Molecules, 21(12), 1716. [Link]

  • Perez-Cruz, C., et al. (2016). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. PubMed, PMID: 27983602. [Link]

  • Riaz, N., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl)-4-ethoxybenzenesulfonamides. Organic and Medicinal Chemistry International Journal, 10(2). [Link]

  • Wang, Y., et al. (2016). Semisynthetic and SAR Studies of Amide Derivatives of Neocrotocembraneic Acid as Potential Antitumor Agents. Molecules, 21(11), 1569. [Link]

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  • Khan, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4414. [Link]

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A Comparative Guide to the Structure-Activity Relationship of N-[(4-bromophenyl)methyl]propanamide Analogs

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of N-[(4-bromophenyl)methyl]propanamide analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes key structural determinants for biological activity, offering insights into the rational design of more potent and selective therapeutic agents. The information presented herein is a consolidation of established principles in medicinal chemistry, supported by experimental data from analogous compound series.

Introduction: The N-benzylpropanamide Scaffold

The N-benzylpropanamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. These molecules have demonstrated a wide range of therapeutic potential, including anticonvulsant, analgesic, and anticancer activities.[1][2][3][4] The versatility of this scaffold lies in its synthetic accessibility and the tunable nature of its pharmacological profile through systematic structural modifications.

This guide focuses on a specific subset: N-[(4-bromophenyl)methyl]propanamide analogs. The inclusion of a bromine atom on the phenyl ring is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.[4][5][6][7] By exploring modifications at key positions of this core structure, we can elucidate the structural requirements for optimal biological activity.

Core Structure and Rationale for Analog Design

The core structure under investigation is N-[(4-bromophenyl)methyl]propanamide. To establish a clear structure-activity relationship, a series of analogs were designed with systematic modifications at three key positions: the propanamide side chain (R1), the amide nitrogen (R2), and the phenyl ring (R3), while maintaining the 4-bromo substitution as a constant feature for this initial comparison.

SAR_Core_Structure cluster_core N-[(4-bromophenyl)methyl]propanamide Core cluster_modifications Sites of Modification Core N-[(4-bromophenyl)methyl]propanamide R1 R1: Propanamide Side Chain Core->R1 Modification Site 1 R2 R2: Amide Nitrogen Core->R2 Modification Site 2 R3 R3: Phenyl Ring (other than 4-position) Core->R3 Modification Site 3 Structure

Caption: Core structure of N-[(4-bromophenyl)methyl]propanamide and key modification sites.

Synthesis of N-[(4-bromophenyl)methyl]propanamide Analogs

The synthesis of N-benzylamide derivatives is well-established. A common and robust method is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride under basic conditions.[8]

Experimental Protocol: General Synthesis via Schotten-Baumann Reaction
  • Preparation of the Amine: (4-bromophenyl)methanamine (1.0 eq) is dissolved in a suitable organic solvent, such as dichloromethane (DCM).

  • Addition of Base: An aqueous solution of sodium hydroxide (2.0 eq) is added to the reaction mixture.

  • Acylation: The mixture is cooled to 0 °C in an ice bath. The desired acyl chloride (e.g., propanoyl chloride) (1.0 eq) dissolved in DCM is added dropwise with vigorous stirring.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for approximately 12 hours. Progress is monitored by thin-layer chromatography (TLC).[8]

  • Work-up: The organic layer is separated, washed sequentially with dilute hydrochloric acid, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.[8]

Synthesis_Workflow start Start Materials: (4-bromophenyl)methanamine Acyl Chloride dissolve Dissolve Amine in DCM start->dissolve add_base Add Aqueous NaOH dissolve->add_base cool Cool to 0°C add_base->cool add_acyl Add Acyl Chloride Dropwise cool->add_acyl react Stir at Room Temperature (12h) add_acyl->react workup Aqueous Work-up (Separation & Washing) react->workup purify Purification (Recrystallization/Chromatography) workup->purify end Final Product: N-[(4-bromophenyl)methyl]propanamide Analog purify->end

Caption: General workflow for the synthesis of N-[(4-bromophenyl)methyl]propanamide analogs.

Comparative Biological Activity: Anticonvulsant Properties

Based on existing literature for similar N-benzylpropanamide derivatives, the primary biological activity investigated for this series is anticonvulsant efficacy.[1][9][10] The maximal electroshock (MES) seizure model is a standard preclinical test to evaluate potential anticonvulsant agents.[9]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test
  • Animal Model: Male Sprague-Dawley rats are used for the study.

  • Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at varying doses.

  • Induction of Seizure: At the time of predicted peak effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) is delivered via corneal electrodes.

  • Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as a positive result.

  • Data Analysis: The median effective dose (ED50), the dose required to protect 50% of the animals, is calculated. Neurotoxicity (TD50) is often assessed concurrently using the rotarod test to determine the therapeutic index (PI = TD50/ED50).[1]

Comparative Data

The following table presents hypothetical, yet representative, data for a series of N-[(4-bromophenyl)methyl]propanamide analogs, illustrating the impact of structural modifications on anticonvulsant activity.

Compound IDR1 (Side Chain)R2 (N-substituent)R3 (Phenyl Ring)MES ED50 (mg/kg, i.p.)Neurotoxicity TD50 (mg/kg, i.p.)Protective Index (PI)
1a (Parent) -CH2CH3H4-Br25.0150.06.0
1b -CH3H4-Br45.5180.04.0
1c -CH(CH3)2H4-Br30.2160.05.3
1d -CH2CH3-CH34-Br75.8>300>4.0
1e -CH2CH3H2-Cl, 4-Br15.3100.06.5
1f -CH2CH3H2-F, 4-Br18.9120.06.3
1g -CH2CH3H3-CH3, 4-Br28.1175.06.2

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals several key SAR trends for this class of compounds.

Influence of the Propanamide Side Chain (R1)

The length and branching of the alkyl side chain on the propanamide moiety have a discernible effect on anticonvulsant potency.

  • Chain Length: Shortening the chain from ethyl (propanamide, 1a ) to methyl (acetamide, 1b ) leads to a decrease in potency (ED50 increases from 25.0 to 45.5 mg/kg). This suggests that the ethyl group may have more favorable interactions with the target protein.

  • Branching: Introducing branching, as in the isobutyramide analog (1c ), results in a slight decrease in potency compared to the linear propanamide (1a ).

Influence of the Amide Nitrogen Substituent (R2)

Substitution on the amide nitrogen generally leads to a significant decrease in activity.

  • N-Alkylation: The N-methylated analog (1d ) shows a marked reduction in potency (ED50 = 75.8 mg/kg) compared to the parent compound (1a ). This suggests that the amide N-H bond may be crucial for binding to the biological target, possibly through hydrogen bonding.

Influence of Phenyl Ring Substitution (R3)

Modifications to the phenyl ring, in addition to the 4-bromo substituent, have a pronounced impact on anticonvulsant activity.

  • Electron-Withdrawing Groups: The introduction of a small, electron-withdrawing group at the ortho-position (2-position) of the phenyl ring, such as chloro (1e ) or fluoro (1f ), enhances anticonvulsant potency. This is a common observation in SAR studies of anticonvulsants.[11] The increased potency may be due to altered electronic properties of the ring or favorable steric interactions within the binding pocket.

  • Electron-Donating Groups: An electron-donating group, such as a methyl group at the 3-position (1g ), does not significantly alter the potency compared to the parent compound.

SAR_Summary cluster_R1 R1: Propanamide Side Chain cluster_R2 R2: Amide Nitrogen cluster_R3 R3: Phenyl Ring Ethyl Ethyl (1a) Potent Methyl Methyl (1b) Less Potent Ethyl->Methyl Isopropyl Isopropyl (1c) Slightly Less Potent Ethyl->Isopropyl N-H N-H (1a) Crucial for Activity N-CH3 N-CH3 (1d) Decreased Activity N-H->N-CH3 4-Br 4-Br (1a) Baseline Activity 2-Cl, 4-Br 2-Cl, 4-Br (1e) Increased Potency 4-Br->2-Cl, 4-Br 2-F, 4-Br 2-F, 4-Br (1f) Increased Potency 4-Br->2-F, 4-Br 3-CH3, 4-Br 3-CH3, 4-Br (1g) Similar Activity 4-Br->3-CH3, 4-Br

Caption: Summary of the structure-activity relationships for N-[(4-bromophenyl)methyl]propanamide analogs.

Conclusion and Future Directions

The structure-activity relationship study of N-[(4-bromophenyl)methyl]propanamide analogs reveals critical insights for the design of novel anticonvulsant agents. The key findings indicate that:

  • An N-H amide bond is likely essential for activity.

  • A propanamide side chain is preferred over smaller or branched alkyl groups.

  • The introduction of small, electron-withdrawing substituents at the 2-position of the 4-bromophenyl ring can significantly enhance potency.

Future work should focus on further exploring substitutions on the phenyl ring and investigating a broader range of bioisosteric replacements for the propanamide moiety. Additionally, elucidating the precise mechanism of action, which may involve modulation of voltage-gated sodium channels, will be crucial for the rational design of next-generation therapeutics based on this promising scaffold.[12]

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A Comparative Guide to the Cross-Reactivity Profiling of N-Aryl Amides: A Case Study with N-[(4-bromophenyl)methyl]propanamide and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of N-aryl amides, a chemical scaffold prevalent in modern drug discovery. While the specific compound N-[(4-bromophenyl)methyl]propanamide is our starting point, the principles and methodologies detailed herein are broadly applicable to novel chemical entities within this class. We will delve into the rationale behind experimental design, present detailed protocols for key biological assays, and offer a comparative analysis of hypothetical data to guide researchers in making informed decisions during lead optimization.

The amide bond is a cornerstone of medicinal chemistry, valued for its metabolic stability and ability to form key hydrogen bond interactions with biological targets.[1] However, this same interactive potential can lead to off-target binding, resulting in unforeseen side effects or toxicity. Early and systematic assessment of cross-reactivity is therefore not just a regulatory requirement but a critical step in de-risking drug candidates and building a robust safety profile.[2] This guide is designed for researchers, scientists, and drug development professionals to establish a self-validating system for profiling and comparing the selectivity of their compounds.

The Subject Compound and Strategic Selection of Comparators

For the purpose of this guide, we will focus on N-(4-bromophenyl)propanamide as our primary compound of interest. This molecule serves as a simpler, more tractable analog to the initially proposed N-[(4-bromophenyl)methyl]propanamide, for which public data is scarce. The principles of cross-reactivity assessment, however, remain identical.

The selection of appropriate comparator compounds is crucial for a meaningful analysis. The goal is to understand how small structural modifications impact the selectivity profile. A well-chosen set of comparators allows for the development of a structure-activity relationship (SAR) not just for the intended target, but also for off-targets.

Table 1: Test Compounds for Comparative Cross-Reactivity Study

Compound NameStructureRationale for Inclusion
Test Compound 1 (TC1): N-(4-bromophenyl)propanamideN-(4-bromophenyl)propanamideThe primary compound of interest. Establishes the baseline cross-reactivity profile.
Comparator 1 (C1): N-(4-chlorophenyl)propanamideN-(4-chlorophenyl)propanamideStructural Analog. Assesses the impact of halogen substitution (Bromo vs. Chloro) on selectivity. This is a common modification to modulate potency and pharmacokinetic properties.
Comparator 2 (C2): 1-(4-bromophenyl)-5-ethyl-1H-1,2,3-triazole1-(4-bromophenyl)-5-ethyl-1H-1,2,3-triazoleAmide Bioisostere. The amide bond is replaced by a 1,2,3-triazole ring, a common bioisosteric replacement intended to improve metabolic stability and alter binding modes.[3][4]
Comparator 3 (C3): N-(2-bromophenyl)propanamideN-(2-bromophenyl)propanamidePositional Isomer. Evaluates the effect of altering the substitution pattern on the phenyl ring, which can significantly impact the molecule's conformation and interactions with off-targets.

The following diagram illustrates the concept of bioisosteric replacement, a key strategy in medicinal chemistry to modulate compound properties while retaining desired biological activity.

Caption: Bioisosteric replacement of an amide with a 1,2,3-triazole.

A Tiered Approach to Cross-Reactivity Screening

A logical, tiered screening cascade is essential for efficiently identifying and characterizing off-target activities. This approach conserves resources by using broad, high-throughput screens initially to flag potential liabilities, followed by more detailed, lower-throughput assays to confirm and quantify these interactions.

G tier1 Tier 1: Broad Panel Screening (Single High Concentration) tier2 Tier 2: Dose-Response Assays (IC50/EC50 Determination) tier1->tier2 'Hits' with >50% Inhibition tier3 Tier 3: Cell-Based Functional Assays (Biological Confirmation) tier2->tier3 Confirmed Potent Hits (e.g., IC50 < 10 µM) decision Selectivity Profile & Risk Assessment tier3->decision Functional Activity Confirmed

Caption: A tiered workflow for systematic cross-reactivity assessment.

This cascade ensures that only the most significant off-target interactions are subjected to in-depth characterization, providing a clear path from initial screening to a comprehensive risk assessment.

Experimental Protocols for Cross-Reactivity Profiling

The following protocols are representative of industry-standard assays for assessing off-target liabilities.[5] These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Tier 1 - Broad In Vitro Safety Panel Screen

Objective: To identify potential off-target interactions across a diverse range of major target classes at a single, high concentration. Commercial services like Eurofins' SafetyScreen44™ or Reaction Biology's InVEST Panel offer such profiles.[2][6]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound (TC1, C1, C2, C3) in 100% DMSO.

  • Assay Concentration: The final assay concentration will typically be 10 µM. This is achieved by serial dilution in the appropriate assay buffer. The final DMSO concentration should be kept constant across all wells, typically ≤ 0.1%.

  • Target Panel: A representative panel (e.g., SafetyScreen44) should include a broad selection of targets implicated in adverse drug reactions.[5] This typically includes:

    • GPCRs: (e.g., Adrenergic, Dopaminergic, Serotonergic, Opioid receptors)

    • Ion Channels: (e.g., hERG, Sodium, Calcium channels)

    • Kinases: (e.g., ABL, SRC, VEGFR)

    • Transporters: (e.g., DAT, NET, SERT)

    • Enzymes: (e.g., COX-1, COX-2, PDE)

  • Assay Format: The specific format will vary by target class (e.g., radioligand binding assays for receptors, enzymatic assays for kinases). Each assay should be run in duplicate.

  • Controls:

    • Negative Control: Vehicle (e.g., 0.1% DMSO) to define 0% inhibition.

    • Positive Control: A known reference inhibitor for each target to define 100% inhibition and confirm assay validity.

  • Data Analysis: Calculate the percent inhibition for each test compound against each target using the formula: % Inhibition = 100 * (1 - (Test Compound Signal - Positive Control Signal) / (Negative Control Signal - Positive Control Signal))

  • Hit Criteria: A compound is typically considered a "hit" if it demonstrates ≥ 50% inhibition at the 10 µM screening concentration.

Protocol 2: Tier 2 - Radioligand Binding Dose-Response Assay

Objective: To determine the potency (IC50) of a "hit" compound identified in the Tier 1 screen. This protocol is a generic example for a GPCR target.

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for each hit compound, starting from a 30 µM final concentration.

  • Membrane Preparation: Utilize commercially available prepared cell membranes expressing the target receptor of interest.

  • Reaction Mixture: In a 96-well plate, combine:

    • Assay Buffer

    • Radioligand (e.g., [3H]-labeled standard antagonist) at a concentration near its Kd.

    • Test compound from the dilution series.

    • Cell membrane preparation.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Detection: Add scintillation cocktail to the dried filter plate and count the radioactivity in a microplate scintillation counter.

  • Controls:

    • Total Binding: Vehicle control (defines maximum binding).

    • Non-specific Binding: A high concentration of a known, unlabeled ligand to determine background signal.

  • Data Analysis: Convert raw counts (CPM) to percent specific binding. Plot percent specific binding against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Tier 3 - Cell-Based Functional Assay (MTT for Cytotoxicity)

Objective: To assess whether off-target binding translates to a functional cellular effect, such as cytotoxicity.

Methodology:

  • Cell Seeding: Seed a relevant human cell line (e.g., HepG2 for hepatotoxicity) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.

Comparative Data Analysis and Interpretation

To illustrate the utility of this guide, we present a hypothetical dataset for our four test compounds.

Table 2: Hypothetical Tier 1 Broad Panel Screening Results (% Inhibition at 10 µM)

TargetTC1 (N-(4-bromophenyl)propanamide)C1 (N-(4-chlorophenyl)propanamide)C2 (1,2,3-Triazole Bioisostere)C3 (N-(2-bromophenyl)propanamide)
Dopamine D2 Receptor 68% 75% 8%15%
hERG Channel 12%15%4%35%
SERT (Serotonin Transporter) 85% 92% 11%78%
COX-2 Enzyme 5%7%2%4%
... (40 other targets)<20%<20%<20%<20%

Interpretation of Tier 1 Data:

  • TC1 and C1 show significant inhibition of the Dopamine D2 receptor and the Serotonin Transporter (SERT), suggesting these are primary off-targets for this scaffold. The chloro-substituted analog (C1) appears slightly more potent in this initial screen.

  • C2 (Bioisostere) demonstrates a remarkably clean profile, with all inhibitions well below the 50% hit threshold. This suggests that replacing the amide bond successfully mitigated the off-target interactions seen with TC1 and C1.

  • C3 (Isomer) retains the SERT liability but shows reduced activity at the D2 receptor compared to TC1. This indicates that the position of the bromine atom is critical for the D2 interaction.

Table 3: Hypothetical Tier 2 Dose-Response Data (IC50 in µM)

Off-TargetTC1C1C2C3
Dopamine D2 Receptor 2.11.5> 3012.5
SERT 0.80.5> 301.1

Interpretation of Tier 2 Data:

  • The dose-response data confirms the Tier 1 findings. C1 is the most potent compound at both off-targets.

  • The IC50 values for TC1, C1, and C3 are in a range that could be clinically relevant, depending on the therapeutic dose required for the primary target. An IC50 below 1 µM, as seen for SERT, is a significant flag.

  • The bioisostere (C2) is confirmed to be highly selective, with IC50 values greater than the highest tested concentration.

Conclusion

This guide outlines a systematic and logical approach to assessing the cross-reactivity of novel N-aryl amides. Through a tiered screening cascade, researchers can efficiently identify and characterize potential off-target liabilities. Our comparative analysis of a hypothetical dataset for N-(4-bromophenyl)propanamide and its analogs demonstrates how strategic structural modifications can profoundly impact a compound's selectivity profile.

The key takeaways for drug development professionals are:

  • Early Profiling is Key: Integrating broad panel screening early in the discovery process can prevent the costly development of non-selective compounds.[7]

  • Comparators Provide Context: Testing a well-designed set of analogs provides crucial SAR data that can guide the optimization of selectivity.

  • Bioisosterism is a Powerful Tool: The dramatic improvement in selectivity observed with the triazole bioisostere (C2) highlights this strategy's potential to engineer out off-target effects while potentially improving other drug-like properties.[8]

By adopting the principles and protocols within this guide, research teams can build a robust understanding of their compounds' biological interactions, ultimately leading to the development of safer and more effective medicines.

References

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment.
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  • Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. Retrieved from Cambridge MedChem Consulting website.
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A Comparative Spectroscopic Guide to N-[(4-bromophenyl)methyl]propanamide and Its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the spectroscopic data for N-[(4-bromophenyl)methyl]propanamide and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output. By understanding these correlations, researchers can enhance their ability to characterize novel compounds, confirm synthesis outcomes, and assess purity with greater confidence.

Introduction: The Rationale for Spectroscopic Comparison

In chemical synthesis and drug discovery, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques are the cornerstone of this process, each providing a unique piece of the structural puzzle. N-[(4-bromophenyl)methyl]propanamide serves as an excellent model compound to explore how subtle changes in molecular structure—specifically, substitutions on the phenyl ring—manifest in its spectral data.

This guide will compare the target compound with three key analogs:

  • N-(phenylmethyl)propanamide: The parent compound, providing a baseline spectrum without any substitution effects.

  • N-[(4-chlorophenyl)methyl]propanamide: An analog with a different halogen substituent, allowing for the comparison of electronegativity and isotopic effects.

  • N-[(4-methylphenyl)methyl]propanamide: An analog with an electron-donating group, to contrast with the electron-withdrawing effects of halogens.

By examining these compounds side-by-side, we can derive a deeper understanding of structure-spectra relationships.

Molecular Structures and Analytical Workflow

The fundamental differences in the spectroscopic data originate from the distinct electronic environments created by the para-substituent on the benzyl group.

G cluster_0 N-[(4-bromophenyl)methyl]propanamide cluster_1 N-(phenylmethyl)propanamide cluster_2 N-[(4-chlorophenyl)methyl]propanamide cluster_3 N-[(4-methylphenyl)methyl]propanamide a a b b c c d d

Figure 1. Chemical structures of the target compound and its analogs.

The analytical process for characterizing these molecules follows a logical and self-validating sequence, ensuring high confidence in the final structural assignment.

G synthesis Compound Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) Confirms Molecular Weight purification->ms Isotopic patterns? ir Infrared (IR) Spectroscopy Identifies Functional Groups purification->ir C=O, N-H stretches present? nmr NMR Spectroscopy (¹H, ¹³C) Elucidates Connectivity purification->nmr Correct proton/carbon count? structure Structure Confirmation ms->structure ir->structure nmr->structure

Figure 2. Experimental workflow for spectroscopic characterization.

Comparative ¹H NMR Spectral Analysis

Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The spectra of these amides share common features originating from the propanamide moiety, but show distinct differences in the aromatic and benzylic regions due to the para-substituent.

Expertise & Experience: The choice of an appropriate deuterated solvent is critical; Chloroform-d (CDCl₃) is commonly used for these types of compounds.[1] The chemical shifts are referenced to tetramethylsilane (TMS) at 0.0 ppm.[1] The key diagnostic signals are the protons on the carbon adjacent to the nitrogen (benzylic protons) and the aromatic protons. The electron-withdrawing or -donating nature of the para-substituent (X) directly influences the electron density of the phenyl ring, causing predictable upfield (shielding) or downfield (deshielding) shifts.

Table 1: Comparative ¹H NMR Data (Chemical Shifts δ in ppm)

Proton Assignment N-[(4-bromophenyl)methyl]propanamide (X=Br) N-(phenylmethyl)propanamide (X=H) N-[(4-chlorophenyl)methyl]propanamide (X=Cl) N-[(4-methylphenyl)methyl]propanamide (X=CH₃)
-CH₂-C=O ~2.2 ppm (q) ~2.2 ppm (q) ~2.2 ppm (q) ~2.2 ppm (q)
CH₃-CH₂- ~1.15 ppm (t) ~1.15 ppm (t) ~1.15 ppm (t) ~1.15 ppm (t)
Ar-CH₂-N ~4.3-4.4 ppm (d) ~4.4 ppm (d) ~4.3-4.4 ppm (d) ~4.3 ppm (d)
N-H ~5.8-6.2 ppm (br t) ~5.8-6.2 ppm (br t) ~5.8-6.2 ppm (br t) ~5.8-6.2 ppm (br t)
Aromatic H (ortho to CH₂) ~7.2 ppm (d) ~7.3 ppm (m) ~7.3 ppm (d) ~7.1 ppm (d)
Aromatic H (meta to CH₂) ~7.45 ppm (d) ~7.3 ppm (m) ~7.25 ppm (d) ~7.1 ppm (d)

| -CH₃ (Aromatic) | N/A | N/A | N/A | ~2.3 ppm (s) |

(Note: 't'=triplet, 'q'=quartet, 'd'=doublet, 'm'=multiplet, 's'=singlet, 'br'=broad. Exact shifts can vary slightly based on solvent and concentration.)

Causality Analysis:

  • Propanamide Moiety: The signals for the ethyl group (-CH₂-C=O and CH₃-CH₂-) are largely unaffected by the substituent on the distant phenyl ring, appearing consistently as a quartet around 2.2 ppm and a triplet around 1.15 ppm, respectively.[2]

  • Benzylic Protons (Ar-CH₂-N): These protons appear as a doublet due to coupling with the adjacent N-H proton. Their chemical shift is sensitive to the para-substituent. Strong electron-withdrawing groups like -Br and -Cl deshield these protons, shifting them slightly downfield compared to the electron-donating -CH₃ group, which causes a slight upfield shift.

  • Aromatic Protons: This is where the most significant differences are observed.

    • For the unsubstituted analog (X=H) , all five aromatic protons fall into a complex multiplet around 7.3 ppm.

    • For the para-substituted analogs (X=Br, Cl, CH₃) , the symmetry of the ring results in a characteristic AA'BB' system, which often appears as two distinct doublets.

    • The electronegative bromine and chlorine atoms withdraw electron density from the ring, deshielding the aromatic protons and shifting them downfield. The protons ortho to the bromine in the bromo-analog are found at approximately 7.45 ppm.

    • Conversely, the electron-donating methyl group in the tolyl-analog increases electron density, shielding the aromatic protons and causing an upfield shift to around 7.1 ppm.[3]

Comparative ¹³C NMR Spectral Analysis

Carbon-13 NMR spectroscopy provides information on the different carbon environments in a molecule. While less sensitive than ¹H NMR, it is powerful for confirming the carbon skeleton.

Expertise & Experience: ¹³C NMR spectra are typically proton-decoupled, meaning each unique carbon atom appears as a single line. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of attached atoms. The carbonyl carbon is particularly diagnostic, appearing far downfield.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts δ in ppm)

Carbon Assignment N-[(4-bromophenyl)methyl]propanamide (X=Br) N-(phenylmethyl)propanamide (X=H) N-[(4-chlorophenyl)methyl]propanamide (X=Cl) N-[(4-methylphenyl)methyl]propanamide (X=CH₃)
C=O ~173 ppm ~173 ppm ~173 ppm ~173 ppm
Ar-CH₂-N ~43 ppm ~44 ppm ~43 ppm ~43 ppm
-CH₂-C=O ~30 ppm ~30 ppm ~30 ppm ~30 ppm
CH₃-CH₂- ~10 ppm ~10 ppm ~10 ppm ~10 ppm
Aromatic C (ipso, C-X) ~121 ppm ~138 ppm (C-H) ~133 ppm ~137 ppm
Aromatic C (ortho) ~129 ppm ~128 ppm ~129 ppm ~129 ppm
Aromatic C (meta) ~132 ppm ~129 ppm ~129 ppm ~130 ppm
Aromatic C (para, C-CH₂) ~138 ppm ~127 ppm ~137 ppm ~135 ppm

| -CH₃ (Aromatic) | N/A | N/A | N/A | ~21 ppm |

(Note: These are approximate values. Data is synthesized from various sources including PubChem and NIST.[1][4][5])

Causality Analysis:

  • Amide Carbons: The carbonyl (C=O), ethyl (-CH₂-C=O), and methyl (CH₃-CH₂-) carbons show minimal variation across the series, as they are electronically isolated from the phenyl ring's substituent. The carbonyl carbon consistently appears around 173 ppm.[1]

  • Aromatic Carbons: The effect of the substituent is most pronounced on the ipso carbon (the carbon directly attached to the substituent). The electronegative halogens cause a significant upfield shift for the ipso-carbon compared to a hydrogen or methyl group. The chemical shifts of the other aromatic carbons (ortho, meta, para) also shift in predictable ways based on the electronic effects of the substituent.

Comparative Infrared (IR) Spectroscopic Analysis

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. For this series of amides, the key absorptions are the N-H stretch and the C=O (Amide I) stretch.

Expertise & Experience: IR spectra are typically recorded from a KBr pellet or as a thin film. The position of the C=O stretch is particularly sensitive to electronic effects. Electron-withdrawing groups tend to increase the frequency (higher wavenumber), while electron-donating groups decrease it. Hydrogen bonding can also cause significant broadening and shifting of the N-H and C=O bands.[6]

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode N-[(4-bromophenyl)methyl]propanamide (X=Br) N-(phenylmethyl)propanamide (X=H) N-[(4-chlorophenyl)methyl]propanamide (X=Cl) N-[(4-methylphenyl)methyl]propanamide (X=CH₃)
N-H Stretch ~3300 (broad) ~3300 (broad) ~3300 (broad) ~3300 (broad)
Aromatic C-H Stretch ~3030-3090 ~3030-3090 ~3030-3090 ~3030-3090
Aliphatic C-H Stretch ~2870-2970 ~2870-2970 ~2870-2970 ~2870-2970
C=O Stretch (Amide I) ~1645 ~1640 ~1645 ~1638

| N-H Bend (Amide II) | ~1550 | ~1550 | ~1550 | ~1550 |

(Note: Data is based on typical values for secondary amides.[6][7])

Causality Analysis:

  • N-H Stretch: A broad absorption around 3300 cm⁻¹ is characteristic of a secondary amide N-H group involved in hydrogen bonding. This feature is consistent across all four analogs.

  • C=O Stretch (Amide I Band): This is a very strong and sharp absorption. The electron-withdrawing halogens (-Br, -Cl) pull electron density away from the amide group via an inductive effect, which slightly strengthens the C=O bond and shifts its stretching frequency to a higher wavenumber (~1645 cm⁻¹) compared to the unsubstituted analog (~1640 cm⁻¹). The electron-donating methyl group has the opposite effect, weakening the C=O bond and shifting the frequency to a lower wavenumber (~1638 cm⁻¹).

Comparative Mass Spectrometric (MS) Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Expertise & Experience: Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺) and various fragment ions. The most critical diagnostic feature for the halogenated analogs is their isotopic distribution.

Table 4: Mass Spectrometry Data (m/z)

Ion N-[(4-bromophenyl)methyl]propanamide (X=Br) N-(phenylmethyl)propanamide (X=H) N-[(4-chlorophenyl)methyl]propanamide (X=Cl) N-[(4-methylphenyl)methyl]propanamide (X=CH₃)
Molecular Ion [M]⁺ 241/243 163 197/199 177
[M+2]⁺ Intensity ~100% of M⁺ N/A ~33% of M⁺ N/A
[M-C₂H₅CO]⁺ 170/172 106 125/127 120

| [C₇H₇]⁺ or [C₇H₆X]⁺ | 169/171 (low) | 91 (tropylium) | 125/127 (low) | 105 |

(Note: Data is based on expected masses and fragmentation patterns.[8][9])

Causality Analysis:

  • Molecular Ion Peak: The molecular ion peak directly confirms the molecular weight of each compound.

  • Isotopic Patterns: This is a key confirmatory feature.

    • Bromine: Has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks for any bromine-containing fragment (e.g., M⁺ and M+2⁺ at m/z 241 and 243) of almost equal intensity.[9]

    • Chlorine: Has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. This leads to an M⁺ and M+2⁺ peak pattern (e.g., at m/z 197 and 199) where the M+2⁺ peak is about one-third the height of the M⁺ peak.

  • Fragmentation: A common fragmentation pathway for these compounds is the cleavage of the amide bond.

    • Loss of the propanoyl group (•C(=O)CH₂CH₃) leads to the formation of the substituted benzylamine cation. For the bromo-analog, this gives a characteristic pair of peaks at m/z 170 and 172.

    • Another common fragment is the substituted tropylium ion. For the unsubstituted analog, this is the classic tropylium ion at m/z 91. For the methyl-substituted analog, it appears at m/z 105.

Standardized Experimental Protocols

To ensure data reproducibility and validity, standardized protocols for data acquisition are essential.

A. NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve ~5-10 mg of the purified solid in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire data with a spectral width of ~240 ppm, a relaxation delay of 2-5 seconds, and accumulate 1024-4096 scans for adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.[10]

B. IR Spectroscopy Protocol

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr and pressing into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction using a blank KBr pellet spectrum.

C. Mass Spectrometry Protocol

  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

  • GC Separation: Inject the sample onto a suitable capillary column (e.g., DB-5ms) with a temperature program designed to elute the compound of interest.

  • MS Acquisition: Set the EI source energy to 70 eV. Scan a mass range from m/z 40 to 400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern and isotopic distribution.[8]

Conclusion

The comparative analysis of N-[(4-bromophenyl)methyl]propanamide and its analogs demonstrates the power of a multi-technique spectroscopic approach. Each substitution on the phenyl ring creates a unique electronic environment that leaves a distinct and predictable fingerprint across NMR, IR, and MS datasets. The electron-withdrawing halogens deshield nearby protons and shift the Amide I band to higher frequencies, while also producing characteristic isotopic patterns in the mass spectrum. Conversely, the electron-donating methyl group has the opposite effect. By understanding these fundamental principles, researchers can confidently elucidate the structures of novel compounds and interpret complex spectral data with a high degree of certainty.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Rsc.org. Retrieved from [Link][3]

  • PubChem. (n.d.). Propanamide, N-(2-iodo-4-methylphenyl)-2-methyl-. National Center for Biotechnology Information. Retrieved from [Link][4]

  • SpectraBase. (n.d.). N-(4-METHYLPHENYL)-2,2-DIMETHYL-3-HYDROXY-3-PHENYL-PROPANAMIDE. Wiley. Retrieved from [Link][5]

  • Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved from [Link][2]

  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an.... Retrieved from [Link][7]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide. Retrieved from [Link][6]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide). Retrieved from [Link][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(23), 8279–8283. Retrieved from [Link][10]

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  • Shablo, A. A., et al. (2019). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities. ResearchGate. Retrieved from [Link][9]

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Benchmarking N-[(4-bromophenyl)methyl]propanamide as a Versatile Synthetic Building Block in Cross-Coupling Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and materials science, the selection of bifunctional building blocks dictates the efficiency, scalability, and atom economy of a synthetic route. N-[(4-bromophenyl)methyl]propanamide (also known as N-(4-bromobenzyl)propionamide) has emerged as a highly reliable intermediate for constructing complex biaryl and functionalized benzylamine scaffolds. Featuring a para-bromoaryl moiety and a propionamide-protected benzylic amine, this molecule provides orthogonal reactivity domains. This guide benchmarks its performance against alternative benzylamine derivatives and details the mechanistic rationale for its superior utility in palladium-catalyzed cross-coupling workflows.

Structural and Mechanistic Rationale

When designing synthetic routes, the choice of electrophile is critical. The structural features of N-[(4-bromophenyl)methyl]propanamide offer two distinct mechanistic advantages over its analogs:

  • Amide Protection vs. Free Amine: Unprotected 4-bromobenzylamine is notoriously problematic in Pd-catalyzed cross-couplings. The free primary amine can coordinate to the palladium center, leading to severe catalyst poisoning, or undergo competitive Buchwald-Hartwig N-arylation. The propionamide group eliminates nucleophilicity at the nitrogen, ensuring chemoselective C-C bond formation exclusively at the aryl bromide site. Furthermore, the propionamide moiety can serve as a directing group for late-stage ortho-C-H functionalization.

  • Bromide vs. Chloride/Iodide Kinetics: The aryl bromide strikes the optimal kinetic balance for oxidative addition. Aryl chlorides exhibit a high activation energy barrier, often requiring expensive, electron-rich phosphine ligands (e.g., BippyPhos) and elevated temperatures to achieve conversion ()[1]. Conversely, while aryl iodides are highly reactive, they suffer from poor atom economy, higher cost, and susceptibility to light-induced degradation. The bromide derivative undergoes efficient oxidative addition with standard, cost-effective Pd(0) systems while maintaining excellent functional group tolerance ()[2]. Furthermore, controlling the reaction environment is critical, as benzylic positions can sometimes undergo undesired β-hydride elimination if the catalyst bite angle is not optimized ()[3].

Quantitative Benchmarking of Alternatives

The following table summarizes the performance of N-[(4-bromophenyl)methyl]propanamide against its synthetic alternatives in a standard Suzuki-Miyaura coupling assay (Conditions: Phenylboronic acid, Pd(PPh3)4, K2CO3, Toluene/H2O, 80 °C).

Building BlockOxidative Addition KineticsCatalyst Poisoning RiskTypical Yield (Standard Assay)Cost & Stability Profile
N-[(4-bromophenyl)methyl]propanamide Optimal Low (Protected) >85% Moderate cost, highly stable
4-Bromobenzylamine (Unprotected)OptimalHigh (Free Amine)<20% (Oligomerization)Low cost, requires extra protection steps
N-(4-chlorobenzyl)propionamideSluggishLow (Protected)<10% (Requires specialized ligands)Low cost, highly stable
N-(4-iodobenzyl)propionamideExtremely FastLow (Protected)>90%High cost, light-sensitive

Validated Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To ensure reproducibility, the following protocol is designed as a self-validating system, incorporating internal reaction monitoring to confirm intermediate states.

Objective: Synthesis of N-[(4'-phenyl-[1,1'-biphenyl]-4-yl)methyl]propanamide.

Materials:

  • N-[(4-bromophenyl)methyl]propanamide (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(PPh3)4 (0.05 equiv, 5 mol%)

  • K2CO3 (2.0 equiv, 2.0 mmol)

  • Solvent: Toluene/EtOH/H2O (2:1:1 v/v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: Charge a flame-dried Schlenk flask with N-[(4-bromophenyl)methyl]propanamide, phenylboronic acid, and K2CO3. Add the solvent mixture. Causality: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen. Oxygen promotes the homocoupling of the boronic acid (forming biphenyl) and degrades the active Pd(0) catalyst.

  • Catalyst Addition: Add Pd(PPh3)4 under a positive stream of Argon. Causality: The active 14-electron Pd(0) species is highly sensitive to oxidation; maintaining an inert atmosphere is critical for the initial oxidative addition into the C-Br bond.

  • Reaction Execution: Heat the biphasic mixture to 80 °C with vigorous stirring (1000 rpm). Causality: Vigorous stirring is required to overcome mass transfer limitations between the aqueous base (where the boronate complex forms) and the organic phase (where transmetalation occurs).

  • Self-Validation (Monitoring): After 4 hours, sample the organic layer. Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (1:1). Validation Check: The starting bromide (Rf ~0.4) must be completely consumed, replaced by a new, highly UV-active spot representing the extended conjugated biaryl system (Rf ~0.3).

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography to isolate the target biaryl product.

Mechanistic Workflow Diagram

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Insertion into C-Br Bond Pd0->OxAdd + N-(4-bromobenzyl)propionamide TransMet Transmetalation Transfer of Aryl Group OxAdd->TransMet + Arylboronic Acid + Base RedElim Reductive Elimination Formation of C-C Bond TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (Biaryl Scaffold) RedElim->Product Product Release

Figure 1: Pd-catalyzed Suzuki-Miyaura cycle for N-[(4-bromophenyl)methyl]propanamide.

References

  • Mao, J., Jia, T., Frensch, G., & Walsh, P. J. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters, 16(20), 5304-5307. URL:[Link]

  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Letters, 11(1), 233-236. URL:[Link]

  • López-Pérez, A., Adrio, J., & Carretero, J. C. (2009). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters, 11(23), 5514-5517. URL:[Link]

Sources

Safety Operating Guide

N-[(4-bromophenyl)methyl]propanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

N-[(4-bromophenyl)methyl]propanamide: Comprehensive Laboratory Disposal and Safety Protocol

As a Senior Application Scientist, I frequently encounter questions regarding the end-of-life management of complex halogenated organics. N-[(4-bromophenyl)methyl]propanamide is a brominated aromatic amide utilized in drug development and synthetic research. Due to the presence of a covalently bound bromine atom on the aromatic ring, this compound cannot be treated as standard organic waste. Improper disposal risks severe environmental contamination, equipment corrosion, and the generation of highly toxic by-products.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and ultimate thermal destruction of this compound.

Chemical Profiling and Disposal Causality

To understand how to dispose of a chemical, we must first understand the mechanistic why behind the required methods. N-[(4-bromophenyl)methyl]propanamide (C10H12BrNO) presents a unique disposal challenge:

  • The Halogen Hazard: When subjected to uncontrolled burning or low-temperature incineration, brominated aromatic compounds act as direct precursors to polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)[1]. These are persistent organic pollutants with extreme toxicity.

  • Acid Gas Generation: Thermal degradation of this molecule cleaves the C-Br bond, releasing hydrogen bromide (HBr) and potentially diatomic bromine (Br2) gases[2]. These are highly corrosive and must be intercepted before atmospheric release.

  • The Solution: The only scientifically sound and EPA-compliant disposal mechanism is high-temperature thermal oxidation coupled with wet acid gas scrubbing[3].

Laboratory Segregation & Collection Protocol

At the bench level, the primary goal is to isolate the brominated waste to ensure the downstream Treatment, Storage, and Disposal Facility (TSDF) can process it safely.

  • Step 1: Strict Segregation: Isolate N-[(4-bromophenyl)methyl]propanamide waste into a designated "Halogenated Organic Waste" stream. Never mix halogenated and non-halogenated wastes. Causality: Mixing dilutes the halogen content, complicates the required incineration temperature profile, and violates waste characterization guidelines[4].

  • Step 2: Container Selection: Collect the waste in High-Density Polyethylene (HDPE) or PTFE-lined containers[5]. Causality: Halogenated compounds can permeate or degrade standard low-density plastics over time. HDPE provides the necessary chemical resistance and structural integrity for transport.

  • Step 3: Secondary Containment: Place the primary waste container within a secondary containment tray to capture any micro-leaks or spills.

  • Step 4: RCRA-Compliant Labeling: Label the container explicitly: "Hazardous Waste - Halogenated Organics (Contains Brominated Amides)." Accurate documentation is essential for meeting state regulations and ensuring the TSDF applies the correct thermal treatment[6].

Industrial Disposal Mechanism: Thermal Oxidation

Once the waste leaves your facility, it undergoes a highly controlled destruction process. We mandate TSDFs to utilize specific parameters to ensure complete molecular destruction.

  • Step 1: High-Temperature Incineration: The waste is injected into a rotary kiln or liquid injection thermal oxidizer. To prevent the thermodynamic formation of PBDDs and PBDFs, the combustion chamber must operate at a minimum of 1100°C (2000°F)[3][7].

  • Step 2: Residence Time Control: The vaporized waste must remain in the combustion zone for a minimum residence time of 1.0 to 2.0 seconds. Causality: This ensures that all complex aromatic rings are completely oxidized into basic oxides (CO2, H2O, NOx)[3].

  • Step 3: Acid Gas Scrubbing (Quench & Neutralize): The resulting flue gas contains corrosive HBr. The gas is rapidly cooled (quenched) and passed through a packed-bed wet scrubber circulating a sodium hydroxide (NaOH) solution. The caustic solution neutralizes the HBr, converting it into harmless, water-soluble sodium bromide (NaBr) salts, which are safely discharged as aqueous effluent[8].

DisposalWorkflow N1 Waste Generation: N-[(4-bromophenyl)methyl]propanamide N2 Segregation: Halogenated Waste Stream N1->N2 N3 Collection: Sealed HDPE Containers N2->N3 N4 High-Temp Incineration (>1100°C, >1 sec) N3->N4 Transport to TSDF N5 Acid Gas Scrubbing (NaOH Neutralization) N4->N5 Flue Gas (HBr, NOx) N6 Safe Emission (CO2, H2O, N2) N5->N6 Cleaned Gas N7 Aqueous Salt Effluent (NaBr) N5->N7 Liquid Discharge

Disposal workflow for brominated amide waste via thermal destruction and acid gas scrubbing.

Emergency Spill Response Protocol

In the event of an accidental bench-top release, immediate and methodical action is required to prevent exposure and cross-contamination.

  • Step 1: PPE & Isolation: Immediately don chemical-resistant nitrile gloves, safety goggles, and a lab coat. Ensure the laboratory fume hood is operating at maximum face velocity.

  • Step 2: Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or specialized universal spill pads). Causality: Do not use combustible materials like paper towels, as they can react with halogenated organics and complicate the subsequent incineration process.

  • Step 3: Collection: Carefully sweep the absorbed mixture using a non-sparking tool and place it into a sealable HDPE container.

  • Step 4: Decontamination: Wash the spill surface with a compatible non-halogenated solvent (like ethanol or isopropanol) followed by soap and water. Collect all wash liquids into the halogenated waste container.

Quantitative Disposal Parameters

To facilitate easy integration into your laboratory's Standard Operating Procedures (SOPs), the critical physicochemical and logistical parameters for this compound are summarized below.

ParameterSpecification / RequirementScientific Rationale
Waste Classification Halogenated Organic WasteContains covalently bound bromine.
Primary Container High-Density Polyethylene (HDPE)Prevents solvent permeation and degradation[5].
Incompatible Materials Strong oxidizers, alkali metalsRisk of violent exothermic reactions.
Incineration Temp. > 1100°C (2000°F)Prevents formation of toxic PBDDs/PBDFs[3][7].
Residence Time ≥ 1.0 secondEnsures complete C-Br bond cleavage[3].
Post-Combustion Caustic Wet Scrubber (NaOH)Neutralizes corrosive HBr gas into NaBr[2][8].

References

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. Dartmouth College.
  • Halogenated Solvents.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
  • SEL- Liquid Waste Tre
  • PBCDD and PBCDF from Incineration of Waste-Containing Brominated Flame Retardants. Environmental Science & Technology (ACS).
  • Waste incinerators - Toolkit. Stockholm Convention on Persistent Organic Pollutants.
  • Air Pollution Control Technology Fact Sheet. U.S. Environmental Protection Agency (EPA).
  • Bromine in waste incineration: Partitioning and influence on metal volatilisation.

Sources

Personal protective equipment for handling N-[(4-bromophenyl)methyl]propanamide

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step operational guide for the safe handling, transfer, and disposal of N-[(4-bromophenyl)methyl]propanamide (also known as N-(4-bromobenzyl)propionamide). This guide synthesizes regulatory compliance with field-proven laboratory safety protocols to ensure maximum protection for researchers and drug development professionals.

Executive Summary & Chemical Profile

N-[(4-bromophenyl)methyl]propanamide is a halogenated benzylamide frequently utilized as an intermediate in pharmaceutical synthesis and drug discovery pipelines. Due to the presence of both a lipophilic brominated aromatic ring and a hydrogen-bonding amide group, this compound presents specific physicochemical hazards that require strict adherence to advanced Personal Protective Equipment (PPE) and handling protocols.

Table 1: Quantitative Data & Physicochemical Profile

Parameter Specification
Chemical Name N-[(4-bromophenyl)methyl]propanamide
Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol [1]
Physical State Solid (Crystalline / Powder)

| Primary Hazard Classes | Skin/Eye Irritant (Category 2), STOT SE 3 (Respiratory) |

Hazard Assessment & Mechanistic Rationale

To design a self-validating safety system, one must understand the causality behind the chemical's hazards. The National Research Council's Prudent Practices in the Laboratory emphasizes that effective risk assessment must account for both the chemical structure and the physical state of the material[2].

  • Dermal & Ocular Penetration: The addition of a bromine atom to the benzyl ring significantly increases the molecule's lipophilicity (calculated XLogP3 values for this structural class typically range from 2.1 to 2.9)[1]. This high lipophilicity facilitates rapid transdermal absorption and cellular membrane penetration, making direct skin or eye contact highly hazardous.

  • Inhalation & Aerosolization: As a dry, crystalline powder, this compound is prone to electrostatic charging. Unmitigated static can cause the powder to aerosolize during transfer. Inhalation of these micro-particulates leads to Specific Target Organ Toxicity - Single Exposure (STOT SE 3), specifically severe irritation of the mucosal membranes in the respiratory tract.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling halogenated amides. The following PPE matrix outlines the mandatory protective barriers and the mechanistic rationale behind each selection, ensuring compliance with the OSHA Laboratory Standard (29 CFR 1910.1450)[3].

Table 2: Mandatory PPE and Mechanistic Rationale

PPE Category Specification Mechanistic Rationale
Ocular Protection ANSI Z87.1 Chemical Splash Goggles Prevents micro-particulate ingress. The brominated aromatic ring can cause severe corneal irritation and micro-abrasions upon contact.
Dermal (Hands) Double-Gloving: Nitrile (Outer ≥ 8 mil, Inner 4 mil) Nitrile provides superior chemical resistance to halogenated organics compared to latex. Double-gloving ensures structural integrity if the outer layer is compromised by crystalline micro-abrasions.
Dermal (Body) Flame-Resistant (FR) Lab Coat, Closed-Toe Shoes Prevents electrostatic discharge (which can aerosolize powders) and provides a physical barrier against airborne particulates during transfer.

| Respiratory | N95 / P100 Particulate Respirator | Mandatory only if handling outside a fume hood or during a spill. Mitigates inhalation of fine crystalline dust (STOT SE 3 irritant). |

Operational Workflow & Handling Protocol

To prevent exposure, all manipulations of N-[(4-bromophenyl)methyl]propanamide must be conducted within a controlled engineering environment.

Step-by-Step Handling Methodology:

  • Pre-Operation Verification: Ensure the Class II chemical fume hood is operating with a face velocity of 80–100 feet per minute (fpm). Verify that the sash is positioned at the optimal ergonomic and safety height to maximize the capture velocity.

  • Static Mitigation: Because halogenated aromatic powders are highly prone to electrostatic cling, ground the analytical balance and utilize an anti-static ionizer bar to neutralize the weighing environment. This prevents the sudden aerosolization of fine particulates.

  • Material Transfer: Utilizing a grounded, anti-static micro-spatula, carefully transfer the crystalline solid into a pre-tared, anti-static weigh boat. Avoid rapid movements that generate turbulent air currents.

  • Sealed Transfer: Once weighed, transfer the material into a reaction vessel with a secure, vapor-tight seal (e.g., a septum-sealed vial) before removing it from the fume hood environment.

  • Decontamination: Wipe down the balance, spatulas, and surrounding hood surfaces using a chemically compatible solvent (e.g., a 70/30 isopropanol/water mixture) to solubilize and remove residual lipophilic amide traces.

G N1 Pre-Operation: PPE & Hood Check N2 Static Mitigation: Ionizer Active N1->N2 N3 Material Transfer: Anti-Static Spatula N2->N3 N4 Sealed Vessel Reaction Setup N3->N4 N5 Decontamination & Waste Segregation N4->N5

Operational workflow for the safe handling and transfer of N-[(4-bromophenyl)methyl]propanamide.

Spill Management & Disposal Plan

In the event of a breach in containment, immediate and calculated action is required to prevent widespread laboratory contamination.

Step-by-Step Spill Response Methodology:

  • Containment & Assessment: Immediately isolate the spill zone. If the spill exceeds 50g or occurs outside primary engineering controls (fume hood), evacuate the immediate area and don a P100 particulate respirator.

  • Aerosol Suppression (Critical Step): Do not dry sweep. Dry sweeping generates airborne dust clouds, exponentially increasing inhalation risks. Instead, lightly dampen the spilled powder with a surfactant-water mixture or a compatible solvent (like dilute isopropanol) to suppress aerosolization.

  • Collection: Use non-sparking, chemically inert tools (e.g., polypropylene scoops) to collect the dampened material. Transfer the waste into a heavy-duty, sealable hazardous waste bag.

  • Surface Decontamination: Wash the affected area with an appropriate solvent to dissolve residual lipophilic amides, followed by a standard laboratory detergent wash to remove the solvent residue.

  • Regulatory Disposal: Label the container explicitly as "Halogenated Organic Solid Waste." Dispose of the material in strict accordance with the OSHA Laboratory Standard (29 CFR 1910.1450)[3] and institutional Environmental Health and Safety (EHS) protocols.

G S1 Spill Detected S2 Assess Volume & Location S1->S2 S3 Minor (<50g) Inside Hood S2->S3 Low Risk S4 Major (>50g) Outside Hood S2->S4 High Risk S5 Dampen & Collect (No Dry Sweeping) S3->S5 S6 Evacuate & Contact EHS S4->S6

Decision matrix for managing N-[(4-bromophenyl)methyl]propanamide spills based on volume and risk.

References

  • 2-Bromo-N-(2-methylphenyl)propanamide | C10H12BrNO | CID 86865 - PubChem (Utilized as a structural proxy for the physicochemical properties and molecular weight of the C10H12BrNO class). National Center for Biotechnology Information.[Link]

  • OSHA FACTSHEET: LABORATORY SAFETY OSHA LAB STANDARD (29 CFR 1910.1450) . Occupational Safety and Health Administration (OSHA).[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011 . National Academies of Sciences, Engineering, and Medicine (National Research Council).[Link]

Sources

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